N,N'-bis-(propargyl-PEG4)-Cy5
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C47H63ClN2O8 |
|---|---|
Peso molecular |
819.5 g/mol |
Nombre IUPAC |
2-[5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indole chloride |
InChI |
InChI=1S/C47H63N2O8.ClH/c1-7-24-50-28-32-54-36-38-56-34-30-52-26-22-48-42-18-14-12-16-40(42)46(3,4)44(48)20-10-9-11-21-45-47(5,6)41-17-13-15-19-43(41)49(45)23-27-53-31-35-57-39-37-55-33-29-51-25-8-2;/h1-2,9-21H,22-39H2,3-6H3;1H/q+1;/p-1 |
Clave InChI |
FJFLIVHAHJSGKV-UHFFFAOYSA-M |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to N,N'-bis-(propargyl-PEG4)-Cy5 for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N,N'-bis-(propargyl-PEG4)-Cy5, a bifunctional, far-red fluorescent probe designed for advanced bioconjugation applications. We delve into its chemical properties, core applications in bioorthogonal chemistry, and provide detailed experimental protocols for its use. This document is intended to serve as a valuable resource for researchers in proteomics, drug development, and molecular imaging, offering the technical data and methodological insights required to effectively integrate this versatile tool into their workflows.
Introduction to this compound
This compound is a sophisticated chemical probe that combines a highly photostable cyanine 5 (Cy5) fluorophore with two terminal alkyne groups.[1][2] These alkyne moieties are designed for covalent ligation to azide-modified molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction of "click chemistry".[3][4]
The structure features two key components:
-
A Cyanine 5 (Cy5) Core: A far-red fluorescent dye known for its high molar extinction coefficient, good quantum yield, and emission spectrum in a region (around 670 nm) where cellular autofluorescence is minimal.[5][6]
-
Two Propargyl-PEG4 Linkers: Each linker consists of a propargyl group (containing the reactive alkyne) and a hydrophilic polyethylene glycol (PEG4) spacer. The PEG spacer enhances aqueous solubility and reduces steric hindrance, facilitating efficient conjugation to biomolecules.[3]
This bifunctional nature allows the dye to act as a cross-linker or to be incorporated into more complex molecular assemblies. It is a powerful tool for fluorescently labeling and detecting proteins, nucleic acids, and other biomolecules that have been metabolically, enzymatically, or chemically modified to contain an azide group.[7][8]
Physicochemical and Spectroscopic Properties
The utility of a fluorescent probe is defined by its quantitative properties. This compound exhibits excellent spectral characteristics for a wide range of fluorescence-based applications.
Core Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄₇H₆₃ClN₂O₈ | [4] |
| Molecular Weight | 819.5 g/mol | [4] |
| CAS Number | 2107273-08-3 | [4] |
| Excitation Maximum (λex) | 649 nm | [4] |
| Emission Maximum (λem) | 667 nm | [4] |
| Molar Extinction Coefficient | 232,000 M⁻¹cm⁻¹ | [4] |
| Purity | >97% | [4] |
| Solubility | DMSO, DMF, DCM; low solubility in water | [4] |
| Storage Conditions | -20°C, desiccated and protected from light | [4] |
Comparative Analysis of Alkyne-Functionalized Fluorophores
The selection of a fluorophore depends on the specific experimental requirements, such as available laser lines and desired spectral separation in multiplexing experiments. The table below compares this compound to other common alkyne-functionalized dyes.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Cy3-Alkyne | 555 | 570 | 150,000 | ~0.31 |
| This compound | 649 | 667 | 232,000 | ~0.20 * |
| Cy5.5-Alkyne | 684 | 710 | 198,000 | ~0.20 |
| Cy7-Alkyne | 749 | 776 | N/A | N/A |
| Alexa Fluor™ 647 Alkyne | 650 | 665 | 239,000 | ~0.33 |
| DyLight™ 650 Alkyne | 652 | 672 | 250,000 | N/A |
Note: Quantum yield is for a generic Cy5-alkyne and is considered a reliable proxy.[5][9][10]
Core Technology: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary application of this compound is the CuAAC reaction. This reaction forms a stable, covalent triazole linkage between the alkyne on the dye and an azide on a target molecule. Its bio-orthogonal nature means that the reactants do not interfere with native biological functional groups, ensuring high specificity.[7][8]
The logic of this powerful conjugation chemistry is illustrated below.
Experimental Protocols
This section provides a detailed methodology for labeling an azide-modified protein with this compound in a cell lysate, a common application in chemical proteomics.[11]
Reagent Preparation
-
Azide-Modified Protein Sample: Prepare cell lysate containing the azide-modified protein of interest. The protein concentration should be adjusted to approximately 1 mg/mL in a buffer free of primary amines and azides (e.g., 100 mM sodium phosphate, pH 7.4).[12]
-
Dye Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light and moisture.
-
Copper (II) Sulfate Solution: Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Reducing Agent Solution: Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution must be prepared fresh immediately before use , as ascorbate readily oxidizes.
-
Ligand Solution (Optional but Recommended): Prepare a 50 mM stock solution of a copper-chelating ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) in deionized water. The ligand accelerates the reaction and protects biomolecules from oxidative damage.[13]
Labeling Workflow Diagram
The following diagram illustrates the experimental workflow for labeling and analyzing an azide-modified protein.
Step-by-Step Labeling Protocol
This protocol is for a final reaction volume of 100 µL. Adjust volumes as needed.
-
In a microcentrifuge tube, add 50 µL of the azide-modified protein lysate (50 µg protein).
-
Add 1 µL of the 10 mM this compound stock solution (final concentration: 100 µM). Vortex gently.
-
(Optional) Add 2 µL of the 50 mM THPTA ligand stock solution (final concentration: 1 mM). Vortex gently.
-
Add 2 µL of the 50 mM CuSO₄ stock solution (final concentration: 1 mM). Vortex gently.
-
Initiate the reaction by adding 2 µL of the freshly prepared 500 mM sodium ascorbate stock solution (final concentration: 10 mM). Vortex gently.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
To quench the reaction and prepare for analysis, precipitate the protein using a methanol/chloroform procedure or a similar protein precipitation kit.
-
Wash the protein pellet to remove excess dye and reaction components.
-
Resuspend the final pellet in an appropriate volume of SDS-PAGE loading buffer.
-
Analyze the labeled proteins by running the sample on a polyacrylamide gel and visualizing the fluorescence using an imaging system equipped with a Cy5-compatible laser and filter set (e.g., ~635 nm excitation, ~670 nm emission).[14]
Synthesis Pathway
While typically purchased as a ready-to-use reagent, understanding the synthesis of this compound provides valuable context. The synthesis is a multi-step modular process.[15][16]
-
Indolium Formation: The core structure begins with a commercially available indolenine derivative, which is N-alkylated with a PEG4 linker that has a protected functional group (e.g., a carboxylic acid) at its terminus.
-
Hemicyanine Synthesis: The resulting indolium salt is condensed with a polyene-chain precursor, such as malonaldehyde dianilide, to form a hemicyanine intermediate.
-
Asymmetric Cyanine Dye Formation: The hemicyanine is then reacted with a second, different N-alkylated indolium salt (containing the other PEG4 linker) to form the asymmetric Cy5 dye core.
-
Functional Group Attachment: In the final step, the terminal functional groups on the PEG4 linkers are deprotected and coupled with propargylamine to install the reactive alkyne moieties, yielding the final this compound product.[16]
Applications in Research and Drug Development
The unique properties of this compound make it suitable for a range of advanced applications.
-
Proteomics and Post-Translational Modification (PTM) Analysis: This dye is extensively used in chemical proteomics to study dynamic cellular processes.[8][11] For instance, cells can be cultured with azide-modified metabolic precursors (e.g., azido-sugars for glycosylation, or azidohomoalanine for nascent protein synthesis).[7] After cell lysis, the azide-labeled proteins can be tagged with this compound. This allows for specific visualization and quantification of the modified proteome via in-gel fluorescence, enabling comparative studies between different cellular states (e.g., healthy vs. diseased).[14]
-
Drug Delivery and Nanoparticle Tracking: The Cy5 fluorophore is well-suited for in vivo and ex vivo imaging due to its emission in the near-infrared window, where tissue penetration is higher and autofluorescence is lower.[17] this compound can be used to label azide-functionalized drug delivery vehicles, such as nanoparticles or liposomes. The bifunctional nature allows for potential cross-linking of components within the delivery system. Researchers can then track the biodistribution, cellular uptake, and cargo release of these systems using fluorescence imaging techniques.[18][19]
-
Super-Resolution Microscopy: The high photostability and brightness of Cy5 make it a suitable fluorophore for super-resolution imaging techniques like STORM (Stochastic Optical Reconstruction Microscopy). By labeling specific azide-tagged proteins within a cell, researchers can visualize cellular structures and protein localizations with nanoscale resolution, breaking the diffraction limit of conventional microscopy.[13]
Conclusion
This compound is a high-performance, versatile fluorescent probe for the specific labeling of azide-modified biomolecules. Its combination of a bright, far-red Cy5 core and bio-orthogonal alkyne handles, enhanced by hydrophilic PEG linkers, provides an exceptional tool for researchers. The detailed protocols and comparative data presented in this guide offer a practical framework for the successful application of this reagent in proteomics, drug discovery, and advanced cellular imaging.
References
- 1. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 2. This compound|COA [dcchemicals.com]
- 3. Cy5 | BroadPharm [broadpharm.com]
- 4. This compound, 2107273-08-3 | BroadPharm [broadpharm.com]
- 5. Cy5 alkyne, 1223357-57-0 | BroadPharm [broadpharm.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Cyanine 5 alkyne [equivalent to Cy5® alkyne] | AAT Bioquest [aatbio.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Fluorescently Labeled PLGA Nanoparticles for Visualization In Vitro and In Vivo: The Importance of Dye Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescent Dye Labeling Changes the Biodistribution of Tumor-Targeted Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Pharmacokinetics on a microscale: visualizing Cy5-labeled oligonucleotide release from poly(n-butylcyanoacrylate) nanocapsules in cells | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Excitation and Emission Spectra of N,N'-bis-(propargyl-PEG4)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral properties of N,N'-bis-(propargyl-PEG4)-Cy5, a fluorescent dye increasingly utilized in biomedical research and drug development. This document details the core photophysical characteristics, experimental protocols for spectral measurement, and the underlying principles of its application in bioconjugation techniques.
Core Photophysical Properties
This compound is a derivative of the cyanine dye Cy5, featuring two propargyl groups attached via polyethylene glycol (PEG) linkers. These propargyl groups enable covalent attachment to other molecules through copper-catalyzed or strain-promoted alkyne-azide "Click Chemistry".[1][2] The Cy5 core provides the molecule with its characteristic far-red fluorescence, making it a valuable tool for biological imaging and detection where minimizing background autofluorescence is critical.[3]
Quantitative Spectral Data
The key spectral characteristics of this compound are summarized in the table below. These values are crucial for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and performing quantitative analysis.
| Parameter | Value | Unit |
| Excitation Maximum (λex) | 649 | nm |
| Emission Maximum (λem) | 667 | nm |
| Molar Extinction Coefficient (ε) | 232,000 | M-1cm-1 |
| Solubility | DMSO, DMF, DCM | - |
| Water Solubility | Low | - |
Table 1: Spectral and Physical Properties of this compound. Data sourced from BroadPharm and DC Chemicals.[1][4]
Experimental Protocol: Measurement of Excitation and Emission Spectra
The following is a generalized protocol for determining the excitation and emission spectra of this compound. This protocol is based on standard fluorometric techniques for cyanine dyes.[5]
Materials and Equipment
-
This compound
-
Spectroscopic grade solvent (e.g., DMSO, methanol)
-
Spectrofluorometer with excitation and emission monochromators
-
Quartz cuvettes
-
Micropipettes
Procedure
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mM.
-
From the stock solution, prepare a dilute working solution (e.g., 1 µM) in the desired final solvent for measurement. The final absorbance at the excitation maximum should ideally be below 0.1 to avoid inner filter effects.
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the expected emission maximum (667 nm).[1][4]
-
Scan a range of excitation wavelengths (e.g., 550 nm to 660 nm).
-
Record the fluorescence intensity at each excitation wavelength. The resulting plot of intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum corresponds to the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the determined excitation maximum (649 nm).[1][4]
-
Scan a range of emission wavelengths (e.g., 655 nm to 750 nm).[5]
-
Record the fluorescence intensity at each emission wavelength. The resulting plot of intensity versus emission wavelength is the emission spectrum. The peak of this spectrum corresponds to the emission maximum (λem).
-
-
Data Analysis:
-
Correct the spectra for instrument-specific variations in lamp intensity and detector response if necessary.
-
Determine the peak maxima for both the excitation and emission spectra.
-
Applications in Bioconjugation: Click Chemistry
The propargyl groups on this compound are key to its utility as a fluorescent label. These alkyne moieties readily participate in "Click Chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form a stable triazole linkage with azide-modified biomolecules.[1][2]
Caption: Workflow for labeling a biomolecule using Click Chemistry.
Principles of Fluorescence
The fluorescence of this compound is governed by the fundamental principles of electronic excitation and subsequent relaxation. This process is visually represented by a Jablonski diagram.
Caption: Simplified Jablonski diagram illustrating fluorescence.
Upon absorption of a photon of light at its excitation maximum (around 649 nm), an electron in the Cy5 fluorophore is promoted from the ground electronic state (S₀) to an excited singlet state (S₁).[4] Following a brief period in the excited state, during which some energy may be lost through non-radiative processes, the electron returns to the ground state, emitting a photon of lower energy (longer wavelength) light.[5] This emitted light is the observed fluorescence, with a maximum intensity at approximately 667 nm.[1][4] The difference between the excitation and emission maxima is known as the Stokes shift.
References
Solubility of N,N'-bis-(propargyl-PEG4)-Cy5 in Aqueous Buffers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility characteristics of N,N'-bis-(propargyl-PEG4)-Cy5, a cyanine dye derivative, in aqueous buffers. Understanding the solubility of this fluorescent probe is critical for its effective application in biological research and drug development, particularly in bioconjugation and imaging protocols.
Core Concepts: Solubility of Cyanine Dyes
Cyanine dyes, including the Cy5 core of this molecule, are known for their bright fluorescence and are widely used as labels for biomolecules. However, the core structure of many cyanine dyes is hydrophobic, leading to limited solubility in aqueous solutions.[1][2][] This poor solubility can lead to aggregation, which in turn can quench fluorescence and lead to inaccurate experimental results.[2][4][5] To counteract this, modifications such as sulfonation or the addition of polyethylene glycol (PEG) chains are common strategies to enhance water solubility.[2][][4]
The molecule in focus, this compound, incorporates two propargyl-PEG4 moieties. The PEG4 chains are included to improve the hydrophilicity and, consequently, the aqueous solubility of the dye.[6][7][8][]
Solubility Profile of this compound
The solubility of this compound is a key consideration for its use in labeling reactions, which are typically performed in aqueous buffers.
Based on available data, this compound exhibits low solubility in water.[10] It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM).[10]
| Solvent | Solubility |
| Aqueous Buffers (e.g., PBS) | Low |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dichloromethane (DCM) | Soluble |
Table 1: Solubility characteristics of this compound.
Factors Influencing Aqueous Solubility
Several factors can influence the solubility of Cy5 derivatives in aqueous buffers:
-
pH: While Cy5 dyes are generally stable over a broad pH range (typically pH 4 to 10), extreme pH values can affect the stability and solubility of the molecule.[11]
-
Salt Concentration: The presence of salts in buffers can influence the solubility of dyes. For some cyanine dyes, increasing salt concentrations can lead to aggregation.[1]
-
Presence of Organic Co-solvents: For non-sulfonated cyanine dyes, the use of a small percentage of an organic co-solvent like DMSO or DMF (typically 5-20%) is often necessary to achieve sufficient concentration for labeling reactions in aqueous buffers.[2][][4]
Experimental Protocol for Solubility Assessment
The following is a general protocol for determining the solubility of this compound in a specific aqueous buffer.
Objective: To determine the approximate solubility of this compound in a user-defined aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Spectrophotometer
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilutions: Perform serial dilutions of the stock solution into the aqueous buffer of interest. For example, create a series of solutions with final DMSO concentrations of 10%, 5%, 2%, 1%, and 0.5%.
-
Equilibration: Gently mix the solutions and allow them to equilibrate at room temperature for a defined period (e.g., 1 hour).
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation.
-
Centrifugation: Centrifuge all tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved dye.
-
Spectrophotometric Analysis: Carefully remove the supernatant from each tube and measure the absorbance at the maximum absorption wavelength of Cy5 (approximately 649 nm).
-
Solubility Determination: The highest concentration that does not show visible precipitation and where the absorbance is linearly proportional to the dilution factor can be considered the approximate solubility under the tested conditions.
Visualizing Key Concepts
To further illustrate the principles discussed, the following diagrams are provided.
Caption: Influence of Molecular Components on Solubility.
Caption: Workflow for Solubility Assessment.
Conclusion and Recommendations
This compound is a valuable tool for fluorescent labeling, but its low intrinsic aqueous solubility requires careful consideration during experimental design. The incorporation of PEG4 chains enhances its hydrophilicity compared to the parent Cy5 dye, yet for many applications, the use of an organic co-solvent like DMSO for initial solubilization is recommended. Researchers should empirically determine the optimal buffer conditions and dye concentration for their specific application to avoid issues related to precipitation and aggregation. For applications where organic solvents are not permissible, alternative, more highly water-soluble Cy5 derivatives, such as sulfonated Cy5, may be more appropriate.[2][4]
References
- 1. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. scispace.com [scispace.com]
- 6. Bis-(N,N'-NHS-PEG4)-Cy5, 2107273-48-1 | BroadPharm [broadpharm.com]
- 7. Bis-(N,N'-carboxyl-PEG4)-Cy5, 2107273-44-7 | BroadPharm [broadpharm.com]
- 8. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]
- 10. This compound, 2107273-08-3 | BroadPharm [broadpharm.com]
- 11. nbinno.com [nbinno.com]
An In-depth Technical Guide to N,N'-bis-(propargyl-PEG4)-Cy5 for Click Chemistry Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N,N'-bis-(propargyl-PEG4)-Cy5, a versatile fluorescent probe for click chemistry applications. Below, you will find its chemical and spectral properties, detailed experimental protocols for its use in bioconjugation, and a discussion of its potential applications in advanced biological research, including dual labeling and biomolecular crosslinking.
Introduction to this compound
This compound is a fluorescent labeling reagent featuring a Cy5 core, a well-characterized cyanine dye known for its brightness and photostability in the far-red region of the spectrum.[1][2][3] The dye is symmetrically substituted with two propargyl groups, each connected via a tetraethylene glycol (PEG4) linker.[1] These terminal alkyne groups are the reactive handles for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[4]
The presence of two alkyne moieties on a single fluorophore opens up possibilities for advanced bioconjugation strategies beyond simple labeling, such as the crosslinking of biomolecules or dual-labeling of a single target. The hydrophilic PEG4 linkers enhance the water solubility of the molecule, which is advantageous for biological applications.[5]
Physicochemical and Spectral Properties
The key properties of this compound are summarized in the table below. This information is essential for designing and executing labeling experiments, as well as for selecting appropriate instrumentation for fluorescence detection.
| Property | Value | Reference(s) |
| Chemical Formula | C₄₇H₆₃ClN₂O₈ | [1] |
| Molecular Weight | 819.5 g/mol | [1] |
| CAS Number | 2107273-08-3 | [1] |
| Excitation Maximum (λex) | 649 nm | [1][2][3] |
| Emission Maximum (λem) | 667 nm | [1][2][3] |
| Extinction Coefficient | 232,000 M⁻¹cm⁻¹ | [1] |
| Purity | ≥97% | [1] |
| Solubility | DMSO, DMF, DCM; low solubility in water | [1] |
| Storage Conditions | -20°C, protected from light | [1] |
Core Concepts: Click Chemistry
Click chemistry refers to a class of reactions that are rapid, specific, and high-yielding, making them ideal for the modification of complex biological molecules.[6] this compound is designed for use in one of the most prominent click reactions: the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction involves the formation of a stable triazole linkage between a terminal alkyne (such as the propargyl groups on this compound) and an azide.[7] This reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[7] The reaction is highly efficient and can be performed in aqueous buffers, making it suitable for bioconjugation.[8]
Experimental Protocols
While no specific protocols for this compound are published in peer-reviewed literature, the following are detailed, adaptable protocols for the CuAAC labeling of proteins.
General Protocol for CuAAC Labeling of Azide-Modified Proteins in Solution
This protocol is adapted from established methods for labeling proteins with alkyne-functionalized dyes.[8][9]
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Dye Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein solution (to a final concentration of 10-50 µM)
-
This compound stock solution (to a final concentration of 100-250 µM)
-
Aminoguanidine hydrochloride stock solution (to a final concentration of 1 mM)
-
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and THPTA ligand stock solution to achieve final reaction concentrations of 50 µM CuSO₄ and 250 µM THPTA.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate stock solution to the catalyst premix to a final reaction concentration of 2.5 mM. Immediately add this activated catalyst solution to the protein-dye mixture.
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purify: Remove the excess dye and catalyst components by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Characterize: Confirm labeling by SDS-PAGE with in-gel fluorescence scanning and/or UV-Vis spectroscopy.
Protocol for Live Cell Surface Labeling
This protocol is adapted from established methods for labeling the surface of live mammalian cells.[2][4]
Materials:
-
Cells with azide-functionalized surface proteins (e.g., via metabolic labeling with an azide-containing sugar)
-
Cell culture medium
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (freshly prepared)
-
Aminoguanidine hydrochloride
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. Gently wash the cells twice with DPBS.
-
Prepare Labeling Cocktail: In DPBS at 4°C, prepare a labeling cocktail containing:
-
This compound (final concentration: 25 µM)
-
CuSO₄ (final concentration: 50 µM)
-
THPTA (final concentration: 250 µM)
-
Aminoguanidine hydrochloride (final concentration: 1 mM)
-
-
Initiate Labeling: Add freshly prepared sodium ascorbate to the labeling cocktail to a final concentration of 2.5 mM. Immediately add the complete labeling cocktail to the cells.
-
Incubate: Incubate the cells at 4°C for 5-10 minutes to prevent internalization of the labeled proteins.
-
Wash: Gently aspirate the labeling cocktail and wash the cells three times with cold DPBS.
-
Image: The cells are now ready for fluorescence microscopy.
Potential Applications of a Bis-Alkyne Probe
The dual-alkyne nature of this compound allows for several advanced applications that are not possible with mono-alkyne probes.
Biomolecular Crosslinking
This probe can be used to crosslink two different azide-containing biomolecules or two azide-modified sites on the same biomolecule. This can be valuable for studying protein-protein interactions or for stabilizing protein conformations (peptide stapling).
References
- 1. Double-labeled donor probe can enhance the signal of fluorescence resonance energy transfer (FRET) in detection of nucleic acid hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Double-labeled donor probe can enhance the signal of fluorescence resonance energy transfer (FRET) in detection of nucleic acid hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activated alkyne-enabled turn-on click bioconjugation with cascade signal amplification for ultrafast and high-throughput antibiotic screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bifunctional protein cross-linking reagents improve labeling of cytoskeletal proteins for qualitative and quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of crosslink-type tag-probe pairs for fluorescent imaging of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Orthogonal, dual protein labelling by tandem cycloaddition of strained alkenes and alkynes to ortho-quinones and azides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. DNA Probes Using Fluorescence Resonance Energy Transfer (FRET): Designs and Applications - PMC [pmc.ncbi.nlm.nih.gov]
PEGylation of Cy5 Dyes: A Technical Guide to Enhancing Fluorophore Performance for Research and Drug Development
Executive Summary: The cyanine 5 (Cy5) dye is a cornerstone of fluorescence-based applications, prized for its far-red emission that minimizes background autofluorescence in biological samples.[1] However, its utility can be hampered by poor aqueous solubility, susceptibility to photobleaching, and potential for self-quenching, particularly when conjugated to biomolecules at high densities.[2][3] Furthermore, when used in vivo, Cy5-labeled constructs can suffer from rapid clearance and non-specific uptake.[2] PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, has emerged as a critical strategy to overcome these limitations. This technical guide provides an in-depth analysis of the advantages conferred by PEGylating Cy5 dyes, supported by quantitative data, detailed experimental protocols, and visual workflows for researchers, scientists, and professionals in drug development.
Core Advantages of Cy5 PEGylation
PEGylation fundamentally alters the physicochemical properties of Cy5 and its conjugates, leading to significant performance enhancements in both in vitro and in vivo settings.[4] These advantages stem from the unique characteristics of the PEG polymer: its hydrophilicity, flexibility, and large hydrodynamic volume.
Enhanced Aqueous Solubility and Stability
A primary challenge with cyanine dyes is their tendency to aggregate in aqueous environments, which can lead to fluorescence quenching and poor reactivity. The hydrophilic PEG spacer increases the overall water solubility of the Cy5 conjugate, preventing aggregation and ensuring more reliable performance in biological buffers.[5][6] This is particularly crucial for creating stable, injectable formulations for in vivo studies.[7]
While PEGylation enhances solubility, the stability of the resulting conjugate can be influenced by the purity of the PEG reagent. Commercial PEG samples may contain reactive oxygen species (ROS) contaminants that can decrease the stability and sensitivity of the conjugate.[2][5] However, using purified PEG can yield a highly functional and stable water-soluble sensor.[5][8] For instance, the reduced form, H-Cy5-PEG, when made from purified PEG, shows no observable difference in stability from free H-Cy5.[8]
Improved Pharmacokinetics and Biodistribution
For in vivo applications, PEGylation is a well-established method to improve the pharmacokinetic profile of therapeutic and diagnostic agents.[4][9] The attachment of PEG chains increases the hydrodynamic size of the Cy5-labeled molecule, which reduces renal clearance and prolongs its circulation time in the bloodstream.[9][10] This "stealth" effect is also due to the PEG layer sterically hindering interactions with opsonin proteins, thereby reducing uptake by the mononuclear phagocyte system (MPS) in organs like the liver and spleen.[9][11] Studies have shown that PEGylated nanoparticles exhibit significantly longer circulation half-lives compared to their non-PEGylated counterparts.[9][12]
Reduced Immunogenicity and Enhanced Hemocompatibility
By masking the surface of the conjugated molecule, PEGylation can reduce its immunogenicity and antigenicity.[4] This is critical for developing Cy5-labeled therapeutics or long-term imaging agents that might otherwise elicit an immune response. Furthermore, PEGylation improves hemocompatibility by reducing the adsorption of plasma proteins, such as albumin, onto the surface of the conjugate.[13][14] This minimizes the risk of thrombosis and other adverse reactions when the agent is introduced into the bloodstream.[14][15]
Mitigation of Fluorescence Quenching
When multiple Cy5 dyes are conjugated to a single biomolecule (e.g., an antibody), they can interact with each other, leading to self-quenching and a significant loss of fluorescence intensity.[3][16] The PEG chain acts as a flexible spacer that physically separates the dye molecules, preventing the π-stacking and resonance energy transfer that cause quenching.[17] This allows for higher labeling densities without a proportional loss in brightness, resulting in more sensitive detection of targets.[1][17]
Quantitative Performance Analysis
The benefits of PEGylation can be quantified through various analytical techniques. The following tables summarize key performance data comparing PEGylated and non-PEGylated Cy5 constructs from cited literature.
Table 1: Physicochemical and In Vitro Performance Metrics
| Parameter | Non-PEGylated Cy5/H-Cy5 | PEGylated Cy5/H-Cy5 (Commercial PEG) | PEGylated Cy5/H-Cy5 (Purified PEG) | Citation(s) |
| Aqueous Solubility | Poor, prone to aggregation | Significantly Increased | Significantly Increased | [2][5] |
| H-Cy5 Stability | No significant oxidation | 20-fold oxidation within 4 hours | No observable difference from free H-Cy5 | [8] |
| H-Cy5 ROS Sensitivity | Up to 80-fold fluorescence increase | 8-fold fluorescence increase (reduced sensitivity) | Up to 60-fold fluorescence increase | [5][8] |
| Albumin Adsorption | Baseline | Significantly Decreased | Not Available | [13][14] |
| Hydrodynamic Size | Baseline (e.g., 81.3 nm for MoSi NP) | Increased (e.g., 91.5 nm for MoSi-cPEG NP) | Not Available | [18] |
Table 2: Pharmacokinetic Parameters of PEGylated Nanoparticles
| Formulation | Circulation Half-Life | Area Under the Curve (AUC) | Primary Accumulation | Citation(s) |
| Non-PEGylated Liposomes | < 30 minutes | Low | Liver | [9] |
| PEGylated Liposomes | Up to 5 hours | High | Prolonged circulation, then liver/spleen | [9] |
| PEGylated Gold Nanoparticles | Mean Residence Time (Blood): 18.3 h | Not Available | Liver and Spleen | [10] |
Visualizing PEGylation Workflows and Advantages
Diagrams generated using Graphviz provide clear visual representations of complex processes and relationships.
Caption: Workflow for the synthesis of a Cy5-PEG conjugate.
Caption: Logical flow of advantages derived from Cy5 PEGylation.
Experimental Protocols
Detailed and reproducible protocols are essential for success. The following are adapted from methodologies described in the literature.
Protocol: Synthesis of Cy5-PEG Conjugate
This protocol is adapted from a procedure for coupling Cy5-NHS to an amine-functionalized PEG.[5]
-
Reagent Preparation: Dissolve Cy5-NHS ester (2 eq) and MeO-PEG-NH2 (MW = 5000 g/mol , 1 eq) in a minimal volume of anhydrous dimethyl sulfoxide (DMSO).
-
Conjugation Reaction: Stir the mixture in a light-protected vial for 18 hours at room temperature to allow the N-hydroxysuccinimide (NHS) ester to react with the primary amine on the PEG, forming a stable amide bond.
-
Quenching and Dilution: Dilute the reaction mixture in deionized water (e.g., 20 mL).
-
Initial Purification: Lyophilize the diluted mixture to remove water and DMSO.
-
Size-Exclusion Chromatography: Dissolve the resulting residue in a suitable buffer (e.g., 180 mM NaCl) and purify the conjugate using a size-exclusion chromatography column (e.g., G-15 Sephadex) to separate the Cy5-PEG conjugate from unreacted Cy5 and other small molecules.
-
Final Product Recovery: Combine the fractions containing the blue-colored Cy5-PEG conjugate and lyophilize to obtain the final product as a blue solid.
-
Quality Control: Confirm the purity and identity of the product via HPLC-MS analysis.
Protocol: Reduction and Re-oxidation of Cy5-PEG for ROS Sensing
This protocol is for converting the fluorescent Cy5-PEG to its non-fluorescent, ROS-sensitive hydrocyanine form (H-Cy5-PEG).[5]
Reduction:
-
Dissolve the Cy5-PEG conjugate in a 1:1 mixture of methanol (MeOH) and degassed deionized water.
-
Add a freshly prepared solution of sodium borohydride (NaBH4) in MeOH (approx. 8 eq).
-
Monitor the reaction by observing the loss of the characteristic blue color, which indicates the successful reduction to the colorless H-Cy5-PEG.
Re-oxidation (for ROS Detection Assay):
-
Prepare a 10 µM solution of H-Cy5-PEG in deionized water in a black 96-well plate.
-
To induce oxidation, add Fenton's Reagent components: FeSO4 (final concentration 10–75 µM) and H2O2 (final concentration 100–750 µM).
-
Immediately monitor the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for Cy5 (e.g., λex = 630 nm, λem = 675 nm).[5]
Conclusion
PEGylation is a powerful and versatile strategy for enhancing the performance of Cy5 dyes in demanding research and drug development applications. By improving aqueous solubility, stability, and pharmacokinetic properties, while simultaneously reducing immunogenicity and self-quenching, PEGylation transforms Cy5 from a standard fluorophore into a high-performance component for advanced in vivo imaging, targeted drug delivery, and sensitive molecular diagnostics.[4][18][19] Careful selection of PEG reagents and adherence to robust synthesis and purification protocols are critical to realizing the full potential of this technology.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cy5-PEG6-NHS ester - CD Bioparticles [cd-bioparticles.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, Biodistribution, and Biosafety of PEGylated Gold Nanoparticles In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Effect of PEGylation on the Drug Release Performance and Hemocompatibility of Photoresponsive Drug-Loading Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. xobi.net [xobi.net]
- 17. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and Biodistribution of PEGylated Core–Shell X-ray Fluorescent Nanoparticle Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pH responsible and fluorescent Cy5.5-PEG-g-A-HA/CDDP complex nanoparticles: synthesis, characterization, and application for targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
N,N'-bis-(propargyl-PEG4)-Cy5 molecular weight and formula.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the molecular properties, applications, and handling of N,N'-bis-(propargyl-PEG4)-Cy5, a bifunctional fluorescent linker crucial for advanced biochemical and pharmaceutical research.
Core Molecular Information
This compound is a cyanine-based fluorescent dye functionalized with two terminal alkyne groups via polyethylene glycol (PEG) linkers. This structure allows for the attachment of the photostable Cy5 fluorophore to various molecules through "Click Chemistry," a highly efficient and specific bioorthogonal reaction. Its primary applications are in the fluorescent labeling of biomolecules and as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C47H63ClN2O8 | [1][2][3] |
| Molecular Weight | ~819.5 g/mol | [1][2][3] |
| CAS Number | 2107273-08-3 | [1][3] |
| Excitation Maximum (λex) | ~649 nm | [1] |
| Emission Maximum (λem) | ~667 nm | [1] |
| Purity | ≥97% | [1] |
| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water | [1] |
| Storage Conditions | -20°C, protected from light | [1] |
Key Applications and Methodologies
The bifunctional nature of this compound makes it a versatile tool for two primary advanced applications: fluorescent labeling of azide-modified biomolecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the construction of fluorescently tagged PROTACs for targeted protein degradation studies.
Experimental Protocol: Fluorescent Labeling of Azide-Modified Proteins
This protocol details a general method for the covalent attachment of this compound to a protein that has been metabolically or chemically modified to contain azide groups.
Materials:
-
Azide-modified protein in an azide-free buffer (e.g., PBS)
-
This compound
-
Dimethylsulfoxide (DMSO)
-
Copper(II) Sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand
-
Sodium Ascorbate (freshly prepared)
-
Degassing equipment (e.g., nitrogen or argon gas source)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 20 mM stock solution of CuSO4 in deionized water.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
Immediately before use, prepare a 300 mM stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration.
-
Add the THPTA stock solution to a final concentration of 1 mM.
-
Add the CuSO4 stock solution to a final concentration of 100 µM and vortex briefly.
-
Add the this compound stock solution to achieve a final concentration of 10-100 µM. The optimal concentration may need to be determined empirically.
-
It is recommended to degas the mixture by bubbling with an inert gas (argon or nitrogen) for 5-10 minutes to remove oxygen, which can oxidize the copper(I) catalyst.
-
-
Initiation of the Click Reaction:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.
-
Vortex the reaction mixture gently.
-
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C for 8-16 hours.[4]
-
-
Purification of the Labeled Protein:
-
Following incubation, remove the unreacted dye and other small molecules. This is typically achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
-
-
Analysis:
-
The successfully labeled protein can now be used in downstream applications such as SDS-PAGE with in-gel fluorescence scanning, fluorescence microscopy, or flow cytometry.
-
Visualization of a Key Application Workflow
PROTAC-Mediated Protein Degradation Pathway
This compound can be used as a linker to synthesize fluorescent PROTACs. These molecules enable the study of targeted protein degradation by recruiting a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The Cy5 fluorophore allows for the visualization and tracking of the PROTAC and the degradation process.
References
An In-Depth Technical Guide to the Storage and Handling of N,N'-bis-(propargyl-PEG4)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information and protocols for the proper storage, handling, and utilization of N,N'-bis-(propargyl-PEG4)-Cy5, a fluorescent cyanine dye functionalized with two propargyl groups via a polyethylene glycol (PEG) spacer. This molecule is a valuable tool for bioconjugation, particularly in the fields of proteomics, genomics, and drug discovery, including its application as a linker in Proteolysis Targeting Chimeras (PROTACs).
Product Information and Physicochemical Properties
This compound is a near-infrared fluorescent dye that contains two terminal alkyne groups.[1] These alkyne moieties allow for covalent attachment to azide-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[1] The Cy5 fluorophore exhibits strong absorption and emission in the red to far-red region of the spectrum, minimizing autofluorescence from biological samples. The hydrophilic PEG4 spacer enhances solubility in aqueous buffers. This molecule is also utilized as a PEG-based PROTAC linker in their synthesis.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₄₇H₆₃ClN₂O₈ | [2] |
| Molecular Weight | 819.5 g/mol | [2] |
| CAS Number | 2107273-08-3 | [2] |
| Purity | >97% | [2] |
| Excitation Maximum (λmax) | 649 nm | [2] |
| Emission Maximum (λmax) | 667 nm | [2] |
| Molar Extinction Coefficient (ε) | 232,000 M⁻¹cm⁻¹ | [2] |
| Solubility | Soluble in DMSO, DMF, DCM. Low solubility in water. | [2] |
Storage and Stability
Proper storage is critical to maintain the integrity and functionality of this compound.
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Details | Reference |
| Solid Form | Store at -20°C, desiccated and protected from light. | When stored as recommended in a tightly sealed vial, the product can be stable for up to 24 months. | [2][3] |
| Shipping | Ambient Temperature | The compound is stable for short periods at ambient temperature. | [2] |
| Stock Solutions | Store aliquots in tightly sealed vials at -20°C. | Prepare stock solutions in anhydrous DMSO or DMF. These solutions are generally stable for up to one month. Avoid repeated freeze-thaw cycles. | [3] |
| Pre-use Equilibration | Allow the vial to equilibrate to room temperature for at least 1 hour before opening. | This prevents condensation of moisture inside the vial, which can degrade the compound. | [3] |
Safety and Handling Precautions
Researchers should consult the Safety Data Sheet (SDS) before handling this compound.
-
Hazard Summary : Harmful if swallowed. Very toxic to aquatic life with long-lasting effects.[4]
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.
-
Handling : Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid release to the environment.[4]
-
First Aid :
-
If Swallowed : Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[4]
-
Skin Contact : Rinse skin thoroughly with large amounts of water and remove contaminated clothing.[4]
-
Eye Contact : Remove contact lenses if present and easy to do. Flush eyes immediately with large amounts of water.[4]
-
-
Disposal : Dispose of contents/container to an approved waste disposal plant.[4]
Experimental Protocols
Reconstitution of the Dye
-
Before opening the vial, allow the product to equilibrate to room temperature for at least one hour.[3]
-
Prepare a stock solution by dissolving the solid this compound in an appropriate volume of anhydrous DMSO or DMF to achieve a desired concentration (e.g., 10 mM).
-
Vortex the solution until the dye is completely dissolved.
-
For long-term storage, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins
This protocol provides a general guideline for conjugating this compound to an azide-modified protein. Optimization may be required for specific applications.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., phosphate buffer, pH 7.2-7.8)
-
This compound stock solution (10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Copper(I)-stabilizing ligand solution (e.g., 50 mM THPTA in water)
-
Reducing agent solution (e.g., 100 mM sodium ascorbate in water, freshly prepared)
-
Purification column (e.g., desalting spin column) or dialysis equipment
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer.
-
Add the this compound stock solution to the protein solution. A 2 to 10-fold molar excess of the dye over the protein is a common starting point.
-
Premix the CuSO₄ solution and the THPTA ligand solution. Add this mixture to the reaction tube. A common final concentration for copper is between 50 and 250 µM.
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution.
-
Protect the reaction mixture from light and incubate at room temperature for 1-4 hours, or overnight. Gentle mixing during incubation can improve efficiency.
-
Upon completion, the labeled protein can be purified from unreacted dye and other reaction components using a desalting spin column, size-exclusion chromatography, or dialysis.
Visualizations
Experimental Workflow for Protein Labeling and Purification
Caption: Workflow for labeling an azide-modified protein with this compound.
General Mechanism of PROTAC Action
References
In-Depth Technical Guide: Safety Profile of N,N'-bis-(propargyl-PEG4)-Cy5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data available for N,N'-bis-(propargyl-PEG4)-Cy5, a fluorescent dye commonly utilized in click chemistry applications. The information is compiled from available Safety Data Sheets (SDS) and product information from suppliers. This document is intended to inform researchers and laboratory personnel on the safe handling, storage, and disposal of this compound.
Chemical Identification and Properties
This compound is a cyanine dye derivative containing two terminal alkyne groups, making it a valuable tool for bioconjugation via copper-catalyzed azide-alkyne cycloaddition (click chemistry). Its fluorescent properties are utilized for labeling and imaging biomolecules.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 2107273-08-3 | BroadPharm, Alfa Chemistry[1] |
| Molecular Formula | C47H63ClN2O8 | DC Chemicals, BroadPharm[2] |
| Molecular Weight | 819.48 g/mol | DC Chemicals[2] |
| Appearance | Solid | DC Chemicals[3] |
| Solubility | Soluble in DMSO, DMF, DCM. Low solubility in water. | BroadPharm |
| Excitation Maximum | 649 nm | BroadPharm |
| Emission Maximum | 667 nm | BroadPharm |
| Storage Temperature | -20°C | BroadPharm |
| Odor | No data available | DC Chemicals[3] |
| Melting/Freezing Point | No data available | DC Chemicals[3] |
| Boiling Point/Range | No data available | DC Chemicals[3] |
| Flash Point | No data available | DC Chemicals[3] |
Hazard Identification and Classification
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | DC Chemicals[2] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life | DC Chemicals[2] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | DC Chemicals[2] |
Hazard Statements:
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[2]
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P273: Avoid release to the environment.[2]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
-
P330: Rinse mouth.[2]
-
P391: Collect spillage.[2]
-
P501: Dispose of contents/container to an approved waste disposal plant.[2]
Experimental Protocols and Handling
Detailed experimental protocols for the generation of the safety data are not publicly available. The following procedures are based on the precautionary statements and general laboratory best practices for handling fluorescent dyes and potentially hazardous chemicals.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes.
Safe Handling Workflow
The following workflow outlines the key steps for the safe handling of this compound in a laboratory setting.
First Aid Measures
In case of exposure, follow these first aid measures:
-
If Swallowed: Call a poison center or doctor/physician if you feel unwell. Rinse mouth.[2]
-
Eye Contact: Remove contact lenses if present and easy to do. Continue rinsing. Flush eyes immediately with large amounts of water. Seek medical attention.[2]
-
Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2]
Toxicological Information
Quantitative toxicological data such as LD50 (median lethal dose) and LC50 (median lethal concentration) for this compound are not available in the reviewed safety data sheets. The primary known toxicological effect is being harmful if swallowed.
Ecological Information
This compound is classified as very toxic to aquatic life with long-lasting effects.[2] Therefore, it is crucial to prevent its release into the environment. All spills should be contained and collected, and waste must be disposed of as hazardous waste.
Logical Workflow for Emergency Response
In the event of an accidental spill or exposure, a clear and logical response is necessary to mitigate risks.
References
Methodological & Application
Application Notes and Protocols for Labeling Azide-Modified Proteins with N,N'-bis-(propargyl-PEG4)-Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of proteins is a cornerstone of modern biological research and drug development. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly specific and bioorthogonal method for conjugating reporter molecules, such as fluorescent dyes, to proteins.[1][2][3] This protocol details the labeling of azide-modified proteins with the fluorescent dye N,N'-bis-(propargyl-PEG4)-Cy5. This cyanine dye possesses two terminal alkyne groups, enabling covalent attachment to azide-containing proteins. The inclusion of polyethylene glycol (PEG) linkers enhances the solubility and reduces aggregation of the labeled protein.[4] Cy5 is a bright, photostable, far-red fluorescent dye, making it ideal for a variety of applications including fluorescence microscopy, flow cytometry, and in vivo imaging, due to minimal background autofluorescence from biological samples.[5]
These application notes provide a comprehensive guide to the labeling procedure, including detailed protocols for the click chemistry reaction, purification of the labeled conjugate, and calculation of the degree of labeling (DOL).
Chemical Reaction and Experimental Workflow
The labeling process is a two-step procedure involving the CuAAC reaction followed by purification of the labeled protein. The CuAAC reaction forms a stable triazole linkage between the alkyne groups on the this compound and the azide group on the modified protein. This reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is used to stabilize the copper(I) ion and enhance reaction efficiency in aqueous buffers.[6]
Caption: Chemical reaction for labeling azide-modified proteins.
Below is a graphical representation of the overall experimental workflow, from preparation to final analysis.
Caption: Experimental workflow for protein labeling.
Quantitative Data Summary
The degree of labeling (DOL) is a critical parameter for ensuring the quality and reproducibility of experiments using fluorescently labeled proteins. The optimal DOL for Cy5-labeled proteins is typically between 2 and 4 to maximize fluorescence without causing self-quenching. The following table provides example data for the labeling of an azide-modified protein with this compound.
| Parameter | Value |
| Protein Information | |
| Protein Name | Example Azide-Modified Protein |
| Molecular Weight | 50,000 g/mol |
| Molar Extinction Coefficient at 280 nm (ε_prot) | 65,000 M⁻¹cm⁻¹ |
| Dye Information | |
| Dye Name | This compound |
| Molecular Weight | 819.46 g/mol |
| Excitation Maximum (λ_ex) | 649 nm[4] |
| Emission Maximum (λ_em) | 667 nm[4] |
| Molar Extinction Coefficient at ~650 nm (ε_dye) | 250,000 M⁻¹cm⁻¹ |
| Correction Factor at 280 nm (CF₂₈₀) | 0.05 |
| Experimental Results | |
| Absorbance at 280 nm (A₂₈₀) | 0.85 |
| Absorbance at 650 nm (A₆₅₀) | 0.60 |
| Calculated Values | |
| Protein Concentration | 12.8 µM |
| Dye Concentration | 2.4 µM |
| Degree of Labeling (DOL) | 2.9 |
Experimental Protocols
Materials and Reagents
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound (dissolved in DMSO to 10 mM)
-
Copper(II) sulfate (CuSO₄) (50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM in water)
-
Sodium Ascorbate (100 mM in water, freshly prepared)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spin desalting columns or Size-Exclusion Chromatography (SEC) column
-
UV-Vis Spectrophotometer
Protocol 1: Labeling of Azide-Modified Protein
-
Prepare the Protein Solution:
-
Ensure the azide-modified protein is in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL. If the buffer contains primary amines (e.g., Tris), exchange the buffer using a desalting column or dialysis.
-
-
Prepare the Click Chemistry Reaction Mixture:
-
In a microcentrifuge tube, combine the following reagents in the specified order. The volumes can be scaled as needed.
-
| Reagent | Stock Concentration | Volume for 100 µL Reaction | Final Concentration |
| Azide-Modified Protein (in PBS) | 1-5 mg/mL | 80 µL | 0.8-4 mg/mL |
| This compound | 10 mM in DMSO | 2 µL | 200 µM |
| CuSO₄ | 50 mM | 2 µL | 1 mM |
| THPTA | 50 mM | 6 µL | 3 mM |
-
Initiate the Reaction:
-
Add 10 µL of freshly prepared 100 mM sodium ascorbate to the reaction mixture to a final concentration of 10 mM.
-
Vortex gently to mix.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
Protocol 2: Purification of the Labeled Protein
It is crucial to remove unreacted dye after the labeling reaction. This can be achieved using spin desalting columns for small volumes or size-exclusion chromatography (SEC) for larger volumes or higher purity requirements.
2.1 Purification using a Spin Desalting Column
-
Prepare the Spin Column:
-
Remove the bottom cap of the spin column and place it in a collection tube.
-
Centrifuge at 1,500 x g for 1 minute to remove the storage buffer.
-
Place the column in a new collection tube.
-
-
Equilibrate the Column:
-
Add 300 µL of PBS to the column and centrifuge at 1,500 x g for 1 minute.
-
Discard the flow-through and repeat this step two more times.
-
-
Load the Sample:
-
Carefully load the labeling reaction mixture onto the center of the resin bed.
-
-
Elute the Labeled Protein:
-
Centrifuge the column at 1,500 x g for 2 minutes. The eluate in the collection tube contains the purified Cy5-labeled protein.
-
2.2 Purification using Size-Exclusion Chromatography (SEC)
-
Equilibrate the SEC Column:
-
Equilibrate a suitable SEC column (e.g., Sephadex G-25) with PBS at a flow rate recommended by the manufacturer.
-
-
Load the Sample:
-
Load the labeling reaction mixture onto the column.
-
-
Elute and Collect Fractions:
-
Elute the sample with PBS. The labeled protein will typically elute in the first colored peak, while the smaller, unreacted dye molecules will elute later.
-
Collect fractions and monitor the absorbance at 280 nm and 650 nm to identify the fractions containing the purified labeled protein.
-
Pool the fractions containing the labeled protein.
-
Protocol 3: Calculation of the Degree of Labeling (DOL)
-
Measure Absorbance:
-
Using a UV-Vis spectrophotometer, measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5, approximately 650 nm (A₆₅₀).
-
-
Calculate the Concentration of the Labeled Protein and Dye:
-
The concentration of the protein can be calculated using the following formula, which corrects for the absorbance of Cy5 at 280 nm:
Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ x CF₂₈₀)] / ε_prot
Where:
-
A₂₈₀ is the absorbance at 280 nm.
-
A₆₅₀ is the absorbance at ~650 nm.
-
CF₂₈₀ is the correction factor for Cy5 at 280 nm (approximately 0.05).
-
ε_prot is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
The concentration of the Cy5 dye can be calculated using the Beer-Lambert law:
Dye Concentration (M) = A₆₅₀ / ε_dye
Where:
-
ε_dye is the molar extinction coefficient of Cy5 at ~650 nm (250,000 M⁻¹cm⁻¹).
-
-
-
Calculate the Degree of Labeling (DOL):
-
The DOL is the molar ratio of the dye to the protein:
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive azide or alkyne groups. | Ensure the azide-modified protein and alkyne-dye are stored correctly and are not expired. |
| Inactive catalyst. | Use freshly prepared sodium ascorbate solution. Ensure proper storage of CuSO₄ and THPTA solutions. | |
| Presence of primary amines in the protein buffer. | Exchange the buffer to an amine-free buffer (e.g., PBS) before labeling. | |
| Protein Precipitation | Over-labeling leading to increased hydrophobicity. | Reduce the molar ratio of the dye to the protein in the labeling reaction. |
| Protein instability in the reaction buffer. | Optimize buffer conditions (pH, salt concentration). | |
| High Background Fluorescence | Incomplete removal of unreacted dye. | Repeat the purification step or use a more stringent purification method like SEC. |
| Non-specific binding of the dye to the protein. | This is less common with click chemistry but ensure all reaction components are of high purity. |
References
- 1. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bis-(N,N'-carboxyl-PEG4)-Cy5, 2107273-44-7 | BroadPharm [broadpharm.com]
- 4. This compound, 2107273-08-3 | BroadPharm [broadpharm.com]
- 5. Fluorescent Dye Labeling Changes the Biodistribution of Tumor-Targeted Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for N,N'-bis-(propargyl-PEG4)-Cy5 in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-bis-(propargyl-PEG4)-Cy5 is a fluorescent probe designed for the specific labeling of biomolecules in live cells. This cyanine 5 (Cy5) based dye is functionalized with two propargyl groups, enabling its covalent attachment to azide-modified targets via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "Click Chemistry". The PEG4 linkers enhance the water solubility and biocompatibility of the probe. Its far-red fluorescence (excitation/emission maxima at ~649/667 nm) is advantageous for live-cell imaging as it minimizes phototoxicity and cellular autofluorescence.[1]
These application notes provide an overview of the properties of this compound and detailed protocols for its use in live cell imaging experiments.
Product Information
| Property | Value | Reference |
| Molecular Weight | 819.50 g/mol | [2][3] |
| Molecular Formula | C47H63ClN2O8 | [2][3] |
| Excitation Maximum | ~649 nm | [2][4] |
| Emission Maximum | ~667 nm | [2][4] |
| Solubility | Soluble in DMSO, DMF; low solubility in water | [2] |
| Storage | Store at -20°C, protected from light | [2] |
Experimental Workflows
The use of this compound for live cell imaging involves a two-step process. First, the biological target of interest is metabolically labeled with an azide-containing precursor. Second, the cells are treated with the this compound probe, which reacts with the azide-labeled molecules.
Logical Relationship of Experimental Steps
Caption: General workflow for live cell imaging using this compound.
Protocols
Two primary methods for the "Click Chemistry" reaction in live cells are the copper-catalyzed (CuAAC) and the strain-promoted (SPAAC) approaches. The choice of method depends on the experimental system and the potential for copper-induced cytotoxicity.
Protocol 1: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
This method offers fast reaction kinetics but requires the use of a copper(I) catalyst, which can be toxic to cells. The inclusion of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial to protect cells from copper-mediated damage.[5]
Materials:
-
Cells metabolically labeled with an azide-containing precursor.
-
This compound.
-
Copper(II) sulfate (CuSO4).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
-
Sodium ascorbate.
-
Phenol red-free cell culture medium or phosphate-buffered saline (PBS).
-
Fluorescence microscope with appropriate filter sets for Cy5 (Excitation: ~620-650 nm, Emission: ~660-700 nm).
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency on a suitable imaging dish or plate.
-
Metabolically label the cells by incubating them with an appropriate azide-modified precursor (e.g., azido sugars for glycans, azidohomoalanine for proteins) for a predetermined time and concentration.
-
-
Probe Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1-10 mM). Store at -20°C.
-
Prepare fresh stock solutions of CuSO4 (e.g., 50 mM in water), THPTA (e.g., 250 mM in water), and sodium ascorbate (e.g., 500 mM in water).
-
-
Labeling Reaction:
-
Wash the azide-labeled cells twice with pre-warmed, phenol red-free medium or PBS.
-
Prepare the "Click" reaction cocktail in phenol red-free medium. For a final volume of 1 mL, add the components in the following order, vortexing gently after each addition:
-
This compound to a final concentration of 1-25 µM.[5]
-
CuSO4 to a final concentration of 50-100 µM.
-
THPTA to a final concentration of 250-500 µM (maintain a 5:1 ratio with CuSO4).
-
Sodium ascorbate to a final concentration of 2.5-5 mM.
-
-
Remove the wash buffer from the cells and immediately add the "Click" reaction cocktail.
-
Incubate the cells for 5-15 minutes at room temperature or 37°C, protected from light.[5]
-
-
Washing and Imaging:
-
Remove the reaction cocktail and wash the cells three times with pre-warmed, phenol red-free medium.
-
Image the cells using a fluorescence microscope with appropriate Cy5 filter sets. To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[6][7]
-
CuAAC Workflow Diagram
Caption: Step-by-step workflow for the CuAAC labeling protocol.
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a copper-free "Click Chemistry" method that utilizes a strained alkyne, such as a cyclooctyne (e.g., DBCO, BCN), to react with an azide. To use this compound in a SPAAC reaction, the target biomolecules would need to be labeled with a strained alkyne, and the probe would need to be azide-functionalized. Therefore, this compound is not directly suitable for SPAAC . For a copper-free approach, an azide-modified Cy5 dye should be used in conjunction with cells metabolically labeled with a strained alkyne.
However, for the purpose of providing a comprehensive guide, a general SPAAC protocol is outlined below, assuming the use of a compatible strained alkyne-labeled cell and an azide-modified Cy5 dye.
Materials:
-
Cells metabolically labeled with a strained alkyne-containing precursor (e.g., a cyclooctyne-modified sugar or amino acid).
-
An azide-functionalized Cy5 dye.
-
Phenol red-free cell culture medium or PBS.
-
Fluorescence microscope with appropriate filter sets for Cy5.
Procedure:
-
Cell Preparation:
-
Culture and metabolically label cells with a strained alkyne as described for the azide precursor in the CuAAC protocol.
-
-
Probe Preparation:
-
Prepare a stock solution of the azide-modified Cy5 dye in anhydrous DMSO.
-
-
Labeling Reaction:
-
Wash the strained alkyne-labeled cells twice with pre-warmed, phenol red-free medium or PBS.
-
Dilute the azide-modified Cy5 dye to the desired final concentration (typically 1-10 µM) in pre-warmed, phenol red-free medium.
-
Remove the wash buffer and add the dye solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light. The incubation time may require optimization.
-
-
Washing and Imaging:
-
Remove the dye solution and wash the cells three to five times with pre-warmed, phenol red-free medium.
-
Image the cells as described in the CuAAC protocol.
-
SPAAC Signaling Pathway Analogy
While there is no direct signaling pathway involved, the reaction mechanism can be visualized.
Caption: Conceptual diagram of SPAAC for labeling biomolecules.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak signal | Inefficient metabolic labeling. | Optimize concentration and incubation time of the azide precursor. |
| Low concentration of the Cy5 probe. | Increase the concentration of this compound. | |
| Inactive "Click" reaction components. | Prepare fresh solutions of CuSO4 and sodium ascorbate. | |
| Photobleaching. | Reduce excitation light intensity and exposure time. Use an anti-fade reagent if compatible with live cells.[7] | |
| High background | Incomplete removal of unbound probe. | Increase the number and duration of wash steps. |
| Non-specific binding of the probe. | Decrease the concentration of the Cy5 probe. Include a blocking step with a suitable agent if necessary. | |
| Phenol red in the medium. | Use phenol red-free medium for the final wash and imaging.[8] | |
| Cell death/toxicity | Copper toxicity (in CuAAC). | Ensure the correct ratio of THPTA to CuSO4 (at least 5:1). Reduce the incubation time or the concentration of the copper catalyst. |
| Phototoxicity. | Minimize light exposure. Use a higher sensitivity camera or objective.[6][8] | |
| Contamination. | Use sterile techniques and reagents throughout the protocol. |
Conclusion
This compound is a valuable tool for live cell imaging, enabling the specific visualization of a wide range of biomolecules through "Click Chemistry". The protocols provided herein offer a starting point for researchers to develop and optimize their specific imaging experiments. Careful consideration of the potential for cytotoxicity, particularly with the CuAAC method, and optimization of labeling and imaging parameters are key to successful live-cell imaging.
References
- 1. agilent.com [agilent.com]
- 2. This compound, 2107273-08-3 | BroadPharm [broadpharm.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. Bis-(N,N'-carboxyl-PEG4)-Cy5, 2107273-44-7 | BroadPharm [broadpharm.com]
- 5. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. feinberg.northwestern.edu [feinberg.northwestern.edu]
Application Notes and Protocols for N,N'-bis-(propargyl-PEG4)-Cy5 in Super-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-bis-(propargyl-PEG4)-Cy5 is a fluorescent probe featuring a Cy5 core, a widely used fluorophore in the far-red spectral region, flanked by two propargyl groups attached via polyethylene glycol (PEG) linkers.[1][2] This bifunctional alkyne design makes it an ideal candidate for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry, enabling the covalent labeling of azide-modified biomolecules with a high degree of specificity and efficiency.[3][4][5] Its spectral properties, including a high extinction coefficient and good photostability, make it particularly well-suited for super-resolution microscopy techniques such as Stochastic Optical Reconstruction Microscopy (STORM).[1][6][7]
These application notes provide a comprehensive guide for utilizing this compound in super-resolution imaging workflows, from labeling strategies to data acquisition and analysis.
Physicochemical and Spectral Properties
A summary of the key properties of this compound is presented below. This data is essential for designing experiments and configuring imaging systems.
| Property | Value | Reference |
| Molecular Formula | C₄₇H₆₃ClN₂O₈ | [1] |
| Molecular Weight | 819.5 g/mol | [1] |
| Excitation Maximum (λex) | 649 nm | [1] |
| Emission Maximum (λem) | 667 nm | [1] |
| Extinction Coefficient | 232,000 cm⁻¹M⁻¹ | [1] |
| Solubility | DMSO, DMF, DCM | [1] |
| Storage | -20°C, protected from light | [1] |
Quantitative Performance in Super-Resolution Microscopy (STORM)
The performance of Cy5 and spectrally similar dyes in STORM has been quantitatively characterized in several studies. The following table summarizes key performance metrics. These values can serve as a benchmark for optimizing imaging conditions.
| Parameter | Typical Value Range | Key Considerations | Reference |
| Localization Precision | 6 - 20 nm | Dependent on photon count, background noise, and pixel size. | [8] |
| Photon Yield per Switching Event | 1,000 - 6,000 | Influenced by imaging buffer composition and laser power. | [9] |
| On-Off Duty Cycle | Low (enables temporal separation of fluorophores) | Can be tuned by adjusting the concentration of thiols in the imaging buffer and the power of the activation laser. | [9] |
| Reactivation Yield | > 60% | The efficiency of returning the fluorophore from a dark state to a fluorescent state. | [9] |
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Cellular Proteins with this compound via Click Chemistry
This protocol describes the labeling of proteins in fixed cells that have been metabolically engineered to incorporate azide-containing amino acids.
Materials:
-
Fixed cells containing azide-modified proteins (e.g., via incorporation of L-azidohomoalanine, AHA)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bovine serum albumin (BSA)
-
Triton X-100
-
Quenching solution (e.g., 50 mM Tris-HCl, pH 8.0)
Procedure:
-
Cell Permeabilization:
-
Wash fixed cells three times with PBS.
-
Permeabilize cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Block non-specific binding sites by incubating the cells with 3% BSA in PBS for 1 hour at room temperature.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 200 µL reaction volume:
-
Premix 5 µL of 2 mM CuSO₄ with 5 µL of 10 mM THPTA. Let it stand for 5 minutes.
-
Add 5 µL of a freshly prepared 100 mM sodium ascorbate solution.
-
Add this compound to a final concentration of 1-5 µM.
-
Bring the final volume to 200 µL with PBS.
-
-
Aspirate the blocking solution from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Quenching:
-
Wash the cells three times with PBS.
-
Incubate with a quenching solution for 15 minutes to stop any residual reaction.
-
Wash three times with PBS.
-
The sample is now ready for super-resolution imaging.
-
Protocol 2: STORM Imaging of this compound Labeled Samples
This protocol outlines the preparation of the imaging buffer and the general procedure for acquiring STORM data.
Materials:
-
Labeled cells from Protocol 1
-
STORM imaging buffer components:
-
Buffer A: 10 mM Tris-HCl (pH 8.0), 50 mM NaCl
-
Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose
-
GLOX solution: 14 mg glucose oxidase, 50 µL of 17 mg/mL catalase in 200 µL Buffer A
-
1 M Cysteamine (MEA) solution in 0.25 N HCl (pH adjusted to 7.5-8.5)
-
Procedure:
-
Preparation of STORM Imaging Buffer (MEA-based):
-
Immediately before imaging, prepare the final imaging buffer. For 700 µL:
-
620 µL of Buffer B
-
70 µL of 1 M MEA
-
7 µL of GLOX solution
-
-
Gently mix by vortexing. Keep on ice and use within 1-2 hours.
-
-
Sample Mounting:
-
Mount the coverslip with the labeled cells onto a microscope slide with a suitable imaging chamber.
-
Add the freshly prepared STORM imaging buffer to the sample.
-
-
STORM Data Acquisition:
-
Use a super-resolution microscope equipped for STORM imaging.
-
Excite the sample with a 640-647 nm laser at high power to induce photoswitching of the Cy5 fluorophores.
-
Use a low-power 405 nm laser to reactivate the fluorophores from the dark state.
-
Acquire a time series of images (typically 10,000-50,000 frames) with a high-sensitivity camera (e.g., EMCCD or sCMOS).
-
Adjust laser powers and camera exposure time to achieve a low density of single-molecule blinking events per frame.
-
-
Data Analysis:
-
Process the raw image data using appropriate STORM analysis software.
-
This involves localizing the single-molecule events in each frame with sub-pixel accuracy and reconstructing the final super-resolved image.
-
Visualizations
Experimental Workflow for Labeling and Imaging
The following diagram illustrates the overall workflow for labeling cellular proteins with this compound and subsequent STORM imaging.
Hypothetical Signaling Pathway Labeling
This diagram shows a hypothetical signaling pathway where a protein of interest (Protein B) is labeled using the described click chemistry approach for subsequent visualization.
Conclusion
This compound is a versatile and powerful tool for super-resolution microscopy. Its bifunctional nature allows for robust labeling of azide-modified biomolecules via click chemistry, while the Cy5 fluorophore provides the necessary photophysical properties for STORM imaging. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully implement this probe in their studies, enabling the visualization of cellular structures and molecular interactions with nanoscale resolution.
References
- 1. This compound, 2107273-08-3 | BroadPharm [broadpharm.com]
- 2. This compound|COA [dcchemicals.com]
- 3. interchim.fr [interchim.fr]
- 4. lumiprobe.com [lumiprobe.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 8. research.tue.nl [research.tue.nl]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for N,N'-bis-(propargyl-PEG4)-Cy5 in Single-Molecule Tracking Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing N,N'-bis-(propargyl-PEG4)-Cy5, a bifunctional cyanine dye, for single-molecule tracking (SMT) experiments. The protocols detailed below are designed to enable the specific labeling and subsequent visualization of protein dynamics in live cells, with a particular focus on studying protein dimerization, such as that of G-protein coupled receptors (GPCRs).
Introduction to this compound for SMT
This compound is a fluorescent probe featuring a Cy5 core, known for its brightness and photostability in the far-red spectrum, making it an excellent candidate for single-molecule imaging.[1] Its key feature is the presence of two propargyl groups attached via flexible polyethylene glycol (PEG4) linkers.[2] These terminal alkyne groups enable covalent attachment to azide-modified biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly specific and efficient bioorthogonal "click" reaction.[3][4]
The bifunctional nature of this dye makes it particularly well-suited for studying protein-protein interactions, such as dimerization.[5] By labeling two interacting proteins, or two subunits of a dimeric protein, with azide groups, the this compound can act as a cross-linker, allowing for the tracking of the dimer as a single entity. Single-molecule tracking of such complexes can provide invaluable insights into the dynamics of their formation, dissociation, and diffusion within the cellular environment.[6][7]
Data Presentation
The photophysical properties of this compound are summarized in the table below. These properties make it compatible with common laser lines and filter sets used in single-molecule microscopy.
| Property | Value | Reference |
| Excitation Maximum (λ_ex) | 649 nm | [2] |
| Emission Maximum (λ_em) | 667 nm | [2] |
| Molar Extinction Coefficient | ~232,000 cm⁻¹M⁻¹ | |
| Molecular Weight | 819.5 g/mol | [2] |
| Solubility | DMSO, DMF, DCM | [2] |
The following table presents representative diffusion coefficients for a hypothetical GPCR, highlighting the expected changes upon dimerization. These values are based on typical diffusion rates of membrane proteins and serve as an example for data interpretation.[8]
| Species | Diffusion Coefficient (D) (µm²/s) | Expected Observation |
| Monomeric GPCR | 0.1 - 0.5 | Faster diffusion, shorter track lengths before dissociation. |
| Dimeric GPCR (Cross-linked) | 0.05 - 0.2 | Slower diffusion, longer and more stable tracks. |
Experimental Protocols
This protocol describes the incorporation of an azide-bearing unnatural amino acid, L-azidohomoalanine (AHA), into proteins in cultured mammalian cells. AHA is an analog of methionine and will be incorporated into newly synthesized proteins.
Materials:
-
Mammalian cell line of interest (e.g., HEK293 cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Methionine-free medium
-
L-azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to 70-80% confluency in a glass-bottom dish suitable for microscopy.
-
Aspirate the complete medium and wash the cells once with warm PBS.
-
Replace the medium with methionine-free medium and incubate for 1 hour to deplete intracellular methionine stores.
-
Supplement the methionine-free medium with AHA to a final concentration of 50-100 µM.
-
Incubate the cells for 4-16 hours to allow for the incorporation of AHA into newly synthesized proteins.
-
After incubation, wash the cells three times with warm PBS to remove unincorporated AHA. The cells are now ready for click chemistry labeling.
This protocol details the "clicking" of this compound onto the azide-modified proteins in live cells.
Materials:
-
AHA-labeled cells in a glass-bottom dish
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Aminoguanidine
-
DMSO
-
PBS
Procedure:
-
Prepare the following stock solutions:
-
This compound: 1 mM in DMSO
-
CuSO₄: 20 mM in water
-
THPTA: 100 mM in water
-
Sodium ascorbate: 300 mM in water (prepare fresh)
-
Aminoguanidine: 100 mM in water
-
-
Prepare the "Click" reaction cocktail immediately before use. For 1 mL of labeling medium:
-
To 950 µL of PBS, add 10 µL of the 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.
-
Add the desired amount of this compound stock solution (e.g., 1 µL for a final concentration of 1 µM).
-
Add 10 µL of the 100 mM aminoguanidine solution.
-
Initiate the reaction by adding 10 µL of the 300 mM sodium ascorbate solution and vortex gently.
-
-
Aspirate the PBS from the cells and immediately add the "Click" reaction cocktail.
-
Incubate the cells for 15-30 minutes at room temperature, protected from light.
-
Aspirate the reaction cocktail and wash the cells three times with PBS.
-
Replace the PBS with a suitable imaging medium (e.g., FluoroBrite DMEM). The cells are now ready for single-molecule tracking.
This protocol outlines the imaging parameters for tracking single this compound labeled proteins using Total Internal Reflection Fluorescence (TIRF) microscopy.[7]
Instrumentation:
-
Inverted microscope equipped with a high numerical aperture objective (e.g., 100x, NA ≥ 1.45).
-
TIRF illumination module.
-
640 nm laser for excitation of Cy5.
-
Appropriate filter set for Cy5 (e.g., excitation 640/14 nm, emission 685/40 nm).
-
EMCCD or sCMOS camera with high sensitivity.
-
Live-cell incubation chamber to maintain temperature (37°C) and CO₂ (5%).
Imaging Parameters:
-
Mount the glass-bottom dish with the labeled cells onto the microscope stage and place it within the incubation chamber.
-
Locate the cells and focus on the basal membrane.
-
Switch to TIRF illumination and adjust the laser angle to achieve total internal reflection.
-
Set the laser power to a low level (e.g., 0.1-1 mW) to minimize phototoxicity and photobleaching.
-
Set the camera exposure time to 20-50 ms.
-
Acquire a time-lapse series of images (e.g., 1000-2000 frames) for a specific region of interest on the cell membrane.
-
Repeat the acquisition for multiple cells.
The acquired image series can be analyzed using software packages like ImageJ/Fiji with plugins such as TrackMate, or custom MATLAB scripts.
Workflow:
-
Spot Detection: Identify the fluorescent spots corresponding to single molecules in each frame using a Gaussian fitting algorithm.
-
Tracking: Link the detected spots across consecutive frames to reconstruct the trajectories of individual molecules.
-
Mean Squared Displacement (MSD) Analysis: For each trajectory, calculate the MSD as a function of time lag (τ).
-
Diffusion Coefficient Calculation: Fit the initial points of the MSD plot to the equation MSD(τ) = 4Dτ to extract the diffusion coefficient (D) for each molecule.
-
Data Interpretation: Generate histograms of the diffusion coefficients to identify different mobility populations (e.g., monomers vs. dimers).
Visualizations
Caption: Experimental workflow for single-molecule tracking.
References
- 1. Single-Molecule Imaging Demonstrates Ligand Regulation of the Oligomeric Status of CXCR4 in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Photostability of Unimolecular Submersible Nanomachines: Toward Single-Molecule Tracking in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. GPCR homo-oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single-molecule tracking to determine the abundances and stoichiometries of freely-diffusing protein complexes in living cells: Past applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-molecule diffusion: a powerful tool for investigating the stoichiometry of protein-lipid interactions | Jeff Knight Lab | CU Denver College of Liberal Arts and Sciences [clas.ucdenver.edu]
- 7. This compound, 2107273-08-3 | BroadPharm [broadpharm.com]
- 8. Single-molecule analysis of fluorescently labeled G-protein–coupled receptors reveals complexes with distinct dynamics and organization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Labeling of Oligonucleotides with N,N'-bis-(propargyl-PEG4)-Cy5 for Fluorescence In Situ Hybridization (FISH)
Introduction
Fluorescence In Situ Hybridization (FISH) is a powerful molecular cytogenetic technique used to visualize and map the genetic material in a cell, including specific genes or portions of chromosomes. The specificity and sensitivity of FISH are highly dependent on the quality of the fluorescently labeled oligonucleotide probes. This application note describes a detailed protocol for the labeling of azide-modified oligonucleotides with the fluorescent dye N,N'-bis-(propargyl-PEG4)-Cy5 via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "Click Chemistry". This method offers a highly efficient and bioorthogonal approach for preparing robust and bright probes for FISH applications.
This compound is a cyanine dye containing two terminal alkyne groups, enabling a dual-point attachment to an azide-modified oligonucleotide. The polyethylene glycol (PEG) spacers enhance the solubility and reduce steric hindrance, which can improve hybridization efficiency. The Cy5 fluorophore is a bright, far-red dye, which helps to minimize background autofluorescence from the biological sample.
Principle of the Method
The labeling strategy involves a two-step process. First, an oligonucleotide probe is synthesized with a terminal or internal azide modification. Subsequently, the azide-modified oligonucleotide is conjugated to the alkyne-containing this compound dye through a CuAAC reaction. This reaction forms a stable triazole linkage. The resulting fluorescently labeled oligonucleotide probe can then be purified and used in standard FISH protocols.
Materials and Reagents
A comprehensive list of materials and reagents required for the labeling and FISH procedures is provided below.
| Reagent | Supplier | Purpose |
| Azide-Modified Oligonucleotide | Various | Probe to be labeled |
| This compound | BroadPharm | Fluorescent Label |
| Copper(II) Sulfate (CuSO4) | Sigma-Aldrich | Catalyst Precursor |
| Sodium Ascorbate | Sigma-Aldrich | Reducing Agent |
| Tris(benzyltriazolylmethyl)amine (TBTA) | Sigma-Aldrich | Copper(I) Ligand |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent |
| Nuclease-Free Water | Thermo Fisher Scientific | Solvent |
| 20x Saline-Sodium Citrate (SSC) Buffer | Thermo Fisher Scientific | FISH Wash Buffer |
| Formamide, Deionized | Thermo Fisher Scientific | Hybridization Buffer Component |
| Dextran Sulfate | Sigma-Aldrich | Hybridization Buffer Component |
| DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific | Nuclear Counterstain |
| Antifade Mounting Medium | Thermo Fisher Scientific | Mounting Medium |
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Oligonucleotide with this compound
This protocol details the CuAAC reaction to conjugate the Cy5 dye to the oligonucleotide probe.
-
Preparation of Stock Solutions:
-
Azide-Modified Oligonucleotide: Prepare a 100 µM stock solution in nuclease-free water.
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate (CuSO4): Prepare a 100 mM stock solution in nuclease-free water.
-
Sodium Ascorbate: Prepare a 500 mM stock solution in nuclease-free water. This solution should be made fresh.
-
TBTA: Prepare a 50 mM stock solution in DMSO.
-
-
Labeling Reaction Setup:
-
In a 1.5 mL microcentrifuge tube, combine the following reagents in the order listed:
Reagent Volume Final Concentration Nuclease-Free Water To a final volume of 100 µL - Azide-Modified Oligonucleotide (100 µM) 10 µL 10 µM This compound (10 mM) 2 µL 200 µM TBTA (50 mM) 2 µL 1 mM Copper(II) Sulfate (100 mM) 1 µL 1 mM | Sodium Ascorbate (500 mM) | 2 µL | 10 mM |
-
Vortex the reaction mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification of the Labeled Probe:
-
The labeled oligonucleotide can be purified by ethanol precipitation or by using a commercially available oligonucleotide purification column.
-
Ethanol Precipitation:
-
Add 1/10th volume of 3 M sodium acetate (pH 5.2) and 3 volumes of ice-cold 100% ethanol to the reaction mixture.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at 14,000 x g for 30 minutes at 4°C.
-
Carefully remove the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Remove the supernatant and air-dry the pellet.
-
Resuspend the labeled oligonucleotide in a desired volume of nuclease-free water or TE buffer.
-
-
-
Quantification:
-
Measure the absorbance of the purified probe at 260 nm (for oligonucleotide concentration) and 649 nm (for Cy5 concentration). The concentration of the labeled probe can be calculated using the Beer-Lambert law.
-
Protocol 2: Fluorescence In Situ Hybridization (FISH)
This is a general protocol for FISH on adherent cells and can be adapted for different sample types.
-
Cell Preparation:
-
Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Wash the cells twice with 1x Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Wash the cells three times with 1x PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with 1x PBS.
-
-
Hybridization:
-
Prepare the hybridization buffer: 50% formamide, 2x SSC, 10% dextran sulfate.
-
Dilute the Cy5-labeled oligonucleotide probe in the hybridization buffer to a final concentration of 1-10 ng/µL.
-
Denature the probe solution by heating at 75°C for 5 minutes, then immediately place on ice.
-
Apply the denatured probe solution to the coverslip with the cells.
-
Cover with a larger coverslip to prevent evaporation and seal with rubber cement.
-
Incubate in a humidified chamber at 37°C overnight.
-
-
Washing:
-
Carefully remove the rubber cement and the top coverslip.
-
Wash the coverslip with 2x SSC with 50% formamide at 42°C for 15 minutes.
-
Wash with 1x SSC at 42°C for 10 minutes.
-
Wash with 0.5x SSC at room temperature for 5 minutes.
-
-
Counterstaining and Mounting:
-
Stain the cell nuclei by incubating with DAPI (1 µg/mL in 1x PBS) for 5 minutes at room temperature, protected from light.
-
Wash the coverslip briefly with 1x PBS.
-
Mount the coverslip onto a glass slide using an antifade mounting medium.
-
-
Imaging:
-
Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filter sets for DAPI (excitation ~360 nm, emission ~460 nm) and Cy5 (excitation ~650 nm, emission ~670 nm).
-
Diagrams
Caption: Experimental workflow for labeling and FISH.
Caption: Chemical pathway for oligonucleotide labeling.
Quantitative Data Summary
The efficiency of the labeling reaction and the quality of the final probe can be assessed quantitatively.
| Parameter | Method | Typical Value | Notes |
| Labeling Efficiency | UV-Vis Spectroscopy | > 90% | Calculated from the ratio of dye to oligonucleotide concentration. |
| Probe Purity | HPLC or Gel Electrophoresis | > 95% | A single, sharp peak or band indicates a pure product. |
| Excitation Maximum (λex) | Fluorometer | ~649 nm | - |
| Emission Maximum (λem) | Fluorometer | ~667 nm | - |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Inactive catalyst | Prepare fresh sodium ascorbate solution. |
| Low quality azide-modified oligonucleotide | Verify the quality and concentration of the starting material. | |
| Insufficient dye concentration | Increase the molar excess of the Cy5 dye. | |
| High Background in FISH | Incomplete removal of unbound probe | Optimize the stringency and duration of the post-hybridization washes. |
| Non-specific binding of the probe | Include blocking agents (e.g., Cot-1 DNA) in the hybridization buffer. | |
| Weak or No FISH Signal | Low probe concentration | Increase the probe concentration in the hybridization buffer. |
| Inefficient hybridization | Optimize hybridization temperature and time. | |
| Degraded probe | Store the labeled probe at -20°C and protect from light. |
Conclusion
The use of this compound for labeling azide-modified oligonucleotides via Click Chemistry provides a robust and efficient method for generating high-quality probes for FISH. This approach offers high specificity, excellent yields, and the resulting probes exhibit bright and stable fluorescence. The detailed protocols and guidelines presented in this application note should enable researchers to successfully implement this labeling strategy for their specific FISH applications.
Application Notes and Protocols for the Purification of N,N'-bis-(propargyl-PEG4)-Cy5 Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient purification of fluorescently labeled proteins is paramount for the accuracy and reliability of downstream applications, from high-resolution imaging to quantitative biochemical assays. This document provides detailed protocols for the purification of proteins labeled with N,N'-bis-(propargyl-PEG4)-Cy5, a cyanine dye functionalized with alkyne groups for bioorthogonal "click chemistry" ligation.
The use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the highly specific and efficient covalent attachment of the Cy5 dye to an azide-modified protein of interest. Following the labeling reaction, the heterogeneous mixture contains the desired fluorescently labeled protein, unreacted this compound, catalysts, and potentially unlabeled protein. The removal of these contaminants is critical to avoid high background signals and ensure accurate quantification of labeling efficiency.
This guide outlines the entire workflow, from the introduction of azide handles onto the target protein to the final purification of the Cy5-labeled conjugate. We present several common and effective purification techniques, including Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), Hydrophobic Interaction Chromatography (HIC), and Affinity Chromatography (AC). Detailed protocols, data presentation in tabular format for easy comparison, and troubleshooting guides are provided to assist researchers in achieving high-purity labeled proteins for their specific research needs.
Experimental Workflow Overview
The overall process involves a two-step labeling procedure followed by purification. First, the protein of interest is functionalized with an azide group. Subsequently, the azide-modified protein is reacted with the alkyne-containing Cy5 dye via a click chemistry reaction. Finally, the labeled protein is purified from the reaction mixture.
Caption: Overall experimental workflow for protein labeling and purification.
Data Presentation: Comparison of Purification Methods
The choice of purification method depends on the physicochemical properties of the target protein, the scale of the purification, and the desired level of purity. The following tables provide an illustrative comparison of common chromatography techniques for the purification of Cy5-labeled proteins. The values presented are representative and may vary depending on the specific protein and experimental conditions.
Table 1: Performance Characteristics of Purification Methods
| Purification Method | Principle of Separation | Typical Protein Recovery (%) | Purity Achieved | Throughput | Key Advantage |
| Size-Exclusion (SEC) | Molecular Size | 80-95% | High (good for removing small molecules) | Low to Medium | Mild conditions, preserves protein activity |
| Ion-Exchange (IEX) | Net Surface Charge | 70-90% | Very High | High | High resolution and capacity |
| Hydrophobic Interaction (HIC) | Surface Hydrophobicity | 65-85% | High | Medium to High | Orthogonal to IEX and SEC |
| Affinity (e.g., His-tag) | Specific Binding Interaction | >90% | Highest | Low to Medium | Highly specific for tagged proteins |
Table 2: Suitability of Purification Methods for Different Scenarios
| Scenario | Recommended Primary Method | Rationale |
| Removal of unreacted Cy5 dye from a large protein (>50 kDa) | Size-Exclusion Chromatography (SEC) | Significant size difference between the protein and the small dye molecule allows for efficient separation. |
| Separation of labeled and unlabeled protein | Ion-Exchange Chromatography (IEX) | The addition of the Cy5 dye can alter the protein's net charge, enabling separation from the unlabeled species.[1] |
| Purification of a recombinant protein with an affinity tag | Affinity Chromatography (AC) | Provides the highest purity by specifically capturing the tagged protein, followed by a polishing step (e.g., SEC) to remove free dye. |
| Protein is sensitive to changes in pH or high salt | Size-Exclusion Chromatography (SEC) | Operates under near-physiological buffer conditions, minimizing protein denaturation. |
| Need for a multi-step purification strategy for very high purity | IEX followed by HIC or SEC | Combining methods with orthogonal separation principles (charge, hydrophobicity, size) yields the highest purity.[2] |
Experimental Protocols
Protocol 1: Introduction of Azide Groups onto the Target Protein
This protocol describes a general method for introducing azide groups onto a protein by targeting primary amines (lysine residues and the N-terminus) using an NHS-azide linker.
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-PEG4-Azide (or similar NHS-azide linker)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., PD-10) or dialysis cassettes (e.g., 10K MWCO)
Procedure:
-
Buffer Exchange: Ensure the protein solution is in an amine-free buffer at the optimal pH for the NHS ester reaction (pH 8.0-8.5). If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Prepare NHS-Azide Solution: Immediately before use, dissolve the NHS-PEG4-Azide in a small amount of DMF or DMSO to create a 10-20 mM stock solution.
-
Labeling Reaction: Add a 10-20 fold molar excess of the NHS-Azide solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing, protected from light.
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification of Azide-Modified Protein: Remove the excess, unreacted NHS-azide linker and quenching agent by passing the reaction mixture through a desalting column equilibrated with PBS or by dialysis against PBS.
-
The resulting azide-modified protein is now ready for the click chemistry reaction.
Protocol 2: Labeling of Azide-Modified Protein with this compound via CuAAC
This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3]
Materials:
-
Azide-modified protein (in PBS or similar buffer, pH 7.0-7.5)
-
This compound
-
DMSO
-
Copper(II) sulfate (CuSO4) stock solution (50 mM in water)
-
Sodium ascorbate stock solution (50 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (10 mM in DMSO or water)
-
Desalting columns or dialysis cassettes
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a fresh solution of sodium ascorbate.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order, vortexing gently after each addition:
-
Initiate the Reaction: Add sodium ascorbate to a final concentration of 1 mM to initiate the click reaction.[4]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light. The optimal reaction time may need to be determined empirically.
-
Purification: Proceed immediately to one of the purification protocols below to separate the labeled protein from unreacted dye and catalyst components.
Protocol 3: Purification by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size, making it highly effective for removing the small molecular weight this compound from the much larger labeled protein.[1]
References
Application Notes: Detection of Metabolically Labeled Biomolecules in Flow Cytometry using N,N'-bis-(propargyl-PEG4)-Cy5
Introduction
N,N'-bis-(propargyl-PEG4)-Cy5 is a bright, far-red fluorescent dye ideally suited for the detection and quantification of azide-modified biomolecules in flow cytometry applications. This cyanine dye possesses two terminal alkyne groups, enabling highly efficient and specific covalent labeling of azide-containing targets via copper-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry". This bioorthogonal reaction allows for the precise detection of cellular processes such as the synthesis of new proteins or glycans, without significantly perturbing the underlying biology.
The PEG4 (polyethylene glycol) linkers incorporated into the molecule enhance its aqueous solubility and minimize non-specific binding, leading to improved signal-to-noise ratios. With an excitation maximum around 649 nm and an emission maximum at approximately 667 nm, this compound is compatible with the standard laser and filter sets found on most flow cytometers, particularly the red laser line (e.g., 633 nm or 640 nm).
These application notes provide a framework for utilizing this compound to label and analyze cells that have been metabolically tagged with an azide-containing precursor, enabling researchers in drug development and cell biology to sensitively track changes in cellular metabolism and biosynthesis.
Principle of the Method
The application relies on a two-step procedure. First, cells are cultured with a metabolic precursor containing an azide group. This precursor is processed by the cell's natural biosynthetic pathways and incorporated into newly synthesized macromolecules, such as proteins (using L-azidohomoalanine, AHA) or glycans (using peracetylated N-azidoacetyl-D-mannosamine, Ac4ManNAz). This results in the display of azide groups on or within the cells.
Second, after metabolic labeling, the cells are fixed and permeabilized to allow entry of the detection reagents. The azide-tagged biomolecules are then covalently labeled with the alkyne-containing this compound dye through a copper(I)-catalyzed click reaction. The resulting stable triazole linkage ensures a permanent fluorescent signal on the target molecules. The intensity of the Cy5 fluorescence, as measured by flow cytometry, is directly proportional to the amount of azide-labeled biomolecule present, providing a quantitative measure of metabolic activity.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₇H₆₃ClN₂O₈ | [1][2] |
| Molecular Weight | ~819.5 g/mol | [1] |
| Excitation Maximum (λex) | ~649 nm | [1][3] |
| Emission Maximum (λem) | ~667 nm | [1][3] |
| Reactive Group | Terminal Alkyne (x2) | [1][3] |
| Reactive Towards | Azide | [1][3] |
| Solubility | Soluble in DMSO, DMF | [1] |
Table 2: Example Experimental Parameters for Flow Cytometry
| Parameter | Recommended Range/Value | Notes |
| Metabolic Labeling | ||
| Azide Precursor (e.g., Ac4ManNAz) | 25 - 50 µM | Optimize for cell type and experimental duration.[4][5] |
| Incubation Time | 24 - 72 hours | Longer times generally increase signal. |
| Cell Preparation | ||
| Cell Density | 1 x 10⁶ cells/mL | Adjust as needed for optimal flow cytometry acquisition. |
| Fixation | 4% Paraformaldehyde in PBS | 15 minutes at room temperature. |
| Permeabilization | 0.1 - 0.5% Saponin or Triton X-100 in PBS | Saponin is a milder detergent suitable for many applications. |
| Click Reaction | ||
| This compound | 1 - 10 µM | Titrate for optimal signal-to-noise ratio. |
| Copper (II) Sulfate (CuSO₄) | 50 - 200 µM | A 1:5 molar ratio with a copper ligand is often used.[6] |
| Copper Ligand (e.g., THPTA) | 250 - 1000 µM | Protects cells from copper toxicity and enhances reaction.[6] |
| Reducing Agent (e.g., Sodium Ascorbate) | 2.5 - 5 mM | Freshly prepared solution is critical for reducing Cu(II) to Cu(I).[6] |
| Reaction Time | 30 minutes at room temperature | Protect from light. |
| Flow Cytometry | ||
| Excitation Laser | 633 nm or 640 nm | |
| Emission Filter | 660/20 nm bandpass filter or similar |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with an Azide Precursor
This protocol describes the metabolic incorporation of an azide group into cellular glycans using Ac4ManNAz. A similar approach can be used for other azide-containing precursors like AHA for protein synthesis.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: The day before labeling, seed cells in a culture vessel at a density that will ensure they are in logarithmic growth phase during the labeling period.
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in sterile DMSO to create a 10 mM stock solution. Store this stock solution at -20°C.
-
Labeling: Dilute the Ac4ManNAz stock solution directly into the complete culture medium to achieve the desired final concentration (e.g., 25-50 µM).
-
Incubation: Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium. Incubate the cells under normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days.
-
Harvesting: Harvest the cells using standard methods (e.g., trypsinization for adherent cells). Wash the cells once with 1% BSA in PBS and proceed to the fixation and labeling protocol. Include a negative control cell population cultured without the azide precursor.
Protocol 2: Click Chemistry Labeling and Flow Cytometry Analysis
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
This compound
-
Click-iT™ Cell Reaction Buffer Kit or individual components:
-
Copper (II) Sulfate (CuSO₄)
-
Copper ligand (e.g., THPTA)
-
Sodium Ascorbate
-
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 1X Click-iT Saponin-based permeabilization and wash reagent)
-
1% Bovine Serum Albumin (BSA) in PBS
-
Flow cytometry tubes
Procedure:
-
Fixation: Resuspend up to 1 x 10⁷ cells in 100 µL of fixative solution. Incubate for 15 minutes at room temperature, protected from light.
-
Washing: Add 3 mL of 1% BSA in PBS to the tube, centrifuge to pellet the cells, and discard the supernatant.
-
Permeabilization: Resuspend the cell pellet in 100 µL of a saponin-based permeabilization and wash reagent. Incubate for 15 minutes.
-
Prepare Click Reaction Cocktail: Important: Prepare the cocktail immediately before use (use within 15 minutes). For each sample, mix the components in the following order:
-
Permeabilization and Wash Reagent: 43 µL
-
CuSO₄: 2 µL of a 100 mM stock
-
This compound: 2.5 µL of a 1 mM stock in DMSO (for a final concentration of 5 µM)
-
Sodium Ascorbate: 2.5 µL of a freshly prepared 100 mM stock
-
-
Labeling Reaction: Add 50 µL of the Click Reaction Cocktail to each 100 µL cell suspension. Mix well and incubate for 30 minutes at room temperature, protected from light.
-
Washing: After incubation, wash the cells once with 3 mL of permeabilization and wash reagent. Centrifuge to pellet the cells and discard the supernatant.
-
Final Resuspension: Resuspend the cell pellet in 500 µL of 1% BSA in PBS for flow cytometry analysis.
-
Analysis: Analyze the samples on a flow cytometer equipped with a red laser (633 or 640 nm) and an appropriate emission filter (e.g., 660/20 nm). The fluorescence signal from the Cy5 dye will identify the cells that have incorporated the azide precursor.
Mandatory Visualizations
Caption: Workflow for metabolic labeling and flow cytometry detection.
Caption: Copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.
References
- 1. This compound, 2107273-08-3 | BroadPharm [broadpharm.com]
- 2. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 3. This compound|COA [dcchemicals.com]
- 4. thno.org [thno.org]
- 5. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the labeling efficiency of N,N'-bis-(propargyl-PEG4)-Cy5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the labeling efficiency of N,N'-bis-(propargyl-PEG4)-Cy5 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent labeling reagent. It features a Cy5 fluorophore, a bright and photostable dye that emits in the far-red spectrum, attached to two propargyl groups via PEG4 linkers.[1][2] The propargyl groups contain terminal alkynes, enabling the attachment of the Cy5 dye to azide-modified molecules through a chemical reaction known as click chemistry.[1][2][3] The PEG4 (polyethylene glycol) linkers are hydrophilic spacers that help to improve the solubility of the molecule in aqueous buffers and reduce non-specific binding to surfaces or unintended biomolecules.[4][5]
Its primary applications include:
-
Fluorescent labeling of biomolecules: It can be used to label proteins, antibodies, nucleic acids, and other biomolecules that have been modified to contain azide groups.
-
PROTAC Synthesis: This molecule is also described as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker, where it can be used in the synthesis of these targeted protein degraders.[4][6][7]
-
Dual Labeling or Crosslinking: The presence of two propargyl groups allows for the possibility of labeling two different azide-containing molecules or for use as a crosslinking agent between two azide-modified sites.
Q2: Which click chemistry reaction should I use with this compound?
This compound is designed for azide-alkyne cycloaddition reactions. You have two main choices:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used click reaction.[8] It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[7][9] A ligand, such as THPTA or TBTA, is often used to stabilize the copper(I) catalyst and improve reaction efficiency.[10][11][12]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry method.[13][] It involves the reaction of an azide with a strained cyclooctyne (e.g., DBCO, BCN).[][15] Since this compound contains terminal alkynes and not a strained cyclooctyne, you would need to react it with a molecule that has been modified with a strained cyclooctyne-azide linker. However, the primary intended use of this reagent is with CuAAC.
For most applications with this reagent, CuAAC is the recommended method due to the terminal alkyne structure.
Q3: What are the key parameters to optimize for a successful CuAAC reaction?
Several factors can influence the efficiency of your CuAAC labeling reaction. Key parameters to optimize include:
-
Concentrations of Reactants: The reaction is concentration-dependent, so using appropriately concentrated solutions of your azide-modified molecule and the this compound is important for achieving a good yield.[9]
-
Catalyst, Ligand, and Reducing Agent Concentrations: The ratios and concentrations of the copper catalyst, stabilizing ligand, and reducing agent are critical. A common starting point is a 5:1 ligand to copper ratio.[9][11]
-
Oxygen Removal: The active Cu(I) catalyst can be oxidized to inactive Cu(II) by oxygen.[9] Degassing your reaction buffer can help to improve the reaction efficiency.[9]
-
Purity of Reagents: Ensure that your azide-modified biomolecule and the this compound are of high purity, as impurities can interfere with the reaction.
Q4: How does the PEG4 linker in this compound affect my experiment?
The PEG4 linkers offer several advantages:
-
Improved Solubility: PEG is hydrophilic, which enhances the solubility of the otherwise hydrophobic Cy5 dye in aqueous buffers commonly used for biological experiments.[4][5]
-
Reduced Non-Specific Binding: The flexible and hydrophilic nature of PEG can help to prevent the dye from sticking non-specifically to proteins or surfaces, which can reduce background fluorescence in imaging applications.[10]
-
Reduced Steric Hindrance: The PEG spacer physically separates the bulky Cy5 dye from the labeled molecule, which can help to minimize any potential interference with the biomolecule's function.[4]
Q5: How can I purify my Cy5-labeled biomolecule after the click reaction?
It is crucial to remove unreacted this compound after the labeling reaction, as free dye can cause high background signals.[6] Common purification methods include:
-
Spin Columns/Gel Filtration: This is a quick method for separating the larger, labeled biomolecule from the smaller, free dye.[6]
-
Size-Exclusion Chromatography (SEC): This technique provides higher resolution separation based on size and is effective for purifying labeled proteins.[6]
-
Dialysis: A simple method for removing small molecules like free dye from a solution of larger biomolecules.[6]
-
High-Performance Liquid Chromatography (HPLC): Techniques like reverse-phase HPLC can be used for high-purity applications, especially for smaller biomolecules like peptides.[6]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Labeling Efficiency | Oxidation of Copper Catalyst: The active Cu(I) catalyst is sensitive to oxygen and can be oxidized to inactive Cu(II).[9] | - Prepare fresh solutions of the reducing agent (e.g., sodium ascorbate) for each experiment. - Degas your reaction buffer and other solutions before use.[9] - Ensure you are using a stabilizing ligand (e.g., THPTA) at an appropriate ratio to the copper catalyst (a 5:1 ligand to copper ratio is often recommended).[9] |
| Low Reactant Concentrations: Click reactions are dependent on the concentration of the reactants.[9] | - Increase the concentration of your azide-modified molecule and/or the this compound. A 2- to 10-fold molar excess of the dye over the biomolecule can be a good starting point.[9] | |
| Impure Reagents: Impurities in your azide-modified molecule or the Cy5 reagent can inhibit the reaction. | - Verify the purity of your starting materials. | |
| Presence of Inhibitors: Some buffers or components from previous reaction steps can interfere with the click reaction. For example, Tris buffer can inhibit the reaction.[16] | - Use a compatible buffer such as phosphate, carbonate, or HEPES in the pH range of 6.5-8.0.[16] - If your sample contains reducing agents like DTT, remove them before the click reaction using dialysis or a desalting column.[9] | |
| High Background Fluorescence | Incomplete Removal of Free Dye: Unreacted this compound will result in high, non-specific background signal.[6] | - Use a robust purification method appropriate for your biomolecule's size and properties (e.g., spin column, SEC, dialysis).[6] - Perform multiple purification steps if necessary. |
| Non-Specific Binding of the Dye: The Cy5 dye may non-specifically adhere to surfaces or other molecules. | - The PEG4 linkers in this compound are designed to minimize this, but you can also include blocking agents like BSA in your buffers for imaging experiments. | |
| Fluorescence Quenching | High Labeling Density: Attaching too many Cy5 molecules in close proximity on a single biomolecule can lead to self-quenching.[17] | - Optimize the molar ratio of this compound to your biomolecule to achieve a lower degree of labeling. |
| Presence of Certain Reducing Agents: Some reducing agents can quench the fluorescence of Cy5. For instance, TCEP has been shown to reversibly quench Cy5 fluorescence.[18] | - If possible, avoid using TCEP in buffers where you need to measure Cy5 fluorescence. If its use is necessary, be aware of this potential effect. | |
| Precipitation During Reaction | Poor Solubility of Reactants or Products: The azide-modified molecule or the final conjugate may have limited solubility under the reaction conditions. | - Ensure all components are fully dissolved before starting the reaction. - The PEG4 linkers on the Cy5 reagent should improve solubility, but you may need to optimize the buffer composition or add a co-solvent like DMSO if you are labeling a particularly hydrophobic molecule. |
| Protein Aggregation: The reaction conditions may be causing your protein to aggregate. | - Perform the reaction at a lower temperature (e.g., 4°C or room temperature).[13] - Ensure the pH of the reaction buffer is appropriate for your protein's stability. |
Experimental Protocols
General Protocol for CuAAC Labeling of an Azide-Modified Protein
This protocol is a starting point and may require optimization for your specific protein and application.
1. Reagent Preparation:
-
Azide-Modified Protein: Prepare your protein in a compatible buffer (e.g., phosphate or HEPES, pH 7.0-7.5). Avoid Tris buffer.[16]
-
This compound: Dissolve in a suitable solvent like DMSO to create a stock solution (e.g., 10 mM).
-
Copper(II) Sulfate (CuSO₄): Prepare a stock solution in water (e.g., 20 mM).[11]
-
Ligand (THPTA): Prepare a stock solution in water (e.g., 100 mM).[19]
-
Sodium Ascorbate: Prepare a fresh stock solution in water (e.g., 100 mM) immediately before use.[7][11]
2. Labeling Reaction:
-
In a microcentrifuge tube, add your azide-modified protein to the desired final concentration in the reaction buffer.
-
Add the this compound stock solution to achieve the desired molar excess over the protein.
-
Prepare a premixed solution of CuSO₄ and THPTA. For example, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 100 mM THPTA.[7]
-
Add the premixed catalyst/ligand solution to the protein/dye mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
3. Purification:
-
Purify the labeled protein from the reaction mixture using an appropriate method such as a spin column or size-exclusion chromatography to remove the free dye and reaction components.[6]
4. Characterization:
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~649 nm (for Cy5).
Quantitative Data Summary
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~819.5 g/mol | [1] |
| Excitation Maximum | ~649 nm | [1][2] |
| Emission Maximum | ~667 nm | [1][2] |
| Extinction Coefficient | ~232,000 cm⁻¹M⁻¹ | [1] |
| Solubility | DMSO, DMF, DCM; low solubility in water | [1] |
Table 2: Recommended Starting Concentrations for CuAAC Reaction Components
| Component | Final Concentration | Reference |
| Azide-modified Biomolecule | 10-100 µM | |
| This compound | 2-10 fold molar excess over biomolecule | [9] |
| Copper(II) Sulfate (CuSO₄) | 50-250 µM | [11] |
| Ligand (e.g., THPTA) | 250-1250 µM (maintain ~5:1 ratio with copper) | [11] |
| Sodium Ascorbate | 2.5-5 mM | [11][20] |
Visualizations
Caption: A typical experimental workflow for labeling an azide-modified biomolecule with this compound using CuAAC.
Caption: A troubleshooting decision tree for addressing low labeling efficiency in a CuAAC reaction.
References
- 1. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. precisepeg.com [precisepeg.com]
- 5. labinsights.nl [labinsights.nl]
- 6. benchchem.com [benchchem.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 点击化学试剂概述 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jenabioscience.com [jenabioscience.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. confluore.com [confluore.com]
- 20. Analysis and Optimization of Copper-Catalyzed AzideâAlkyne Cycloaddition for Bioconjugation: Full Paper PDF & Summary | Bohrium [bohrium.com]
Reducing background fluorescence with N,N'-bis-(propargyl-PEG4)-Cy5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence when using N,N'-bis-(propargyl-PEG4)-Cy5 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent dye belonging to the cyanine family, specifically Cy5.[1][2] It is characterized by a far-red fluorescence with an excitation maximum around 649 nm and an emission maximum around 667 nm.[1][3][4] The key feature of this molecule is the presence of two propargyl groups, which contain terminal alkynes. These alkyne groups allow the dye to be conjugated to molecules containing azide groups via a copper-catalyzed click chemistry reaction (CuAAC).[1][3][5] This makes it a valuable tool for fluorescently labeling biomolecules such as proteins, peptides, and oligonucleotides.[6]
Q2: I am observing high background fluorescence in my imaging experiment. What are the common causes when using a Cy5-based dye?
High background fluorescence in experiments involving Cy5 dyes can originate from several sources:
-
Autofluorescence: Many biological samples naturally fluoresce, a phenomenon known as autofluorescence. This is particularly prominent in the blue and green spectral regions but can still contribute to background in the far-red region.[7][8] Aldehyde-based fixatives like formaldehyde and glutaraldehyde can also induce autofluorescence.[8]
-
Non-Specific Binding: The fluorescent conjugate may bind to unintended targets within the sample.[8][9] This can be due to:
-
Hydrophobic and Ionic Interactions: The dye or the molecule it's attached to may non-specifically interact with various cellular components.[8]
-
Fc Receptor Binding: If the dye is conjugated to an antibody, the Fc region of the antibody can bind to Fc receptors on cells like macrophages and monocytes.[8][10]
-
Dye-Specific Binding: Cyanine dyes, including Cy5, have a known tendency to bind non-specifically to certain cell types, particularly monocytes and macrophages.[11][12]
-
-
Suboptimal Staining Protocol:
-
High Antibody/Probe Concentration: Using too much of the fluorescently labeled probe is a common cause of high background.[7][8][13]
-
Insufficient Washing: Failure to adequately wash away unbound fluorescent probes will result in a higher background signal.[7][8][14]
-
Inadequate Blocking: Not effectively blocking non-specific binding sites before adding the fluorescent probe can lead to increased background.[8][9]
-
-
Free Dye: If the purification process after conjugation was incomplete, unconjugated (free) this compound can bind non-specifically to cellular components.[7]
Q3: How can I determine the source of the high background in my experiment?
A systematic approach with proper controls is the best way to diagnose the source of high background fluorescence.[8] Key controls include:
-
Unstained Sample: An unstained sample imaged under the same conditions will reveal the level of natural autofluorescence in your cells or tissue.[7][8]
-
Secondary Antibody Only Control (for immunofluorescence): If you are using a primary and a secondary antibody, omitting the primary antibody will help identify non-specific binding of the secondary antibody.[8]
-
Isotype Control (for immunofluorescence): An antibody of the same isotype and concentration as the primary antibody but with no specificity for the target antigen will help determine if the observed staining is due to non-specific antibody binding.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background across the entire sample | Autofluorescence | - Include an unstained control to assess the level of autofluorescence.[7][8] - If using aldehyde fixatives, consider treating with a quenching agent like 0.1% sodium borohydride in PBS.[15] - Utilize commercial autofluorescence quenching reagents.[14] |
| High concentration of labeled probe | - Perform a titration experiment to determine the optimal concentration of your this compound conjugate that provides the best signal-to-noise ratio.[7][16] | |
| Insufficient washing | - Increase the number and/or duration of wash steps after incubation with the fluorescent probe.[7][14] - Add a mild detergent like 0.1% Tween-20 to your wash buffer to reduce non-specific interactions.[8][14] | |
| Incomplete removal of free dye | - Ensure that all unconjugated this compound was removed after the click chemistry reaction using a purification method like column chromatography.[7] | |
| Speckled or punctate background | Aggregates of the fluorescent conjugate | - Centrifuge the fluorescent conjugate solution before use to pellet any aggregates. - Filter the antibody/probe solution if necessary.[13] |
| Non-specific staining in certain cell types (e.g., macrophages, monocytes) | Dye-specific binding of Cy5 | - Use a commercial blocking buffer specifically designed to prevent non-specific binding of cyanine dyes, such as Cyanine TruStain™ Buffer.[11] |
| Fc receptor binding (if using antibodies) | - Use an Fc receptor blocking reagent before applying your primary antibody.[12] - Ensure your blocking buffer contains serum from the same species as the secondary antibody.[8] |
Experimental Protocols
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol provides a general guideline for conjugating this compound to an azide-containing molecule. Optimal conditions may need to be determined empirically.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (recommended for aqueous reactions)
-
Solvent: e.g., a mixture of THF and water (1:1), or DMSO
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
Reactant Preparation: In a reaction vessel, dissolve the azide-containing molecule (1 equivalent) and this compound (1-1.2 equivalents) in the chosen solvent system.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.[17]
-
Catalyst Addition:
-
In a separate vial, prepare a stock solution of CuSO₄·5H₂O in deionized water.
-
In another vial, prepare a fresh stock solution of sodium ascorbate in deionized water.
-
If using a ligand, pre-mix the CuSO₄ solution with the THPTA solution.
-
To the stirred reaction mixture, add the CuSO₄ solution (typically 0.1 equivalents).
-
Immediately follow with the addition of the sodium ascorbate solution (typically 0.5 equivalents).[17]
-
-
Reaction: Allow the reaction to proceed at room temperature for 1-4 hours, protected from light. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Purification: Once the reaction is complete, the conjugate must be purified to remove excess reagents and unconjugated dye. This is a critical step to reduce background fluorescence. Suitable methods include:
-
Silica gel column chromatography
-
Reverse-phase HPLC
-
Size-exclusion chromatography
-
Protocol 2: Immunofluorescence Staining with a Cy5-Conjugated Antibody
This protocol is a general guideline for immunofluorescence staining.
Materials:
-
Cells fixed on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA or 5-10% normal serum in PBS).[8]
-
Primary antibody
-
Cy5-conjugated secondary antibody
-
Wash Buffer (e.g., 0.1% Tween 20 in PBS)
-
Antifade mounting medium
Procedure:
-
Fixation and Permeabilization:
-
Blocking: Incubate the cells in Blocking Buffer for 1 hour at room temperature to block non-specific binding sites.[8]
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer and incubate for 1 hour at room temperature or overnight at 4°C.[14]
-
Washing: Wash the cells three times with Wash Buffer for 5 minutes each.[8][14]
-
Secondary Antibody Incubation: Dilute the Cy5-conjugated secondary antibody to its optimal concentration in Blocking Buffer. Incubate the cells for 1-2 hours at room temperature, protected from light.[8]
-
Final Washes: Wash the cells three times with Wash Buffer for 5 minutes each, protected from light.[8]
-
Mounting and Imaging: Mount the coverslips using an antifade mounting medium. Image the samples using a fluorescence microscope with the appropriate excitation and emission filters for Cy5 (Excitation max: ~650 nm, Emission max: ~670 nm).[8]
Visual Guides
Caption: A flowchart for troubleshooting high background fluorescence.
Caption: Workflow for labeling and imaging using this compound.
Caption: Key factors contributing to high background fluorescence.
References
- 1. This compound, 2107273-08-3 | BroadPharm [broadpharm.com]
- 2. Cy5 | BroadPharm [broadpharm.com]
- 3. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 4. This compound|COA [dcchemicals.com]
- 5. Alkyne | BroadPharm [broadpharm.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. WO2007046828A2 - METHOD TO DECREASE NONSPECIFIC STAINING BY Cy5 - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: N,N'-bis-(propargyl-PEG4)-Cy5 Click Chemistry Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N,N'-bis-(propargyl-PEG4)-Cy5 in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is a bifunctional cyanine dye linker. It contains two terminal alkyne groups, enabling it to participate in click chemistry reactions with azide-containing molecules. The Cy5 fluorophore is a bright, far-red fluorescent dye. The PEG4 (polyethylene glycol) linkers on each side of the Cy5 core increase the molecule's hydrophilicity and provide spacing between the fluorophore and the conjugated molecules.
Properties of this compound: [1]
-
Excitation Maximum: ~649 nm
-
Emission Maximum: ~667 nm
-
Solubility: Soluble in DMSO, DMF, and DCM. It has low solubility in water.[1]
-
Storage: Store at -20°C.[1]
Q2: What is the fundamental principle of the click chemistry reaction involving this compound?
The reaction is a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). In this reaction, the terminal alkyne groups of this compound react with azide-functionalized molecules in the presence of a copper(I) catalyst to form a stable triazole linkage. This reaction is highly specific and efficient, proceeding under mild conditions.[2][3]
Q3: What are the critical reagents for a successful click chemistry reaction?
The essential components for a successful CuAAC reaction are:
-
This compound: The alkyne-containing fluorescent linker.
-
Azide-modified molecule: The molecule to be conjugated to the Cy5 dye.
-
Copper(I) source: This is the catalyst for the reaction. It can be a Cu(I) salt (e.g., CuBr, CuI) or generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent.
-
Reducing agent (if using a Cu(II) salt): Sodium ascorbate is commonly used to reduce Cu(II) to the active Cu(I) state.
-
Copper ligand (optional but highly recommended): Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) stabilize the Cu(I) catalyst, prevent its oxidation, and can increase reaction efficiency.[4][5]
-
Appropriate solvent: A solvent system that dissolves all reactants is crucial. Due to the low water solubility of this compound, a co-solvent like DMSO or DMF is often necessary.[1]
Troubleshooting Failed Reactions
This section addresses common issues encountered during this compound click chemistry reactions.
Issue 1: No or Low Product Yield
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inactive Copper Catalyst | The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. Prepare the sodium ascorbate solution fresh for each experiment.[4] Degas your reaction mixture and solvents to remove oxygen. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure you are using a copper-stabilizing ligand like THPTA. |
| Poor Solubility of this compound | This compound has low water solubility.[1] Use a co-solvent such as DMSO or DMF to ensure all reactants are fully dissolved. Start with a small amount of co-solvent and gradually increase as needed, being mindful of its potential effects on your biomolecules. |
| Low Reactant Concentrations | Click reactions are concentration-dependent. If your reactants are too dilute, the reaction rate will be very slow. If possible, concentrate your reactants before starting the reaction. |
| Degraded Reagents | Ensure that your this compound has been stored correctly at -20°C and protected from light. Verify the purity and integrity of your azide-containing molecule. |
| Incorrect Stoichiometry | The molar ratio of reactants is critical. For a bifunctional alkyne, the stoichiometry will depend on the desired product (mono- or di-substituted). For initial experiments, a slight excess of the azide-containing molecule may be beneficial. |
| Presence of Interfering Substances | Buffers containing chelating agents (e.g., EDTA) or high concentrations of thiols (e.g., DTT) can interfere with the copper catalyst. If present, remove these substances by dialysis or buffer exchange prior to the reaction. |
Issue 2: Formation of Side Products or Aggregates
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Alkyne Homocoupling | In the presence of copper, terminal alkynes can sometimes react with each other to form diynes. This can be minimized by ensuring an efficient reaction with the azide and by using a stabilizing ligand. |
| Protein Aggregation | High concentrations of the Cy5 dye or the organic co-solvent can sometimes lead to the aggregation of protein samples. Optimize the dye-to-protein ratio and minimize the amount of organic co-solvent used. Consider adding a non-ionic detergent like Tween-20 at a low concentration (e.g., 0.01-0.05%) to the reaction buffer. |
| Non-specific Binding of the Dye | The hydrophobic nature of the Cy5 dye can lead to non-specific binding to biomolecules. This can be addressed during the purification step by using appropriate wash buffers. |
Experimental Protocols
General Protocol for a CuAAC Reaction with this compound
This is a starting point protocol that may require optimization for your specific application.
1. Reagent Preparation:
-
This compound Stock Solution: Prepare a 1-10 mM stock solution in anhydrous DMSO or DMF. Store at -20°C, protected from light.
-
Azide-Molecule Stock Solution: Prepare a stock solution of your azide-functionalized molecule in a compatible solvent.
-
Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 100 mM stock solution in deionized water.
-
THPTA Ligand Stock Solution: Prepare a 200 mM stock solution in deionized water.
-
Sodium Ascorbate (NaAsc) Stock Solution: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh for each experiment.
2. Reaction Setup:
-
In a microcentrifuge tube, combine your azide-functionalized molecule and this compound in an appropriate buffer (e.g., phosphate-buffered saline, PBS). If necessary, add DMSO or DMF to ensure solubility.
-
Add the THPTA ligand solution to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
3. Reaction Conditions:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by techniques such as HPLC or SDS-PAGE if applicable.
4. Purification:
-
After the reaction is complete, the labeled product needs to be purified from excess reagents. The choice of purification method will depend on the nature of your labeled molecule. Common methods include:
-
Size-Exclusion Chromatography (SEC): Effective for separating larger labeled biomolecules from smaller unreacted dye and reagents.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution method suitable for a wide range of molecules.
-
Dialysis or Buffer Exchange: Useful for removing small molecule impurities from labeled proteins or other macromolecules.
-
Recommended Reagent Concentrations (Starting Point):
| Reagent | Final Concentration |
| This compound | 10-100 µM |
| Azide-Molecule | 1-5 molar excess over alkyne |
| CuSO₄ | 50-250 µM |
| THPTA | 250-1250 µM (5:1 ratio to CuSO₄) |
| Sodium Ascorbate | 1-5 mM |
Visualizations
Caption: Experimental workflow for this compound click chemistry.
Caption: Troubleshooting decision tree for failed click chemistry reactions.
References
Technical Support Center: Optimizing Signal-to-Noise Ratio in N,N'-bis-(propargyl-PEG4)-Cy5 Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their imaging experiments using N,N'-bis-(propargyl-PEG4)-Cy5.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound?
This compound is a bright, far-red fluorescent dye. Its spectral characteristics make it well-suited for biological imaging, as there is typically low autofluorescence from biological samples in this region of the spectrum.[1]
| Property | Value |
| Excitation Maximum | ~649 nm[2] |
| Emission Maximum | ~667 nm[2] |
| Molar Extinction Coefficient | ~232,000 cm⁻¹M⁻¹[2] |
| Recommended Laser Lines | 633 nm (HeNe), 647 nm (Kr/Ar)[1] |
Q2: What is the role of the propargyl-PEG4 linkers in this molecule?
The this compound molecule contains two propargyl groups, which are terminal alkynes. These alkyne groups enable the covalent attachment of the Cy5 dye to other molecules containing an azide group via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[2][3] The Polyethylene Glycol (PEG4) spacers enhance the solubility and stability of the molecule in aqueous solutions.[4]
Q3: How does the far-red emission of Cy5 improve the signal-to-noise ratio?
A primary advantage of using far-red dyes like Cy5 is the reduction of background noise caused by the natural autofluorescence of biological specimens.[1] Endogenous fluorophores, such as flavins, are most prominent in the blue and green spectral regions. By shifting the excitation and emission to the far-red, the specific signal from Cy5 is more readily distinguished from this natural background fluorescence, resulting in a cleaner signal and a higher signal-to-noise ratio.[1]
Q4: What is a typical degree of labeling (DOL) for Cy5-antibody conjugates?
The optimal degree of labeling for an antibody with Cy5 is generally between 3 and 7 dye molecules per antibody.[1] A lower DOL will result in a dimmer conjugate, while a higher DOL can lead to self-quenching of the fluorophores and potential solubility issues.[1] It is recommended to perform trial conjugations with varying molar ratios of dye to antibody to determine the optimal DOL for your specific application.[1]
Troubleshooting Guides
Issue 1: High Background or Non-Specific Staining
High background fluorescence can obscure the specific signal, leading to a poor signal-to-noise ratio.
Q: What are the common causes of high background, and how can I reduce it?
| Potential Cause | Troubleshooting Strategy |
| Antibody concentration is too high | Perform a titration experiment to determine the lowest concentration of your primary and/or Cy5-conjugated secondary antibody that provides a strong specific signal with minimal background.[1] |
| Insufficient washing | Increase the number and/or duration of wash steps after antibody incubations. Consider adding a mild detergent like 0.05% Tween-20 to your wash buffer to reduce non-specific interactions.[5] |
| Inadequate blocking | Ensure you are using an effective blocking buffer, such as 5% normal serum from the host species of the secondary antibody or bovine serum albumin (BSA), to prevent non-specific antibody binding.[1] |
| Autofluorescence | Include an unstained control sample to assess the level of natural autofluorescence.[1] If autofluorescence is high, consider using a commercial autofluorescence quenching reagent or treating with a fresh solution of sodium borohydride (1 mg/mL in PBS).[5] |
| Impure conjugate | If you performed the conjugation in-house, ensure that all unconjugated, free Cy5 dye was removed through a purification method like column chromatography.[1] |
Issue 2: Weak or No Specific Signal
A weak or absent signal can make it difficult to distinguish from background noise.
Q: My Cy5 signal is weak or absent. What are the possible reasons and solutions?
| Potential Cause | Troubleshooting Strategy |
| Suboptimal antibody concentration | Titrate your primary and secondary antibodies to find the optimal concentrations. A concentration that is too low will result in a weak signal. |
| Inefficient staining protocol | Optimize fixation and permeabilization (for intracellular targets) steps. Ensure appropriate antibody incubation times and temperatures as recommended by the manufacturer or established protocols.[5] |
| Incorrect filter sets | Verify that your microscope is equipped with the appropriate filter set for Cy5 (Excitation: ~620-650 nm, Emission: ~660-720 nm).[6] |
| Photobleaching | Minimize the sample's exposure to the excitation light. Use an anti-fade mounting medium to protect the fluorophore.[5] |
| Ozone degradation | Cy5 is sensitive to ozone. If possible, work in an ozone-controlled environment, especially during the final steps and imaging.[5] |
| Low target expression | Confirm the expression of your target protein using a positive control. Consider using a signal amplification method, such as a biotinylated secondary antibody followed by a streptavidin-Cy5 conjugate. |
Issue 3: Rapid Signal Fading (Photobleaching)
The Cy5 signal is initially bright but fades quickly during imaging.
Q: How can I prevent the rapid photobleaching of my Cy5 signal?
| Contributing Factor | Mitigation Strategy |
| High laser power/long exposure | Reduce the laser power to the lowest level that provides a detectable signal. Use the shortest possible exposure time. For confocal microscopy, consider increasing the detector gain instead of the laser power.[5] |
| Absence of anti-fade reagents | Use a high-quality commercial or homemade mounting medium containing an effective anti-fade agent like n-propyl gallate or commercial formulations.[5] |
| Repetitive imaging of the same area | If possible, capture images from a fresh area of the sample for each time point or condition. |
| Oxygen presence | While challenging for live-cell imaging, for fixed samples, the use of oxygen-scavenging systems in the mounting media can help reduce photobleaching. |
Experimental Protocols
General Immunofluorescence Protocol for Cultured Cells
This protocol provides a general workflow for indirect immunofluorescence staining of adherent cells using a Cy5-conjugated secondary antibody.
-
Cell Seeding: Seed cells on sterile coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[5]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[5]
-
Permeabilization (for intracellular targets): If your target is intracellular, incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[5]
-
Blocking: Incubate the cells with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer. Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.[5]
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.[5]
-
Secondary Antibody Incubation: Dilute the Cy5-conjugated secondary antibody to its optimal concentration in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.[5]
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.[5]
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope equipped with a suitable Cy5 filter set.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol outlines a general procedure for labeling an azide-containing biomolecule with this compound.
Materials:
-
Azide-modified biomolecule
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper ligand (e.g., THPTA or TBTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO or DMF for dissolving the Cy5 probe
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the this compound in DMSO or DMF to a stock concentration of 10 mM.
-
Prepare a stock solution of your azide-modified biomolecule in the reaction buffer.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of the copper ligand in water or a suitable solvent.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule and the reaction buffer.
-
Add the this compound stock solution. A 2- to 10-fold molar excess of the Cy5 probe over the azide is often recommended.[7]
-
Prepare a premixed solution of CuSO₄ and the copper ligand. A 1:5 molar ratio of copper to ligand is commonly used.[8]
-
Add the premixed copper/ligand solution to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.[9]
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration is typically around 5 mM.[9]
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. The reaction time may need to be optimized.
-
-
Purification:
-
Purify the labeled biomolecule to remove unreacted dye and catalyst components. This can be achieved by methods such as dialysis, size-exclusion chromatography, or precipitation.
-
Visualizations
Caption: A generalized experimental workflow for immunofluorescence imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 2107273-08-3 | BroadPharm [broadpharm.com]
- 3. interchim.fr [interchim.fr]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
Technical Support Center: Prevention of Photobleaching for N,N'-bis-(propargyl-PEG4)-Cy5
Welcome to the technical support center for N,N'-bis-(propargyl-PEG4)-Cy5. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the common challenge of photobleaching during fluorescence imaging experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide detailed information and protocols to help you maximize the photostability of your Cy5-labeled molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
A: this compound is a fluorescent dye belonging to the cyanine family. It is functionalized with two propargyl groups via polyethylene glycol (PEG) linkers. The propargyl groups allow for covalent attachment to molecules of interest through "click chemistry." The PEG linkers enhance the dye's solubility in aqueous solutions. The core of the molecule is Cy5, a bright and widely used fluorophore in the far-red region of the spectrum.
-
Excitation Maximum: ~649 nm
-
Emission Maximum: ~667 nm
Q2: What is photobleaching and why is it a problem for Cy5?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. For cyanine dyes like Cy5, this process is a significant limitation in demanding applications such as single-molecule imaging and long-term live-cell tracking. The mechanism of photobleaching for Cy5 typically involves the fluorophore entering a long-lived, highly reactive triplet state after excitation. In this state, it can react with molecular oxygen to generate reactive oxygen species (ROS), which then chemically damage the dye, rendering it non-fluorescent. This leads to a gradual loss of signal during an experiment, which can compromise image quality and the accuracy of quantitative data.
Q3: How do the propargyl and PEG4 modifications on this compound affect its photostability?
A: While specific photostability data for this compound is not extensively published, the photobleaching characteristics are primarily determined by the Cy5 core. The PEG4 linkers are primarily intended to increase hydrophilicity and are not expected to significantly alter the intrinsic photostability of the Cy5 fluorophore. The terminal propargyl groups are present for conjugation and their direct effect on photostability is not well-documented in a consistent manner; however, the local chemical environment created after conjugation can have an influence. Therefore, strategies to prevent photobleaching for standard Cy5 are directly applicable and highly recommended.
Q4: What are antifade reagents and how do they work?
A: Antifade reagents are chemical compounds added to the imaging medium to reduce photobleaching. They work through several mechanisms:
-
Triplet State Quenchers (TSQs): These molecules interact with the excited triplet state of the fluorophore, returning it to the ground state before it can react with oxygen. Examples include Trolox and n-propyl gallate.
-
Oxygen Scavengers: These systems remove dissolved molecular oxygen from the imaging buffer, thereby preventing the formation of damaging reactive oxygen species. A common example is the glucose oxidase and catalase (GODCAT) system.
-
Reducing and Oxidizing Systems (ROXS): These are cocktails of chemicals that can regenerate the fluorophore from certain non-fluorescent radical states.
Troubleshooting Guide: Rapid Signal Loss
If you are experiencing rapid photobleaching of your this compound signal, consider the following troubleshooting steps:
| Issue | Possible Cause | Recommended Solution |
| Rapid fading of fluorescence signal | High laser power | Reduce the laser power to the minimum level required for adequate signal-to-noise. |
| Long exposure times | Use the shortest possible exposure time that still provides a clear image. | |
| High concentration of molecular oxygen | Use an imaging buffer containing an oxygen scavenging system (e.g., GODCAT). | |
| Absence of photoprotective agents | Incorporate an antifade reagent into your mounting medium or imaging buffer. | |
| "Blinking" or intermittent fluorescence | Transient non-fluorescent states of Cy5 | Use an antifade reagent known to reduce blinking, such as Trolox. |
| Inconsistent results between experiments | Variability in imaging buffer preparation | Prepare fresh imaging buffers and antifade solutions for each experiment. Ensure consistent pH and component concentrations. |
Quantitative Data on Antifade Reagent Performance with Cy5
The effectiveness of antifade reagents can vary depending on the specific experimental conditions. The following table summarizes quantitative data from studies on Cy5 photostability with different photoprotective agents. The "Improvement Factor" indicates the fold-increase in photostability (e.g., fluorescence lifetime) compared to a control without the antifade agent.
| Antifade Reagent/System | Fluorophore | Improvement Factor (Approx.) | Reference |
| n-Propyl Gallate (NPG) | Rhodamine/Fluorescein | ~10x | [1] |
| Trolox (in combination with oxygen scavenger) | Cy5 | Significantly reduces blinking and photobleaching | [2] |
| Covalently linked Trolox | Cy5 | 2-7x (in the presence of oxygen) | [3] |
| Covalently linked Cyclooctatetraene (COT) | Cy5 | 5-12x (in deoxygenated conditions) | [3] |
| Covalently linked 4-Nitrobenzyl alcohol (NBA) | Cy5 | 5-12x (in deoxygenated conditions) | [3] |
| Glucose Oxidase/Catalase (GODCAT) + ROXS | Cy3/Cy5 | up to 28.7x | [4] |
| Glucose Oxidase/Catalase (GODCAT) + Trolox | Cy3/Cy5 | Varies with conditions | [4] |
Note: The performance of these reagents can be highly dependent on the specific buffer composition, pH, and the local environment of the fluorophore.
Experimental Protocols
Protocol 1: Preparation of a Glycerol-Based Antifade Mounting Medium with n-Propyl Gallate (NPG)
This protocol describes the preparation of a common homemade antifade mounting medium.
Materials:
-
n-Propyl gallate (NPG)
-
Glycerol (high purity)
-
Phosphate-buffered saline (PBS), 10x stock solution
-
Deionized water
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
Procedure:
-
Prepare a 20% (w/v) NPG stock solution: Dissolve 2 g of n-propyl gallate in 10 mL of DMSO or DMF. This may require gentle heating and vortexing. Note: NPG has poor solubility in water-based solutions.
-
Prepare the mounting medium:
-
In a 50 mL conical tube, combine 1 mL of 10x PBS and 9 mL of glycerol.
-
Mix thoroughly by vortexing.
-
-
Add the antifade agent: Slowly add 100 µL of the 20% NPG stock solution to the glycerol/PBS mixture while stirring rapidly.
-
Storage: Store the final mounting medium in small aliquots at -20°C, protected from light.
Protocol 2: Preparation of an Imaging Buffer with an Oxygen Scavenging System (GODCAT) and Trolox
This protocol is suitable for live-cell or single-molecule imaging experiments.
Materials:
-
Glucose
-
Glucose oxidase
-
Catalase
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Imaging Buffer (e.g., PBS or a cell imaging medium)
Procedure:
-
Prepare stock solutions:
-
Glucose stock (20% w/v): Dissolve 2 g of glucose in 10 mL of imaging buffer.
-
Glucose oxidase stock (e.g., 10 mg/mL): Dissolve glucose oxidase in imaging buffer.
-
Catalase stock (e.g., 2 mg/mL): Dissolve catalase in imaging buffer.
-
Trolox stock (e.g., 100 mM in DMSO): Prepare fresh as Trolox can oxidize over time.
-
-
Prepare the final imaging buffer (prepare fresh before each experiment):
-
To your imaging buffer, add the components in the following order, mixing gently after each addition:
-
Glucose to a final concentration of 0.5-1% (w/v).
-
Glucose oxidase to a final concentration of 20-50 µg/mL.
-
Catalase to a final concentration of 5-10 µg/mL.
-
Trolox to a final concentration of 1-2 mM.
-
-
-
Incubate: Allow the imaging buffer to sit for 5-10 minutes before adding it to your sample to allow the oxygen scavenging system to become active.
Visualizations
Signaling Pathway of Cy5 Photobleaching
Caption: Mechanism of Cy5 photobleaching and prevention strategies.
Experimental Workflow for Troubleshooting Photobleaching
References
- 1. Fluorescence microscopy: reduced photobleaching of rhodamine and fluorescein protein conjugates by n-propyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonblinking and long-lasting single-molecule fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
N,N'-bis-(propargyl-PEG4)-Cy5 aggregation issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N,N'-bis-(propargyl-PEG4)-Cy5. The focus is on addressing common aggregation issues that can impact experimental outcomes.
Understanding this compound
This compound is a far-red fluorescent cyanine dye.[1][2][3] It features two propargyl-PEG4 arms, making it suitable for dual labeling of biomolecules via click chemistry.[4][5][6] The PEG4 (polyethylene glycol) linkers are incorporated to enhance water solubility and reduce the natural tendency of the Cy5 core to aggregate.[7][8] However, under certain experimental conditions, aggregation can still occur, leading to a decrease in fluorescence and altered spectral properties.[9][10]
Key Specifications:
| Property | Value |
|---|---|
| Excitation Maximum | ~649 nm[4][5] |
| Emission Maximum | ~667 nm[4][5] |
| Molecular Weight | 819.48 g/mol [4][6] |
| Molecular Formula | C47H63ClN2O8[4][5] |
| Solubility | Soluble in DMSO, DMF; low solubility in water[5] |
Troubleshooting Guide for Aggregation Issues
Aggregation of Cy5 dyes, often forming H-aggregates, is a common issue that leads to fluorescence quenching and a blue-shift in the absorption spectrum.[11][12][13][14] This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal | Dye Aggregation: High dye concentration, especially in aqueous buffers, can lead to the formation of non-fluorescent H-aggregates.[11][15] | 1. Reduce Dye Concentration: Work with the lowest possible dye concentration that still provides a detectable signal.[16] 2. Add Organic Co-solvents: Prepare stock solutions in anhydrous DMSO or DMF and add small amounts (e.g., 1-10%) to your aqueous reaction buffer to disrupt hydrophobic interactions.[15] 3. Incorporate Surfactants: Add non-ionic surfactants like Tween-20 (0.01-0.1%) to your buffers to prevent aggregation. |
| Shift in Absorption Spectrum (New peak or shoulder around 600 nm) | H-Aggregate Formation: The appearance of a blue-shifted peak or shoulder in the absorption spectrum is a classic sign of H-aggregation.[13][14] | 1. Confirm with Spectroscopy: Measure the absorbance spectrum of your dye solution. A peak around 600 nm indicates aggregation.[13][14] 2. Disrupt Aggregates: Try adding a small amount of SDS (sodium dodecyl sulfate) or using anti-aggregation agents like cucurbiturils to break up existing aggregates.[17][18] 3. Optimize Buffer Conditions: High salt concentrations can sometimes promote aggregation.[12][19] If possible, try reducing the ionic strength of your buffer. |
| Inconsistent Results Between Experiments | Variability in Dye Stock: Partial aggregation in the stock solution can lead to inconsistent concentrations of monomeric, fluorescent dye. | 1. Fresh Stock Solutions: Prepare fresh stock solutions in anhydrous DMSO or DMF before each experiment. 2. Sonication: Briefly sonicate the stock solution to help break up any small aggregates. 3. Storage: Store the dye in a desiccated environment at -20°C, protected from light, to prevent degradation and moisture absorption.[5] |
| Low Labeling Efficiency in Click Chemistry | Aggregation Hindering Reactivity: Aggregated dye may have reduced accessibility of the propargyl groups for the click reaction. | 1. Pre-reaction Check: Before starting the click reaction, ensure the dye is in its monomeric form by checking the absorbance spectrum. 2. Optimize Reaction Solvent: If compatible with your biomolecule, perform the click reaction in a buffer containing a small percentage of an organic solvent to maintain the dye in a monomeric state. |
Experimental Protocols
Protocol for Assessing Dye Aggregation using UV-Vis Spectroscopy
-
Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 1-10 mM).
-
Dilute the stock solution in your aqueous experimental buffer to the final working concentration.
-
Immediately measure the absorbance spectrum of the diluted solution from 500 nm to 750 nm using a spectrophotometer.
-
Look for a primary absorbance peak around 649 nm, which corresponds to the monomeric form of the dye.
-
Examine the spectrum for a secondary peak or shoulder around 600 nm. The presence of this feature indicates the formation of H-aggregates.[13][14]
-
To test solutions for disaggregation, add a small amount of an anti-aggregation agent (e.g., 0.1% SDS) and re-measure the spectrum. A decrease in the 600 nm peak and an increase in the 649 nm peak indicate successful disaggregation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution not fluorescent, even though it has a strong color?
A1: The deep color of the solution is due to the dye's high absorption of light. However, if the dye molecules aggregate, they can form non-fluorescent H-aggregates.[11][15] This aggregation quenches the fluorescence, so while the solution absorbs light (and thus has color), it does not emit light (fluoresce). You can confirm aggregation by observing a blue-shifted peak in the absorbance spectrum.[13][14]
Q2: The datasheet says the PEG4 linkers should prevent aggregation. Why am I still having issues?
A2: While PEGylation increases the hydrophilicity of the molecule and is designed to reduce aggregation, it may not completely prevent it under all conditions.[7][8][20][21] High concentrations, the presence of certain salts, or conjugation to hydrophobic biomolecules can still promote aggregation of the Cy5 core. The PEG4 linkers help, but careful optimization of experimental conditions is still necessary.
Q3: Can I reverse the aggregation of my dye?
A3: In many cases, yes. Aggregation is often a reversible process. Adding organic co-solvents (like DMSO), detergents (like SDS), or sonicating the solution can help break up aggregates and restore the monomeric, fluorescent form of the dye.
Q4: How does pH affect the aggregation of this compound?
Q5: Are there alternative dyes that are less prone to aggregation?
A5: Yes, newer generations of cyanine dyes and other far-red dyes have been developed with chemical modifications specifically designed to reduce aggregation.[9][10] These often involve introducing bulky or charged groups that disrupt the π-π stacking responsible for aggregation. If aggregation of this compound remains a persistent issue despite troubleshooting, exploring these alternative dyes may be a viable option.
Visual Guides
Caption: Troubleshooting workflow for diagnosing and resolving Cy5 aggregation.
Caption: Factors influencing the equilibrium between monomeric and aggregated Cy5.
References
- 1. Cy5 | BroadPharm [broadpharm.com]
- 2. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]
- 3. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 4. This compound|COA [dcchemicals.com]
- 5. This compound, 2107273-08-3 | BroadPharm [broadpharm.com]
- 6. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 7. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spie.org [spie.org]
- 10. An anti-aggregation NIR-II heptamethine-cyanine dye with a stereo-specific cyanine for imaging-guided photothermal therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. H-Aggregates of an Indocyanine Cy5 Dye: Transition from Strong to Weak Molecular Coupling • Kai Ludwig • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Controlling the formation of cyanine dye H- and J-aggregates with cucurbituril hosts in the presence of anionic polyelectrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Tubular J-aggregates of a new thiacarbocyanine Cy5 dye for the far-red spectral region – a spectroscopic and cryo-transmission electron microscopy study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 20. Effect of PEGylation on the Drug Release Performance and Hemocompatibility of Photoresponsive Drug-Loading Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Effect of buffer conditions on N,N'-bis-(propargyl-PEG4)-Cy5 labeling
Welcome to the technical support center for N,N'-bis-(propargyl-PEG4)-Cy5. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their labeling experiments and troubleshooting common issues related to buffer conditions.
Understanding the Chemistry: this compound is an alkyne-functionalized fluorescent dye. It is conjugated to azide-modified molecules via a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. The success of this labeling reaction is critically dependent on the buffer composition and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer and pH for CuAAC labeling reactions?
A1: The CuAAC reaction is robust and can proceed over a wide pH range, typically between pH 4 and 12.[1][2][3] For applications involving sensitive biomolecules like proteins or nucleic acids, a pH range of 6.5 to 8.0 is recommended to maintain the biomolecule's structural integrity.[4] Common buffers include phosphate (e.g., PBS), HEPES, or triethylammonium acetate.[4][5]
Q2: What are the essential components of the labeling buffer?
A2: A standard CuAAC reaction buffer for bioconjugation contains four key components:
-
Copper(II) Source: Typically Copper(II) sulfate (CuSO₄).[6]
-
Reducing Agent: Sodium ascorbate is the most common choice to reduce Cu(II) to the active Cu(I) state in situ.[4][7] A fresh solution should always be used.
-
Cu(I)-Stabilizing Ligand: A water-soluble ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA is highly recommended.[6][8] The ligand accelerates the reaction and protects the Cu(I) catalyst from oxidation.[4]
-
Optional Additive: Aminoguanidine can be included to trap reactive byproducts from ascorbate oxidation that might otherwise lead to side reactions with proteins.[4][9]
Q3: Why is a stabilizing ligand like THPTA necessary?
A3: While the reaction can proceed without a ligand, using one is highly recommended for bioconjugation for several reasons.[10] Ligands like THPTA stabilize the active Cu(I) catalyst, preventing its oxidation and disproportionation.[8] They also accelerate the reaction rate significantly and protect sensitive biomolecules from oxidative damage by reactive oxygen species (ROS) that can be generated by the copper/ascorbate system.[4][11] A ligand-to-copper ratio of 5:1 is often suggested to provide this protective effect.[7][11]
Q4: What substances should be avoided in the labeling buffer?
A4: Certain substances can inhibit the CuAAC reaction and should be avoided:
-
Chelating Agents: Strong metal chelators like EDTA will sequester copper ions, effectively killing the catalyst.[7]
-
Amine-Containing Buffers: Buffers like Tris can sometimes slow the reaction by binding to copper, although this effect is not always prohibitive.[7]
-
High Thiol Concentrations: Compounds with high concentrations of free thiols (e.g., DTT > 1 mM) can interfere with the catalyst.[7]
-
Oxygen: Dissolved oxygen promotes the oxidation of the Cu(I) catalyst. While the system is designed to function in the presence of air, degassing the buffer can improve efficiency.[7][8]
Q5: Does the fluorescence of the Cy5 dye itself depend on the buffer pH?
A5: The fluorescence intensity of the core Cy5 dye is largely independent of pH within a broad physiological range (typically pH 4-10). However, environmental factors such as temperature and the immediate chemical environment after conjugation can influence its quantum yield.[9] The primary concern regarding buffer conditions is their effect on the efficiency of the labeling reaction, not the dye's fluorescence.
Troubleshooting Guide
Issue: Low or No Labeling Efficiency
This is the most common issue encountered during CuAAC reactions. The following workflow can help diagnose the problem.
Issue: Precipitate Forms During the Reaction
-
Question: My reaction mixture becomes cloudy or forms a precipitate after adding the catalyst components. What is happening?
-
Answer: This can be due to the precipitation of insoluble copper species. This often occurs if the reducing agent (sodium ascorbate) is added to the copper salt before the stabilizing ligand has had a chance to coordinate.[8] Always premix the CuSO₄ and the ligand (e.g., THPTA) before adding them to the reaction mixture.[8] Poor solubility of the alkyne-dye or the azide-biomolecule in the aqueous buffer can also cause precipitation.[12] Consider adding a small amount of an organic co-solvent like DMSO or DMF.
Issue: High Background or Non-Specific Staining
-
Question: After labeling and purification, I still see a high background signal. How can I reduce it?
-
Answer: High background is often caused by unreacted, free dye that was not adequately removed.
-
Optimize Purification: Ensure your purification method is appropriate for the size of your molecule. For proteins, size-exclusion chromatography (e.g., spin columns) is effective at separating the large labeled protein from the small, free dye.[13] For smaller molecules like oligonucleotides, HPLC or pH-controlled extraction may be necessary for complete removal.[14][15]
-
Optimize Dye Concentration: Using a large excess of the this compound dye can make purification more difficult. Perform a titration to find the optimal concentration that gives a strong signal without excessive background.
-
Perform Adequate Washing: After labeling cells or tissues, ensure sufficient washing steps are included to remove unbound dye.
-
Data & Protocols
Recommended Buffer Components for CuAAC Bioconjugation
The following table summarizes typical concentration ranges for key components in a CuAAC labeling reaction. Optimization may be required for your specific application.
| Component | Stock Concentration | Final Concentration | Purpose | Reference |
| Buffer | 1 M HEPES or 10x PBS | 100 mM (pH 7.0-7.5) | Maintain stable pH | [5][7] |
| Azide-Molecule | 1-10 mM | 10-200 µM | Reactant 1 | [16][17] |
| Alkyne-Cy5 | 1-10 mM in DMSO | 1.2-1.5x molar excess to azide | Reactant 2 (Fluorophore) | [18] |
| CuSO₄ | 20 mM in H₂O | 50-250 µM | Catalyst Source (Cu(II)) | [7][9][11] |
| Ligand (THPTA) | 50 mM in H₂O | 250-1250 µM (5x excess to Cu) | Catalyst Stabilizer/Accelerator | [7][9][11] |
| Sodium Ascorbate | 100 mM in H₂O (Fresh) | 2.5-5 mM | Reducing Agent | [7][9][17] |
| Aminoguanidine | 100 mM in H₂O | 1-5 mM | Ascorbate Byproduct Scavenger | [4][9] |
General Experimental Protocol for Labeling an Azide-Modified Protein
This protocol provides a general workflow for labeling a protein that has been functionalized with an azide group.
Detailed Steps:
-
Prepare Reagents:
-
Prepare a fresh solution of Sodium Ascorbate (e.g., 100 mM in water) immediately before use.[7]
-
Dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.[12][18]
-
Prepare stock solutions of CuSO₄ (e.g., 20 mM in water) and THPTA (e.g., 50 mM in water).[11]
-
Prepare your azide-modified biomolecule in a compatible buffer (e.g., PBS, pH 7.4) at the desired concentration.[9]
-
-
Set up the Reaction:
-
Important: First, prepare a "Catalyst Premix" by combining the CuSO₄ and THPTA solutions. A 5:1 molar ratio of ligand to copper is recommended.[4][8] For example, mix 5 µL of 50 mM THPTA with 2.5 µL of 20 mM CuSO₄.
-
In a microcentrifuge tube, combine your azide-modified biomolecule and the this compound stock solution.
-
Add the Catalyst Premix to the azide/alkyne mixture.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution.[8] Mix gently by pipetting or inverting the tube. Do not vortex vigorously if working with proteins.
-
-
Incubate:
-
Allow the reaction to proceed for 1-2 hours at room temperature, protected from light. For difficult conjugations, the reaction can be left overnight.[19]
-
-
Purify:
-
Purify the labeled conjugate from the excess dye and reaction components. For proteins and other macromolecules, size-exclusion chromatography using a desalting or spin column is a rapid and effective method.[13] Follow the manufacturer's instructions for column equilibration and sample loading. The purified, labeled protein will be in the eluate.
-
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. bioclone.net [bioclone.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. This compound, 2107273-08-3 | BroadPharm [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. jenabioscience.com [jenabioscience.com]
- 17. researchgate.net [researchgate.net]
- 18. lumiprobe.com [lumiprobe.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
N,N'-bis-(propargyl-PEG4)-Cy5 stability in different solvents
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of N,N'-bis-(propargyl-PEG4)-Cy5 in various solvents. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a photostable cyanine fluorophore.[1][2][3] However, like other cyanine dyes, its stability can be influenced by several environmental factors. Key factors affecting stability include exposure to light (photobleaching), pH of the solvent, presence of oxygen or ozone, and the storage temperature.[4][5][6] For optimal stability, it is recommended to store the dye at -20°C in the dark.[2][7]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in organic solvents such as Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM).[2] It exhibits low solubility in water.[2] When preparing solutions for labeling biomolecules in aqueous buffers, it is common to first dissolve the dye in a small amount of an organic solvent like DMSO and then add it to the aqueous solution.[]
Q3: How should I store stock solutions of this compound?
A3: Stock solutions should be prepared in a dry, anhydrous organic solvent such as DMSO.[9] To minimize degradation from moisture, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C, protected from light.[7][10] Before opening a vial of the dye, allow it to warm to room temperature to prevent condensation of atmospheric moisture inside the vial.[7] After use, purging the vial with an inert gas like argon or nitrogen can help extend the shelf life.[7]
Q4: Can the PEG4 linker in this compound improve its stability and solubility?
A4: Yes, the Polyethylene glycol (PEG) spacers are designed to improve the solubility and stability of the molecule in solution.[11] The PEG linker can help to reduce aggregation, which is a common issue with cyanine dyes in aqueous environments and can lead to fluorescence quenching.[][12]
Troubleshooting Guide
Problem 1: Low or no fluorescence signal.
-
Possible Cause: Degradation of the dye due to improper storage or handling.
-
Possible Cause: Photobleaching from excessive exposure to light.
-
Possible Cause: Unsuitable solvent or pH.
Problem 2: Inconsistent fluorescence intensity between experiments.
-
Possible Cause: Presence of ozone in the laboratory environment.
-
Possible Cause: Variability in buffer preparation.
-
Solution: Ensure consistent preparation of all buffers and solutions. The presence of certain chemicals or changes in pH can affect the fluorescence quantum yield of the dye.
-
-
Possible Cause: Aggregation of the dye.
Problem 3: Unexpected spectral shift.
-
Possible Cause: Change in the solvent polarity.
-
Solution: The absorption and emission spectra of cyanine dyes can be influenced by the polarity of the solvent.[12] Ensure you are using the same solvent for all comparative measurements.
-
-
Possible Cause: Formation of dye aggregates.
-
Solution: Dye aggregation can lead to a blue shift in the absorption spectrum (H-aggregates).[12] Improving the solubility of the dye can help to prevent this.
-
Solvent Stability Data
The following table summarizes the known solubility and general stability of this compound in different solvents.
| Solvent | Solubility | General Stability | Key Considerations |
| DMSO | High[2] | Good | Hygroscopic; use anhydrous grade and store properly to avoid moisture-induced degradation.[10] |
| DMF | High[2] | Good | Can be used as an alternative to DMSO for dissolving the dye. |
| DCM | High[2] | Moderate | Use in a well-ventilated area. Good for initial dissolving but less common for biological applications. |
| Water | Low[2] | Poor (risk of aggregation) | The PEG4 linker enhances water solubility compared to unmodified Cy5, but aggregation can still occur.[][11] |
| PBS (pH 7.4) | Low | Moderate | Prone to photobleaching.[15] A slightly basic pH (~7.5) is recommended for better stability.[13] |
Illustrative Quantitative Stability Data
The following table provides a hypothetical example of the photostability of this compound in different solvents when exposed to continuous illumination. This data is for illustrative purposes only and may not reflect actual experimental results.
| Solvent | Initial Fluorescence Intensity (a.u.) | Fluorescence Intensity after 30 min (a.u.) | % Decrease in Fluorescence |
| DMSO | 1000 | 900 | 10% |
| PBS (pH 7.4) | 800 | 400 | 50% |
| PBS with Antifade Reagent | 800 | 720 | 10% |
Experimental Protocols
Protocol for Assessing Photostability of this compound
This protocol outlines a general method for comparing the photostability of the dye in different solvents.
-
Preparation of Dye Solutions:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
From the stock solution, prepare fresh 1 µM solutions of the dye in the solvents to be tested (e.g., DMSO, PBS pH 7.4, PBS with an antifade reagent).
-
-
Sample Preparation:
-
Place a 100 µL drop of each dye solution onto a separate microscope slide and cover with a coverslip.
-
Seal the edges of the coverslip with nail polish to prevent evaporation.
-
-
Microscopy and Image Acquisition:
-
Use a fluorescence microscope equipped with a Cy5 filter set (e.g., excitation ~640 nm, emission ~670 nm).
-
Set the illumination intensity to a constant level that will be used for all samples.
-
Focus on the sample and acquire an initial image (t=0).
-
Continuously expose the sample to the excitation light.
-
Acquire images at regular time intervals (e.g., every 5 minutes for 30-60 minutes).
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of a region of interest (ROI) in each image.
-
For each solvent, plot the fluorescence intensity as a function of time.
-
Calculate the rate of photobleaching or the percentage decrease in fluorescence over the time course of the experiment.
-
Visualizations
Caption: Workflow for assessing dye stability.
Caption: Factors influencing Cy5 dye stability.
References
- 1. This compound|COA [dcchemicals.com]
- 2. This compound, 2107273-08-3 | BroadPharm [broadpharm.com]
- 3. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 4. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 5. Pentamethine Sulfobenzoindocyanine Dyes with Low Net Charge States and High Photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lumiprobe.com [lumiprobe.com]
- 9. biotium.com [biotium.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. glenresearch.com [glenresearch.com]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
Cell permeability issues with N,N'-bis-(propargyl-PEG4)-Cy5
Welcome to the technical support center for N,N'-bis-(propargyl-PEG4)-Cy5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this fluorescent probe in cellular imaging and labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a versatile fluorescent probe primarily used for:
-
Fluorescent labeling of biomolecules: The terminal alkyne groups on the PEG4 linkers allow for covalent attachment to azide-modified biomolecules via copper-catalyzed or strain-promoted alkyne-azide "click chemistry". This enables the fluorescent tagging of proteins, nucleic acids, and other molecules for visualization and tracking.
-
Live-cell imaging: As a member of the cyanine dye family, Cy5 is a bright, far-red fluorophore suitable for live-cell imaging, minimizing phototoxicity and autofluorescence from cellular components.[1]
-
PROTAC development: The bifunctional nature of this molecule, with two reactive alkyne groups, makes it a useful building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Q2: What are the spectral properties of this compound?
A2: The approximate spectral properties are:
These properties place its fluorescence in the far-red region of the spectrum, which is advantageous for cellular imaging due to reduced background fluorescence.[3]
Q3: How should I store and handle this compound?
A3: For optimal stability, store the compound at -20°C and protect it from light.[2] Before use, allow the vial to warm to room temperature before opening to prevent condensation. Prepare solutions in a suitable solvent like DMSO or DMF immediately before use.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: Poor Cell Permeability/Low Intracellular Signal
Possible Causes and Solutions:
| Possible Cause | Explanation | Suggested Solution |
| Probe Concentration Too Low | Insufficient probe concentration will result in a weak signal. | Optimize the probe concentration by performing a titration. Start with a low concentration (e.g., 1-5 µM) and incrementally increase it. Be mindful that very high concentrations can lead to cytotoxicity or aggregation. |
| Short Incubation Time | The probe may not have had enough time to cross the cell membrane and accumulate intracellularly. | Increase the incubation time. A time course experiment (e.g., 30 min, 1h, 2h, 4h) can help determine the optimal incubation period for your cell type. |
| Cell Type and Density | Different cell lines have varying membrane characteristics and uptake efficiencies. Very high cell density can also limit probe availability to all cells. | Use a positive control cell line known to have good uptake of similar dyes. Ensure cells are seeded at an optimal density (typically 70-80% confluency) to ensure uniform access to the probe. |
| PEG Linker Hindrance | While the PEG4 linker is designed to improve solubility, in some cellular contexts, it might slightly hinder passive diffusion across the membrane compared to non-PEGylated dyes. | If passive diffusion is the primary uptake mechanism and signal is still low, consider using permeabilization agents like digitonin for fixed-cell experiments. For live-cell imaging, this is not recommended as it will disrupt the cell membrane. |
| Active Efflux | Some cells express efflux pumps (e.g., P-glycoprotein) that can actively remove the dye from the cytoplasm. | If active efflux is suspected, you can try co-incubating with a known efflux pump inhibitor (e.g., verapamil) as a control experiment to see if the intracellular signal increases. Use this with caution as it can have off-target effects. |
| Serum in Media | Components in serum can sometimes interact with fluorescent dyes, potentially reducing their availability or cellular uptake.[4] | Perform the initial incubation in serum-free media. After the incubation period, the media can be replaced with complete media containing serum. |
Issue 2: High Background Fluorescence
Possible Causes and Solutions:
| Possible Cause | Explanation | Suggested Solution |
| Excess Probe Concentration | Using too high a concentration of the dye can lead to non-specific binding to cellular components and high background.[5] | Titrate the probe to the lowest effective concentration that provides a specific signal. Refer to the table in the "Experimental Protocols" section for suggested starting concentrations. |
| Inadequate Washing | Residual, unbound probe in the imaging medium or adhered to the outside of cells will contribute to background fluorescence. | Increase the number and duration of wash steps after incubation. Use a suitable buffer like PBS, and consider including a low concentration of a non-ionic surfactant like Tween-20 (0.05-0.1%) in the wash buffer for fixed-cell imaging. |
| Probe Aggregation | Cyanine dyes, including Cy5, can form aggregates, especially at high concentrations or in aqueous buffers. These aggregates can bind non-specifically and exhibit altered fluorescence properties. | Prepare fresh stock solutions in DMSO or DMF. Avoid repeated freeze-thaw cycles. When diluting into aqueous buffers, ensure rapid and thorough mixing. Consider using an anti-aggregation agent if the problem persists. |
| Autofluorescence | Some cell types naturally exhibit autofluorescence, which can interfere with the signal from the probe.[6] | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a different imaging channel if possible, or use background subtraction during image analysis. |
| Non-specific Binding to Surfaces | The probe may adhere to the surface of the culture dish or coverslip. | Ensure that imaging dishes or coverslips are of high optical quality and are clean. Pre-coating with a blocking agent like BSA may help in some cases. |
Issue 3: Issues with Downstream Click Chemistry Reaction
Possible Causes and Solutions:
| Possible Cause | Explanation | Suggested Solution |
| Inaccessible Alkyne Groups | The propargyl groups on the probe may be sterically hindered or buried within a protein structure after cellular uptake, making them inaccessible to the azide-containing reaction partner. | For in vitro click reactions, consider denaturing conditions if compatible with your experiment. For in-cell click chemistry, optimizing the linker length on your azide-modified biomolecule may improve accessibility. |
| Inefficient Copper Catalyst (CuAAC) | The copper(I) catalyst is prone to oxidation and can be sequestered by cellular components, reducing its catalytic activity.[7] | Use a copper-chelating ligand like THPTA or BTTAA to stabilize the Cu(I) catalyst.[8] Prepare the catalyst solution fresh and add it to the reaction mixture last. Consider using a higher concentration of the catalyst and reducing agent (sodium ascorbate). |
| Cellular Toxicity of Copper | The copper catalyst used in CuAAC can be toxic to cells, especially in live-cell applications. | Use the lowest effective concentration of the copper catalyst and ligand. Minimize the reaction time. For live-cell click chemistry, consider using a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, which does not require a copper catalyst. |
| Side Reactions with Thiols | Free thiols in proteins (cysteine residues) can react with the copper catalyst and alkyne probes, leading to off-target labeling.[8] | This is a known issue with CuAAC. If off-target labeling is a concern, consider using SPAAC as an alternative click chemistry method. |
Experimental Protocols
Protocol 1: General Intracellular Staining
This protocol provides a starting point for labeling live cells with this compound.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Cells of interest cultured on a suitable imaging dish or coverslip
-
Serum-free cell culture medium
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 1-10 mM.
-
Cell Preparation: Ensure cells are seeded at an appropriate density and are healthy.
-
Prepare Staining Solution: Dilute the stock solution in serum-free medium to the desired final concentration (e.g., 1-10 µM).
-
Staining: Remove the culture medium from the cells and wash once with PBS. Add the staining solution to the cells and incubate at 37°C for 30 minutes to 2 hours. Protect from light.
-
Washing: Remove the staining solution and wash the cells 2-3 times with warm PBS or complete medium to remove unbound probe.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).
Protocol 2: Assessing Cellular Uptake Mechanism
This protocol helps to elucidate the potential uptake pathways of the probe.
A. OATP-mediated Uptake Inhibition Assay:
-
Follow the general intracellular staining protocol (Protocol 1).
-
In a parallel experiment, pre-incubate the cells with a known OATP inhibitor (e.g., rifampicin, 10-50 µM) for 30-60 minutes at 37°C.
-
Without washing, add the this compound staining solution (also containing the OATP inhibitor) and incubate as before.
-
Wash and image the cells.
-
Quantify the fluorescence intensity and compare it to cells stained without the inhibitor. A significant reduction in fluorescence in the presence of the inhibitor suggests OATP-mediated uptake.
B. Endocytosis Inhibition Assay:
-
Follow the general intracellular staining protocol (Protocol 1).
-
In parallel experiments, pre-incubate the cells with inhibitors of different endocytic pathways (e.g., chlorpromazine for clathrin-mediated endocytosis, genistein for caveolin-mediated endocytosis) for 30-60 minutes.
-
Add the this compound staining solution (containing the respective inhibitors) and incubate.
-
Wash, image, and quantify the fluorescence. A decrease in signal with a specific inhibitor points towards the involvement of that endocytic pathway.
Quantitative Data Summary
The following tables provide a summary of factors that can influence the cell permeability and fluorescence properties of cyanine dyes.
Table 1: Factors Influencing Cell Permeability of Fluorescent Probes
| Factor | Effect on Permeability | Considerations for this compound |
| Lipophilicity | Generally, increased lipophilicity enhances passive diffusion across the cell membrane. | Cy5 is a relatively lipophilic dye. |
| Molecular Weight | Higher molecular weight can decrease the rate of passive diffusion. | The addition of two PEG4 linkers increases the molecular weight, which may slightly reduce passive diffusion compared to unconjugated Cy5. |
| Charge | Charged molecules generally have lower membrane permeability. | Cy5 has a positive charge, which can influence its interaction with the negatively charged cell membrane. |
| PEGylation | Can have variable effects. It increases hydrophilicity which may reduce passive diffusion, but can also reduce non-specific binding and aggregation.[9] The length of the PEG linker is also a factor.[10] | The PEG4 linkers in this probe are relatively short. |
| Active Transport | Uptake can be mediated by transporters like OATPs. | Cyanine dyes are known substrates for OATPs. |
| Endocytosis | Can be a significant uptake pathway for larger molecules and probes. | This is a potential uptake mechanism for this probe. |
Table 2: Photophysical Properties of Cy5 in Different Environments
| Property | In Organic Solvents (e.g., DMSO, EtOH) | In Aqueous Buffers (e.g., PBS) | Notes |
| Quantum Yield | Generally higher | Can be lower due to aggregation and interaction with water molecules.[11] | The quantum yield of Cy5 can be influenced by its local environment. |
| Photostability | Generally good | Can be lower. The presence of certain additives can enhance photostability.[12] | Minimize light exposure during experiments to reduce photobleaching. |
| Aggregation | Low | Prone to aggregation, especially at higher concentrations. | Aggregation can lead to fluorescence quenching and altered spectral properties. |
Visualizations
Diagram 1: Potential Cellular Uptake Pathways
Caption: Potential cellular uptake pathways for this compound.
Diagram 2: Troubleshooting Workflow for Low Intracellular Signal
Caption: Troubleshooting workflow for low intracellular signal.
References
- 1. lifetein.com [lifetein.com]
- 2. This compound, 2107273-08-3 | BroadPharm [broadpharm.com]
- 3. bio-rad.com [bio-rad.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. benchchem.com [benchchem.com]
- 6. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Determining the Degree of Labeling with N,N'-bis-(propargyl-PEG4)-Cy5 and a Comparison with Leading Alternatives
For researchers, scientists, and drug development professionals, the precise quantification of fluorescently labeled biomolecules is critical for the accuracy and reproducibility of experimental results. The Degree of Labeling (DOL), defined as the average number of dye molecules conjugated to a single biomolecule, is a key parameter in ensuring optimal performance. This guide provides a comprehensive overview of how to determine the DOL for N,N'-bis-(propargyl-PEG4)-Cy5, a popular cyanine dye functionalized for click chemistry. Furthermore, it offers an objective comparison with two widely used alternatives: Alexa Fluor™ 647 NHS ester and DyLight™ 650 NHS ester.
Determining the Degree of Labeling (DOL)
The DOL is typically determined using spectrophotometry, measuring the absorbance of the labeled biomolecule at two key wavelengths: one for the biomolecule (commonly 280 nm for proteins) and one for the fluorescent dye at its maximum absorbance (λmax).
Experimental Protocol for DOL Determination
This protocol outlines the steps for calculating the DOL of a protein labeled with this compound. The same principle applies to other dyes, with adjustments for their specific spectroscopic properties.
Materials:
-
Fluorescently labeled protein conjugate (purified from unreacted dye)
-
Spectrophotometer
-
Quartz cuvettes
-
Purification buffer (e.g., PBS)
Procedure:
-
Sample Preparation: Ensure the labeled protein is free of any unconjugated dye. This is typically achieved through size-exclusion chromatography or dialysis.
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀).
-
Measure the absorbance at the λmax of the Cy5 dye, which is approximately 649 nm (A₆₄₉).
-
If the absorbance readings are too high (generally > 2.0), dilute the sample with a known volume of buffer and re-measure. Remember to account for this dilution factor in the calculations.
-
-
Calculation: The DOL is calculated using the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette (typically 1 cm).
-
Step 1: Calculate the concentration of the dye. Concentration of Dye (M) = A₆₄₉ / (ε_dye * path length)
-
Step 2: Calculate the corrected absorbance of the protein at 280 nm. Fluorescent dyes also absorb light at 280 nm, which can lead to an overestimation of the protein concentration. A correction factor (CF) is used to account for this. Corrected A₂₈₀ = A₂₈₀ - (A₆₄₉ * CF) The correction factor is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax. For Cy5, this is approximately 0.05.
-
Step 3: Calculate the concentration of the protein. Concentration of Protein (M) = Corrected A₂₈₀ / (ε_protein * path length) The molar extinction coefficient of the protein must be known. For many common proteins, this value is readily available in the literature.
-
Step 4: Calculate the Degree of Labeling (DOL). DOL = Concentration of Dye (M) / Concentration of Protein (M)
-
Below is a graphical representation of the experimental workflow for determining the Degree of Labeling.
Comparative Analysis of Labeling Dyes
The choice of fluorescent dye extends beyond just its spectral properties. Factors such as the labeling chemistry, photostability, brightness, and cost-effectiveness play a significant role in experimental success. Here, we compare this compound with Alexa Fluor™ 647 NHS ester and DyLight™ 650 NHS ester.
| Feature | This compound | Alexa Fluor™ 647 NHS Ester | DyLight™ 650 NHS Ester |
| Labeling Chemistry | Copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry)[1][2] | N-hydroxysuccinimide (NHS) ester reaction with primary amines[3] | N-hydroxysuccinimide (NHS) ester reaction with primary amines[4][5] |
| Specificity | Highly specific to azide-modified biomolecules[1] | Reacts with available primary amines (e.g., lysine residues), which can be numerous on a protein[6] | Reacts with available primary amines, similar to other NHS esters[5] |
| Excitation Max (nm) | ~649[2] | ~650[7] | ~652[5] |
| Emission Max (nm) | ~667[2] | ~665[7] | ~672[5] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~232,000[2] | ~239,000[7] | ~250,000[4][5] |
| Correction Factor (at 280 nm) | ~0.05 (estimated for Cy5) | ~0.03[8] | ~0.037[5] |
| Photostability | Generally good, characteristic of cyanine dyes. | Significantly more photostable than Cy5.[9][10] | High, comparable or superior to Alexa Fluor 647 and Cy5. |
| Brightness | Bright, but prone to self-quenching at high DOLs.[9] | Very bright, with significantly less self-quenching than Cy5 at high DOLs.[9][11] | Bright fluorescence, often reported to be brighter than Alexa Fluor 647 and Cy5.[12] |
| pH Sensitivity | Fluorescence is pH-insensitive from pH 3 to 11.[8] | pH-insensitive from pH 4 to 10.[3] | Broad pH range for fluorescence. |
Performance Comparison and Considerations
This compound and Click Chemistry:
The primary advantage of using this compound lies in the specificity of click chemistry.[1] This bioorthogonal reaction allows for the precise labeling of biomolecules that have been metabolically, enzymatically, or chemically modified to contain an azide group.[13] This can be particularly advantageous for site-specific labeling, minimizing the random labeling that occurs with amine-reactive dyes and potentially preserving the biological activity of the protein. The PEG4 linker enhances the hydrophilicity of the dye, which can reduce aggregation and non-specific binding.[14]
Alexa Fluor™ 647 NHS Ester:
Alexa Fluor™ 647 is a well-established and high-performing fluorescent dye. Numerous studies have demonstrated its superiority over conventional Cy5 in terms of both brightness and photostability.[9][10] A key advantage is its reduced tendency for self-quenching, even at high degrees of labeling.[9] This means that as more dye molecules are attached to a protein, the overall fluorescence continues to increase, whereas with Cy5, the fluorescence can plateau or even decrease at higher DOLs due to quenching.[9]
DyLight™ 650 NHS Ester:
DyLight™ 650 is another excellent alternative in the far-red spectrum. It is reported to have bright fluorescence, often comparable to or exceeding that of Alexa Fluor™ 647 and Cy5.[12] Like Alexa Fluor™ 647, it is an amine-reactive dye that provides robust and reliable labeling for a wide range of applications.
The relationship between the labeling chemistry and the resulting degree of labeling is depicted in the diagram below.
Conclusion
The determination of the Degree of Labeling is a fundamental step in the quality control of fluorescently labeled biomolecules. The choice between this compound and its high-performance alternatives, Alexa Fluor™ 647 and DyLight™ 650, will depend on the specific experimental requirements.
For applications demanding site-specific labeling and minimal disruption of protein function, the click chemistry approach with this compound is an excellent choice. However, for experiments where the highest possible brightness and photostability are paramount, and random labeling of primary amines is acceptable, Alexa Fluor™ 647 and DyLight™ 650 NHS esters are superior alternatives to traditional Cy5 dyes. By carefully considering the trade-offs between labeling strategy and dye performance, researchers can optimize their experiments for robust and reproducible results.
References
- 1. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Invitrogen Alexa Fluor 647 NHS Ester (Succinimidyl Ester) 3 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. chempep.com [chempep.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. researchgate.net [researchgate.net]
- 12. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Validating the Conjugation of N,N'-bis-(propargyl-PEG4)-Cy5 to a Target Molecule: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful conjugation of a fluorescent dye to a target molecule is a critical step for a multitude of applications, from in vitro assays to in vivo imaging. This guide provides a comprehensive comparison of methods to validate the conjugation of N,N'-bis-(propargyl-PEG4)-Cy5, a popular cyanine dye, to a target molecule. We will explore alternative dyes and present supporting experimental data and protocols to ensure the integrity and functionality of your bioconjugate.
Comparison of Validation Techniques
A successful conjugation strategy requires robust validation to confirm that the dye is attached to the target molecule and that the biological activity of the target is preserved. Several analytical techniques can be employed to characterize the conjugate.
| Validation Technique | Principle | Information Provided | Advantages | Disadvantages |
| UV-Visible Spectroscopy | Measures the absorbance of light by the protein (at 280 nm) and the dye (at its maximum absorbance, ~650 nm for Cy5) to determine their respective concentrations.[1][2][3][4] | Degree of Labeling (DOL), i.e., the molar ratio of dye to protein. | Rapid, simple, and requires minimal sample.[2] | Can be inaccurate if the protein's extinction coefficient is unknown or if other molecules that absorb at 280 nm are present. |
| Fluorescence Spectroscopy | Measures the emission spectrum of the conjugate when excited at the dye's excitation wavelength. | Confirmation of dye fluorescence and potential changes in the spectral properties upon conjugation. | Highly sensitive and provides functional information about the dye. | Does not provide quantitative information about the degree of labeling on its own. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the conjugate. | Absolute confirmation of conjugation and determination of the number of dye molecules attached.[5][6][7] | Provides precise and unambiguous identification of the conjugate.[5][7] | Can be complex, requires specialized equipment, and may not be suitable for all target molecules. |
| High-Performance Liquid Chromatography (HPLC) | Separates the conjugate from the free dye and unconjugated target molecule based on properties like size or hydrophobicity.[8][9][10][11] | Purity of the conjugate and detection of any aggregation. | High resolution and can be used for both analytical and preparative purposes. | Can be time-consuming and may require method development. |
| Gel Electrophoresis (SDS-PAGE) | Separates molecules based on their size. | Visual confirmation of a shift in the molecular weight of the target molecule upon conjugation.[12] | Simple, widely available, and provides a clear visual confirmation. | Low resolution and not quantitative. |
Comparison of this compound and its Alternatives
While this compound is a versatile dye, several alternatives are available, each with its own set of characteristics. The "propargyl" group in this compound allows for "click chemistry" conjugation, a highly efficient and specific reaction.[13][14][15]
| Fluorophore | Excitation (nm) | Emission (nm) | Key Advantages | Considerations |
| This compound | ~649 | ~667 | Propargyl groups for efficient click chemistry conjugation; PEG4 linker enhances solubility.[13][14][15] | |
| Alexa Fluor 647 | ~650 | ~668 | High photostability and brightness; less pH sensitive than Cy5. | Can be more expensive than Cy5. |
| DyLight 650 | ~652 | ~672 | Good photostability and brightness; often a more cost-effective alternative to Alexa Fluor dyes. | Performance can be application-dependent. |
| ATTO 647N | ~647 | ~669 | High photostability and quantum yield. | May have different solubility characteristics. |
| iFluor 647 | ~650 | ~670 | Strong fluorescence and high photostability; pH-independent fluorescence.[16] |
Experimental Protocols
Here we provide detailed protocols for the key experiments used to validate the conjugation of this compound to a target molecule.
Determination of Degree of Labeling (DOL) by UV-Visible Spectroscopy
Objective: To quantify the average number of dye molecules conjugated to each target molecule.
Materials:
-
Purified conjugate of this compound and target molecule
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Protocol:
-
Dilute the purified conjugate in buffer to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Measure the absorbance of the solution at 280 nm (A280) and at the maximum absorbance of Cy5 (~650 nm, Amax).
-
Calculate the concentration of the target molecule and the dye using the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the pathlength of the cuvette.
-
Molar extinction coefficient of Cy5 (ε_dye) = 250,000 M⁻¹cm⁻¹
-
The molar extinction coefficient of the target molecule (ε_prot) must be known or calculated based on its amino acid sequence.
-
-
A correction factor is needed for the dye's absorbance at 280 nm. The correction factor (CF) for Cy5 is approximately 0.05 (i.e., A280 of Cy5 is about 5% of its Amax).
-
Calculate the corrected absorbance of the protein at 280 nm: A_prot = A280 - (A_max * CF)
-
Calculate the concentration of the protein: [Protein] (M) = A_prot / (ε_prot * l)
-
Calculate the concentration of the dye: [Dye] (M) = A_max / (ε_dye * l)
-
Calculate the Degree of Labeling (DOL): DOL = [Dye] / [Protein]
Confirmation of Conjugation by SDS-PAGE
Objective: To visually confirm an increase in the molecular weight of the target molecule after conjugation.
Materials:
-
Unconjugated target molecule
-
Purified conjugate
-
SDS-PAGE gel and running buffer
-
Loading buffer
-
Protein ladder
-
Coomassie blue stain or fluorescence imager
Protocol:
-
Prepare samples of the unconjugated target molecule and the purified conjugate in loading buffer.
-
Load the samples and a protein ladder onto an SDS-PAGE gel.
-
Run the gel according to standard procedures.
-
Visualize the protein bands. If using Coomassie blue, stain and then de-stain the gel. If visualizing the fluorescence of Cy5, use a fluorescence imager with the appropriate excitation and emission filters.
-
Compare the bands of the unconjugated target and the conjugate. A successful conjugation will result in a band for the conjugate that has shifted to a higher molecular weight compared to the unconjugated target.
Visualizations
Experimental Workflow for Conjugation Validation
This diagram illustrates a logical workflow for validating the conjugation of this compound to a target molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. unchainedlabs.com [unchainedlabs.com]
- 5. Absolute quantification of fluorescent proteins and their fusions: MPI-CBG [mpi-cbg.de]
- 6. An accurate proteomic quantification method: fluorescence labeling absolute quantification (FLAQ) using multidimensional liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. cellmosaic.com [cellmosaic.com]
- 9. cellmosaic.com [cellmosaic.com]
- 10. HPLC Method for Analysis of Dyes | SIELC Technologies [sielc.com]
- 11. agilent.com [agilent.com]
- 12. m.youtube.com [m.youtube.com]
- 13. This compound, 2107273-08-3 | BroadPharm [broadpharm.com]
- 14. This compound|COA [dcchemicals.com]
- 15. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 16. Are there any alternatives to Cy5? | AAT Bioquest [aatbio.com]
A Comparative Guide to N,N'-bis-(propargyl-PEG4)-Cy5 and Other Cy5 Alkyne Derivatives for Advanced Bioconjugation and Imaging
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving fields of chemical biology, drug development, and advanced imaging, the precise and efficient labeling of biomolecules is paramount. Cyanine 5 (Cy5) dyes, with their bright far-red fluorescence, have become a cornerstone for these applications. The introduction of an alkyne handle on the Cy5 core allows for its versatile conjugation to azide-modified targets via "click chemistry," a bioorthogonal ligation reaction. This guide provides an objective comparison of N,N'-bis-(propargyl-PEG4)-Cy5 against other common Cy5 alkyne derivatives, offering a detailed analysis of their performance characteristics based on available data.
Introduction to Cy5 Alkyne Derivatives
Cy5 alkyne derivatives are invaluable tools for attaching a fluorescent Cy5 molecule to a wide range of biomolecules, including proteins, nucleic acids, and small molecules. The key distinction between the various derivatives lies in the nature of the linker arm connecting the Cy5 core to the terminal alkyne group. These differences can significantly impact solubility, reactivity, steric hindrance, and the overall performance of the conjugate in downstream applications.
This guide focuses on comparing three classes of Cy5 alkyne derivatives:
-
Non-PEGylated Cy5 Alkyne: The basic structure with a short hydrocarbon linker.
-
Mono-PEGylated Cy5 Alkyne: Incorporating a single polyethylene glycol (PEG) chain.
-
This compound: A bifunctional derivative with two PEG4-propargyl arms.
Quantitative Performance Comparison
The selection of a suitable Cy5 alkyne derivative often depends on a balance of photophysical properties, solubility, and reactivity. The following table summarizes the key performance metrics for this compound and other representative Cy5 alkyne derivatives.
| Property | This compound | Mono-alkyne Cy5 (Non-PEGylated) | Mono-alkyne Sulfo-Cy5 |
| Excitation Maximum (nm) | ~649[1] | ~646[2] | ~649[3] |
| Emission Maximum (nm) | ~667[1] | ~662[2] | ~671 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~232,000[1] | ~250,000[2] | ~250,000 |
| Fluorescence Quantum Yield | Not explicitly stated | ~0.2[2] | Not explicitly stated, but sulfonation generally improves quantum yield[4] |
| Solubility | Low solubility in water; Soluble in DMSO, DMF, DCM[1] | Very poorly soluble in water; Good in DMF, DMSO[2] | Water-soluble[3] |
| Purity | 97%[1] | 95%[2] | >95% |
| Key Feature | Bifunctional with two PEGylated alkyne arms | Simple, non-PEGylated structure | Sulfonated for improved water solubility |
The Impact of PEGylation on Performance
The inclusion of polyethylene glycol (PEG) linkers in Cy5 alkyne derivatives offers several distinct advantages, particularly for biological applications.
-
Improved Solubility: PEG is a hydrophilic polymer that significantly enhances the water solubility of the dye[5][6]. This is a critical advantage over non-PEGylated versions, which often require organic co-solvents that can be detrimental to the structure and function of biomolecules. The enhanced solubility of PEGylated dyes facilitates their use in aqueous buffers common in biological experiments[7].
-
Reduced Aggregation: Cyanine dyes, including Cy5, have a tendency to aggregate in aqueous environments, which can lead to fluorescence quenching and reduced performance[8]. The PEG chains act as spacers, sterically hindering dye-dye interactions and minimizing aggregation, thus preserving the bright fluorescence of the Cy5 core.
-
Reduced Non-Specific Binding: The hydrophilic and flexible nature of the PEG linker can reduce non-specific binding of the dye-conjugate to surfaces and other biomolecules[6]. This is particularly important in imaging applications, where low background is crucial for high signal-to-noise ratios.
-
Improved Pharmacokinetics: In the context of in vivo studies, PEGylation is a well-established method to increase the circulation half-life of molecules by reducing renal clearance and recognition by the immune system[9].
This compound, with its two PEGylated arms, is expected to exhibit enhanced hydrophilicity and reduced aggregation compared to mono-PEGylated derivatives. The presence of two reactive alkyne groups also opens up possibilities for dual-labeling or crosslinking applications.
Experimental Protocols
The primary application for Cy5 alkyne derivatives is their conjugation to azide-modified molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for labeling an azide-modified protein with a Cy5 alkyne derivative. Optimization may be required depending on the specific protein and dye.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Note: Avoid buffers containing primary amines like Tris.
-
Cy5 alkyne derivative (e.g., this compound) stock solution in anhydrous DMSO or DMF.
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).
-
Copper-chelating ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in water or DMSO/water).
-
Purification column (e.g., size-exclusion chromatography, such as a Sephadex G-25 column).
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein with the Cy5 alkyne derivative. The molar ratio of dye to protein may need to be optimized, but a starting point of 5-10 fold molar excess of the dye is common.
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ solution with the copper-chelating ligand solution. A 1:5 molar ratio of CuSO₄ to ligand is often used[10].
-
Initiate the Reaction: Add the catalyst premix to the protein-dye mixture.
-
Add the Reducing Agent: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Remove the unreacted dye and catalyst components by passing the reaction mixture through a size-exclusion chromatography column.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a copper-catalyzed click chemistry reaction.
Logical Relationships in Derivative Selection
The choice between different Cy5 alkyne derivatives is a trade-off between various performance factors. The following diagram illustrates the logical considerations for selecting the optimal derivative for a given application.
Conclusion
This compound stands out as a highly advantageous derivative for demanding bioconjugation and imaging applications where aqueous solubility, reduced aggregation, and low non-specific binding are critical. The presence of two PEGylated alkyne arms enhances its hydrophilic character and provides opportunities for advanced conjugation strategies. While non-PEGylated Cy5 alkynes offer a simpler and more cost-effective option, their poor aqueous solubility can be a significant limitation. For applications requiring high water solubility without the need for bifunctionality, a mono-alkyne sulfo-Cy5 presents a strong alternative. The choice of the optimal Cy5 alkyne derivative should be guided by the specific requirements of the experimental system, with careful consideration of the trade-offs between solubility, reactivity, and functional complexity. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their specific needs.
References
- 1. This compound, 2107273-08-3 | BroadPharm [broadpharm.com]
- 2. Defining the Basis of Cyanine Phototruncation Enables a New Approach to Single-Molecule Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iris.unict.it [iris.unict.it]
- 8. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: N,N'-bis-(propargyl-PEG4)-Cy5 vs. Alexa Fluor 647 Alkyne for Bioorthogonal Labeling
In the rapidly evolving landscape of bioorthogonal chemistry, the selection of fluorescent probes for labeling and detection is a critical determinant of experimental success. For researchers utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, the choice between different alkyne-functionalized fluorophores can significantly impact signal brightness, photostability, and overall data quality. This guide provides an in-depth comparison of two prominent far-red fluorescent probes: N,N'-bis-(propargyl-PEG4)-Cy5 and Alexa Fluor 647 alkyne, offering researchers, scientists, and drug development professionals the data and protocols necessary to make an informed decision for their specific applications.
Performance Characteristics: A Quantitative Comparison
Alexa Fluor 647 has established a reputation for exceptional photostability and brightness, often outperforming its cyanine dye counterparts.[1][2][3] While both this compound and Alexa Fluor 647 alkyne share similar excitation and emission spectra, making them compatible with the same instrument settings, their inherent photophysical properties and structural differences warrant careful consideration.
| Property | This compound | Alexa Fluor 647 Alkyne |
| Excitation Maximum (nm) | ~649[4] | ~650[2] |
| Emission Maximum (nm) | ~667[4] | ~665[2] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~232,000[4] | ~239,000[2] |
| Quantum Yield (Φ) | ~0.2 (estimate for Cy5 alkyne) | ~0.33[2] |
| Molecular Weight ( g/mol ) | ~819.5[4] | ~800[2] |
| Reactive Groups | Two terminal alkynes | One terminal alkyne |
| Key Features | Bis-alkyne structure may influence reaction kinetics; PEG4 linkers enhance hydrophilicity. | Renowned for high photostability and brightness; less prone to self-quenching.[1][2] |
Structural and Reactivity Considerations
A key structural distinction lies in the number of reactive alkyne groups. This compound possesses two terminal alkynes, a feature that could potentially lead to a kinetically favored reaction pathway through the formation of dinuclear copper complexes.[1][5] This might be advantageous in scenarios requiring rapid labeling or when dealing with low concentrations of azide-tagged targets. However, the presence of two reactive sites also introduces the possibility of cross-linking, which could be undesirable in certain applications.
Alexa Fluor 647 alkyne, with its single alkyne group, offers a more controlled, 1:1 labeling stoichiometry. This dye is also known to be less susceptible to the self-quenching that can occur when cyanine dyes like Cy5 are conjugated to proteins at a high degree of labeling.[1] The sulfonated nature of the Alexa Fluor dye contributes to its increased hydrophilicity and reduced aggregation, leading to brighter and more stable fluorescent conjugates.
Experimental Protocols
Below are generalized protocols for copper-catalyzed click chemistry (CuAAC) labeling of an azide-modified protein with either this compound or Alexa Fluor 647 alkyne. It is crucial to optimize the reaction conditions for each specific application.
Preparation of Stock Solutions:
-
Alkyne-Dye Stock: Prepare a 10 mM stock solution of either this compound or Alexa Fluor 647 alkyne in anhydrous DMSO. Store at -20°C, protected from light and moisture.
-
Copper (II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.
-
Reducing Agent (e.g., Sodium Ascorbate): Prepare a 500 mM stock solution in deionized water. This solution should be made fresh for each experiment.
-
Copper Ligand (e.g., THPTA): Prepare a 100 mM stock solution in deionized water or DMSO.
Labeling Protocol:
-
Sample Preparation: In a microcentrifuge tube, combine your azide-modified protein (e.g., at a final concentration of 10-50 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Addition of Dye: Add the alkyne-dye stock solution to the protein solution to achieve a final concentration typically in the range of 25-100 µM. The optimal dye-to-protein ratio should be determined empirically.
-
Premix Catalyst Components: In a separate tube, premix the CuSO₄ and the copper ligand. For example, combine 1 µL of 50 mM CuSO₄ with 2 µL of 100 mM THPTA.
-
Initiate the Reaction: Add the reducing agent to the protein-dye mixture, followed immediately by the addition of the premixed copper-ligand solution. The final concentrations of the catalyst components are typically in the range of 0.1-1 mM for copper and 1-5 mM for the reducing agent.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Remove the unreacted dye and catalyst components using a desalting column, spin column, or dialysis, depending on the volume of the reaction and the nature of the labeled molecule.
-
Storage: Store the labeled conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
Experimental Workflow
Caption: A generalized workflow for copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Conclusion
For most applications, Alexa Fluor 647 alkyne is the recommended choice due to its superior photostability and brightness, which translate to higher signal-to-noise ratios and more reliable data, especially in demanding imaging applications.[1][2][3] Its single alkyne ensures controlled labeling and minimizes the risk of unintended cross-linking.
However, This compound may present an advantage in specific contexts where very rapid reaction kinetics are paramount. The bis-alkyne structure could potentially accelerate the click reaction, although this may come at the cost of reduced photostability compared to Alexa Fluor 647. The PEG4 linkers are a beneficial feature for improving aqueous solubility.
Ultimately, the choice between these two excellent fluorophores will depend on the specific requirements of the experiment. For applications where photostability and brightness are the primary concerns, Alexa Fluor 647 alkyne is the clear frontrunner. For specialized applications where reaction kinetics are the limiting factor, this compound may be a viable alternative, with the caveat of potentially lower photostability. Researchers are encouraged to empirically test both dyes in their specific experimental system to determine the optimal choice.
References
- 1. Isolation of bis(copper) key intermediates in Cu-catalyzed azide-alkyne “click reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
- 4. This compound, 2107273-08-3 | BroadPharm [broadpharm.com]
- 5. Isolation of bis(copper) key intermediates in Cu-catalyzed azide-alkyne “click reaction” [escholarship.org]
Photostability comparison of N,N'-bis-(propargyl-PEG4)-Cy5 and other far-red dyes.
For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, the selection of a robust and photostable fluorophore is critical for generating reliable and reproducible data. This guide provides a detailed comparison of the photostability of N,N'-bis-(propargyl-PEG4)-Cy5 against other commonly used far-red dyes: Alexa Fluor 647, DyLight 650, and ATTO 647N. The information presented herein is supported by experimental data and protocols to assist in making an informed decision for your specific application.
Photophysical Properties: A Quantitative Comparison
The performance of a fluorescent dye is fundamentally determined by its photophysical properties. Key parameters include the molar extinction coefficient (ε), which indicates how strongly the dye absorbs light at a specific wavelength, and the fluorescence quantum yield (Φ), representing the efficiency of converting absorbed light into emitted fluorescence. A high molar extinction coefficient and quantum yield contribute to a brighter fluorescent signal. However, for applications requiring prolonged or intense illumination, photostability—the molecule's resistance to photochemical destruction—is a paramount consideration.
| Dye | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Excitation Max (nm) | Emission Max (nm) | Relative Photostability |
| This compound (as Cy5) | ~250,000 | ~0.2 | ~649 | ~666 | Less Photostable |
| Alexa Fluor 647 | 239,000[2] | 0.33[2] | 650[2] | 665[2] | More Photostable[3][4] |
| DyLight 650 | 250,000 | Not readily available | 652 | 672 | Data not readily available |
| ATTO 647N | 150,000 | 0.65 | 644 | 669 | Variable, application dependent |
Note: The quantum yield of Cy5 can be highly dependent on its local environment and conjugation state.[2] Studies have shown that Alexa Fluor 647 is significantly more resistant to photobleaching than Cy5.[3][4]
Experimental Protocols
Accurate and reproducible measurement of photostability is essential for the direct comparison of fluorescent dyes. The following is a generalized, yet detailed, protocol for quantifying the photobleaching rate of fluorescent dyes in a solution-based assay.
Protocol: Measurement of Photobleaching Rate
Objective: To determine the rate of fluorescence decay of a dye under continuous illumination.
Materials:
-
Fluor-spectrometer with time-scan capabilities and a stable light source (e.g., Xenon arc lamp).
-
Quartz cuvettes (1 cm path length).
-
The fluorescent dyes to be tested (this compound, Alexa Fluor 647, DyLight 650, ATTO 647N).
-
Appropriate solvent (e.g., phosphate-buffered saline (PBS) pH 7.4, or another buffer relevant to the intended application).
-
Micropipettes.
Procedure:
-
Preparation of Dye Solutions:
-
Prepare stock solutions of each dye in a suitable solvent (e.g., DMSO).
-
From the stock solutions, prepare working solutions of each dye in the chosen aqueous buffer. The concentration should be adjusted to yield an absorbance of 0.05 - 0.1 at the dye's excitation maximum to minimize inner filter effects.
-
-
Spectrometer Setup:
-
Turn on the fluor-spectrometer and allow the light source to stabilize (typically for at least 30 minutes).
-
Set the excitation wavelength to the absorption maximum of the dye being tested.
-
Set the emission wavelength to the fluorescence maximum of the dye.
-
Set the instrument to time-scan mode to record fluorescence intensity over time.
-
Define the duration of the measurement (e.g., 10-30 minutes) and the sampling interval (e.g., every 10-30 seconds).
-
Ensure the excitation and emission slits are set to the same width for all measurements to maintain consistent illumination power.
-
-
Measurement:
-
Place a cuvette containing the dye solution into the sample holder.
-
Start the time-scan measurement. The shutter will open, exposing the sample to continuous illumination, and the instrument will record the fluorescence intensity at the specified intervals.
-
Repeat the measurement for each dye under identical conditions (illumination power, temperature, and solution preparation).
-
-
Data Analysis:
-
Export the time-course data (Fluorescence Intensity vs. Time).
-
Normalize the fluorescence intensity of each time trace to its initial value (at t=0).
-
Plot the normalized fluorescence intensity as a function of time for all dyes on the same graph for direct comparison.
-
The rate of photobleaching can be quantified by fitting the decay curve to an exponential function to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Experimental Workflow
The following diagram illustrates the general workflow for the comparative measurement of photostability.
Caption: Workflow for comparative photostability analysis of fluorescent dyes.
Conclusion
For demanding applications requiring high photostability, such as single-molecule imaging, super-resolution microscopy, and long-term live-cell imaging, Alexa Fluor 647 generally offers a significant advantage over Cy5 and its derivatives like this compound. While this compound is a valuable reagent due to its "click" chemistry handle, its inherent susceptibility to photobleaching, characteristic of the Cy5 core, should be a key consideration in experimental design. The choice of dye should ultimately be guided by the specific requirements of the experiment, balancing factors of brightness, photostability, and cost.
References
- 1. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Quantum Yield of N,N'-bis-(propargyl-PEG4)-Cy5 and Other Far-Red Fluorophores
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing fields of biomedical research and drug development, the selection of appropriate fluorescent probes is paramount for the success of imaging and detection assays. Among the plethora of available fluorophores, those emitting in the far-red spectral region are particularly advantageous due to reduced autofluorescence from biological samples, leading to higher signal-to-noise ratios. This guide provides a comparative analysis of the quantum yield of N,N'-bis-(propargyl-PEG4)-Cy5, a derivative of the popular Cy5 dye, against other commonly used far-red fluorophores.
This compound is a functionalized cyanine dye designed for robust and efficient labeling of biomolecules via "click chemistry." The presence of two propargyl groups allows for covalent attachment to azide-modified targets, while the polyethylene glycol (PEG) linkers enhance its solubility and reduce non-specific binding. A critical parameter for evaluating the performance of any fluorophore is its fluorescence quantum yield (Φ), which represents the efficiency of converting absorbed photons into emitted fluorescent light.
Quantitative Comparison of Fluorophore Quantum Yields
The following table summarizes the quantum yields of this compound and other comparable far-red fluorophores. It is important to note that a specific, experimentally determined quantum yield for this compound was not found in the reviewed literature. Therefore, the quantum yield of "Cy5 alkyne" is used as a close approximation, given the structural similarity of the core fluorophore.
| Fluorophore | Quantum Yield (Φ) | Excitation Max (nm) | Emission Max (nm) | Notes |
| This compound (estimated) | ~0.2 | 649 | 667 | Quantum yield is based on the value for Cy5 alkyne[1]. The PEGylation may influence the final quantum yield. |
| Cy5 | 0.27 | 649 | 670 | A widely used cyanine dye. |
| Alexa Fluor 647 | 0.33 | 650 | 665 | A popular and bright alternative to Cy5.[1] |
| ATTO 647N | 0.65 | 646 | 664 | Known for its high photostability and quantum yield. |
| DyLight 650 | 0.71 | 652 | 672 | A bright and photostable fluorophore. |
| Seta-647 | 0.30 | 647 | 668 | A spectrally similar fluorophore to Cy5. |
Experimental Protocols
Determination of Fluorescence Quantum Yield (Comparative Method)
The quantum yield of a fluorophore is typically determined using the comparative method, as detailed by Williams et al. This method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Materials:
-
Fluorophore of interest (e.g., this compound)
-
Quantum yield standard (e.g., a well-characterized dye with a known quantum yield in the same spectral region, dissolved in the same solvent)
-
Spectrograde solvent (e.g., phosphate-buffered saline (PBS), ethanol)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of dilutions of both the sample and the standard in the chosen solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer. Record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the fluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate the area under the emission spectra for both the sample and the standard solutions.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample^2 / η_standard^2)
where:
-
Φ_standard is the quantum yield of the standard.
-
m_sample and m_standard are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
η_sample and η_standard are the refractive indices of the solvents used for the sample and the standard, respectively (if the solvents are the same, this term cancels out).
-
Protein Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general workflow for labeling an azide-modified protein with an alkyne-functionalized fluorophore like this compound.
Materials:
-
Azide-modified protein
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper chelator (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the azide-modified protein in the reaction buffer.
-
Prepare the click-chemistry reaction mixture. In a typical reaction, the azide-modified protein is mixed with this compound.
-
Initiate the reaction by adding the copper(II) sulfate, reducing agent, and copper chelator. The reducing agent reduces Cu(II) to the catalytic Cu(I) species in situ.
-
Allow the reaction to proceed at room temperature for a specified time (typically 1-4 hours).
-
Purify the labeled protein to remove unreacted fluorophore and reaction components using a suitable purification method, such as size-exclusion chromatography.
-
Characterize the labeled protein. Confirm the successful conjugation and determine the degree of labeling using techniques like UV-Vis spectroscopy and SDS-PAGE.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the protein labeling process using click chemistry.
Caption: Experimental workflow for protein labeling via CuAAC.
This guide provides a foundational comparison of this compound with other far-red fluorophores, emphasizing the importance of quantum yield in selecting the optimal probe for your research needs. The provided experimental protocols offer a starting point for the determination of this critical parameter and for the successful bioconjugation of this versatile fluorophore.
References
Brightness Showdown: A Comparative Guide to N,N'-bis-(propargyl-PEG4)-Cy5 and Alternative Far-Red Dyes
For researchers, scientists, and drug development professionals navigating the landscape of fluorescent probes, the selection of an appropriately bright and photostable dye is paramount for generating high-quality data. This guide provides an objective comparison of the brightness of N,N'-bis-(propargyl-PEG4)-Cy5 with other commonly used far-red fluorescent dyes, supported by experimental data and detailed protocols.
The brightness of a fluorophore is a critical determinant of signal-to-noise in fluorescence-based assays. It is directly proportional to the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). While this compound is a versatile tool for bioconjugation via "click chemistry," a quantitative assessment of its brightness relative to other dyes is essential for experimental design.
Quantitative Comparison of Photophysical Properties
The following table summarizes the key photophysical properties of this compound and several popular alternative far-red fluorescent dyes. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield.
| Dye | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Calculated Brightness (ε × Φ) | Excitation Max (nm) | Emission Max (nm) |
| This compound | 232,000[1] | ~0.27* | ~62,640 | 649[1] | 667[1] |
| Cy5 Alkyne | 250,000 | 0.27 | 67,500 | 651 | 670 |
| Alexa Fluor 647 | 239,000 | 0.33[2] | 78,870 | 650 | 665 |
| DyLight 650 | 250,000 | N/A | N/A | 652 | 672 |
| Atto 647N | 150,000 | 0.65 | 97,500 | 644 | 669 |
Analysis of Brightness Comparison
From the data presented, Atto 647N emerges as the brightest fluorophore among the compared dyes, primarily due to its exceptionally high quantum yield. Alexa Fluor 647 also demonstrates superior brightness compared to standard Cy5 derivatives. While the extinction coefficient of this compound is comparable to other Cy5-based dyes, its overall brightness is likely to be in a similar range to that of a standard Cy5 alkyne.
It is important to note that the brightness of cyanine dyes like Cy5 can be influenced by their local environment, including the solvent and the molecule to which they are conjugated. For instance, the fluorescence quantum yield of some cyanine dyes has been shown to increase in heavy water (D2O) compared to water (H2O). Furthermore, constraining the polymethine bridge of the Cy5 core structure has been demonstrated to significantly enhance brightness.
Experimental Protocols
Accurate determination of fluorophore brightness relies on precise measurements of the molar extinction coefficient and the fluorescence quantum yield.
Measurement of Molar Extinction Coefficient
The molar extinction coefficient (ε) is determined using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Protocol:
-
Prepare a stock solution of the dye in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the stock solution in the desired experimental buffer (e.g., PBS).
-
Measure the absorbance of each dilution at the dye's absorption maximum (λmax) using a spectrophotometer.
-
Plot the absorbance as a function of concentration.
-
The molar extinction coefficient is calculated from the slope of the linear portion of the curve (slope = εl).
Measurement of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ) is often determined by comparing the fluorescence intensity of the sample to a standard with a known quantum yield.
Protocol:
-
Select a suitable quantum yield standard: The standard should have absorption and emission spectra that are similar to the sample. For Cy5 and other far-red dyes, standards such as Cresyl Violet can be used.
-
Prepare a series of solutions: Make several dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Measure absorbance: Record the absorbance of each solution at the excitation wavelength.
-
Measure fluorescence spectra: Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, ensuring identical excitation wavelength and instrument settings for both the sample and the standard.
-
Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot the data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate the quantum yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)
where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Visualizing Experimental Concepts
To further clarify the relationships and processes involved in fluorescence brightness, the following diagrams are provided.
Caption: Workflow for determining molar extinction coefficient and fluorescence quantum yield.
Caption: Factors influencing the brightness of a fluorescent dye.
References
Functional assays to validate activity of proteins labeled with N,N'-bis-(propargyl-PEG4)-Cy5
Validating Protein Function After Fluorescent Labeling: A Comparison Guide
Introduction
Fluorescent labeling is an indispensable tool in modern biological research, enabling the visualization, tracking, and quantification of proteins in vitro and in living cells. The choice of labeling chemistry and fluorophore is critical, as the ultimate goal is to study the protein's natural function without introducing artifacts. A key challenge is ensuring that the attachment of a fluorescent dye does not perturb the protein's structure and biological activity. This guide focuses on validating the function of proteins labeled with N,N'-bis-(propargyl-PEG4)-Cy5, a bifunctional, alkyne-containing cyanine dye designed for bioorthogonal click chemistry.[1][2][3] We will compare this modern labeling strategy with traditional methods and provide detailed experimental frameworks for assessing post-labeling protein function.
This compound is engineered for site-specific protein labeling.[1] Its two propargyl (alkyne) groups allow for covalent attachment to proteins containing azide functionalities via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly specific and efficient "click" reaction.[4][5][6] The PEG4 spacer provides a flexible, hydrophilic linker to minimize steric hindrance, while the Cy5 fluorophore offers intense fluorescence in the far-red spectrum, reducing background autofluorescence from cellular components.[7]
Comparison of Protein Labeling Techniques
The ideal labeling strategy should be highly specific, minimally perturbative, and robust. Click chemistry, for which this compound is designed, offers significant advantages over traditional labeling methods.
| Feature | Click Chemistry (e.g., with this compound) | Traditional Covalent Labeling (e.g., NHS Ester, Maleimide) | Enzymatic Tagging (e.g., SNAP-tag, HaloTag) |
| Specificity | High: Site-specific incorporation of an azide-bearing unnatural amino acid allows for precise control over the labeling site.[8][9] | Low to Moderate: Targets abundant functional groups like primary amines (lysines, N-terminus) or thiols (cysteines), often leading to heterogeneous labeling.[10][11] | High: An engineered protein tag is genetically fused to the protein of interest, and the tag is specifically recognized by its fluorescent substrate.[12] |
| Perturbation | Low: The small size of the azide/alkyne groups and the flexible PEG linker are designed to minimize structural and functional disruption.[13] | Variable: Can be high. Labeling near active sites or interfaces can abolish function. The larger size of fluorophores can be disruptive.[11][13] | High: The tags themselves are proteins (e.g., SNAP-tag is ~20 kDa), which can be significantly larger than the protein of interest and may interfere with function or localization.[12] |
| Dye Choice | High: A wide variety of alkyne- or azide-modified fluorophores are available, allowing for spectral flexibility.[4][5] | High: A vast library of fluorophores with amine- or thiol-reactive groups is commercially available. | Moderate: Limited to the specific substrates recognized by the enzyme tag (e.g., benzylguanine derivatives for SNAP-tag).[12] |
| Workflow | Requires genetic engineering to introduce the azide handle, followed by a two-step labeling reaction.[8][9] | Simple, one-step incubation of the protein with the reactive dye.[14] | Requires genetic engineering to fuse the tag, followed by incubation with the fluorescent substrate. |
| Best For | Precise, minimally invasive studies requiring stoichiometric control and preservation of function. | General labeling when site-specificity is not critical and for purified protein systems. | Live-cell imaging where high specificity and bright, stable signals are paramount.[12] |
Experimental Workflow and Functional Validation
Validating that a labeled protein retains its function is a critical control experiment. The specific assay depends on the protein's class and biological role. Below, we present two common case studies.
Workflow for Site-Specific Protein Labeling via Click Chemistry
The general process involves introducing a bioorthogonal azide handle into the protein of interest, followed by the click reaction with an alkyne-modified dye like this compound.
Case Study 1: Functional Validation of a Labeled Protein Kinase
Protein kinases are enzymes that catalyze the phosphorylation of substrate proteins. A common method to assess their function is to measure their kinetic parameters.[15][16][17]
Objective: To compare the enzymatic activity of a protein kinase (e.g., PKA) before and after labeling.
Experimental Data:
| Sample | Michaelis Constant (Km) for Substrate (µM) | Maximum Velocity (Vmax) (pmol/min/µg) | Catalytic Efficiency (Vmax/Km) |
| Unlabeled PKA | 10.2 ± 0.8 | 1500 ± 95 | 147.1 |
| PKA labeled with this compound (Site-Specific) | 11.5 ± 1.1 | 1420 ± 110 | 123.5 (~84% of Unlabeled) |
| PKA labeled with Cy5-NHS Ester (Non-Specific) | 25.8 ± 3.5 | 850 ± 130 | 32.9 (~22% of Unlabeled) |
Experimental Protocol: Protein Kinase Activity Assay
This protocol outlines a continuous spectrophotometric assay.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij 35.
-
Enzyme Stock: Prepare dilutions of unlabeled and labeled kinase in assay buffer.
-
Substrate Mix: Prepare a solution containing the peptide substrate, ATP, and a coupling system (e.g., pyruvate kinase/lactate dehydrogenase) in assay buffer.
-
NADH Solution: Prepare a stock solution of NADH in assay buffer.
-
-
Assay Procedure: [18]
-
In a 96-well plate or cuvette, combine the assay buffer, substrate mix, and NADH solution.
-
Initiate the reaction by adding the enzyme (unlabeled or labeled PKA).
-
Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a spectrophotometer.[18]
-
-
-
Calculate the initial reaction velocity (rate) from the linear portion of the absorbance curve.
-
Repeat the assay with varying concentrations of the peptide substrate.
-
Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[15][18]
-
Case Study 2: Functional Validation of a Labeled G-Protein Coupled Receptor (GPCR)
GPCRs are transmembrane receptors that bind extracellular ligands and initiate intracellular signaling cascades. A key functional parameter is their binding affinity for a specific ligand.[19][20]
Objective: To determine if labeling a GPCR (e.g., Adenosine A₂ₐ Receptor) affects its ligand-binding affinity.
Experimental Data:
| Sample | Ligand Dissociation Constant (Kd) (nM) | Maximum Binding Sites (Bmax) (fmol/mg protein) |
| Unlabeled A₂ₐ Receptor | 25.5 ± 2.1 | 1850 ± 150 |
| A₂ₐ Receptor labeled with this compound | 28.1 ± 2.9 | 1790 ± 180 |
Experimental Protocol: Radioligand Binding Assay
This protocol describes a saturation binding assay to determine Kd and Bmax.[19][21][22][23]
-
Membrane Preparation: [21]
-
Homogenize cells or tissue expressing the GPCR in a cold lysis buffer.
-
Centrifuge to pellet the cell membranes.
-
Wash and resuspend the membrane pellet in the final assay binding buffer. Determine the total protein concentration.
-
-
-
In a 96-well plate, set up reactions in duplicate or triplicate.
-
Add a fixed amount of membrane preparation to each well.
-
Add increasing concentrations of a radiolabeled ligand (e.g., ³H-ZM241385 for the A₂ₐ receptor).
-
For each concentration, prepare parallel wells containing an excess of a non-radiolabeled competing ligand to determine non-specific binding.
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).[21]
-
-
Separation and Counting:
-
-
Subtract non-specific binding from total binding to get specific binding at each radioligand concentration.
-
Plot specific binding versus the concentration of the radioligand.
-
Fit the data to a one-site saturation binding model to calculate the Kd and Bmax values.[21]
-
References
- 1. This compound, 2107273-08-3 | BroadPharm [broadpharm.com]
- 2. Alkyne | BroadPharm [broadpharm.com]
- 3. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. Protein click chemistry and its potential for medical applications | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 7. lifetein.com [lifetein.com]
- 8. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 9. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single-molecule analysis of fluorescently labeled G-protein–coupled receptors reveals complexes with distinct dynamics and organization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jenabioscience.com [jenabioscience.com]
- 15. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 16. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enzyme Kinetics: Measuring the Activity of Proteins - News - Alpha Lifetech-Antibody Engineering and Drug Discovery Expert. [alphalifetech.com]
- 18. home.sandiego.edu [home.sandiego.edu]
- 19. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Navigating the Maze of Fluorescent Probes: A Comparative Guide to Mass Spectrometry Analysis of N,N'-bis-(propargyl-PEG4)-Cy5 Labeled Peptides
For researchers, scientists, and drug development professionals venturing into the intricate world of peptide analysis, the choice of a fluorescent label is a critical decision that significantly impacts the quality and reliability of mass spectrometry data. This guide provides a comprehensive comparison of N,N'-bis-(propargyl-PEG4)-Cy5, a popular cyanine dye, with other commonly used fluorescent labels. We delve into the experimental data, detailed protocols, and the subtle nuances that can make or break your mass spectrometry analysis.
The use of fluorescently labeled peptides is indispensable for a wide array of applications, from in-vivo imaging to cellular tracking and quantitative proteomics.[1][2] this compound is a cyanine-based dye featuring a polyethylene glycol (PEG) spacer and propargyl groups amenable to "click chemistry" for straightforward and specific peptide conjugation.[3] Its fluorescence in the near-infrared spectrum (excitation ~649 nm, emission ~667 nm) is advantageous for biological imaging, as it minimizes background autofluorescence and allows for deeper tissue penetration.[4][5] However, the introduction of any modification, particularly a bulky and potentially charged dye molecule, can introduce challenges in mass spectrometry analysis.[6]
This guide will explore the performance of this compound in mass spectrometry and compare it with other classes of fluorescent dyes, providing you with the necessary information to select the optimal labeling strategy for your research needs.
Performance Comparison in Mass Spectrometry
The ideal fluorescent label for mass spectrometry should not only provide a strong and stable signal for fluorescence-based detection but also have minimal adverse effects on the ionization and fragmentation of the peptide to which it is attached. The large and often hydrophobic nature of fluorescent dyes can lead to signal suppression, altered fragmentation patterns, and difficulties in peptide identification.[7]
| Feature | This compound | Alexa Fluor Dyes (e.g., Alexa Fluor 647) | Fluorescein (FITC/FAM) | Rhodamine (TAMRA/TRITC) |
| Nominal Mass | ~819.5 Da[3] | Varies (e.g., ~1250 Da for succinimidyl ester) | ~389 Da (FITC)[8] | ~430 Da (TAMRA)[2] |
| Ionization Efficiency | Can be suppressed due to hydrophobicity | Generally good, often sulfonated to improve solubility and ionization | Moderate, can be pH-sensitive[8] | Good, relatively stable |
| Fragmentation Behavior | Fragmentation of the dye can occur, complicating spectra. | Can produce characteristic fragment ions. | Known to fragment, potentially leading to neutral losses.[9] | Generally stable under CID conditions. |
| Solubility | Low solubility in water, requires organic solvents like DMSO or DMF.[3] | Generally high water solubility due to sulfonation. | pH-dependent solubility.[10] | Moderate solubility. |
| Photostability | Good | Excellent | Prone to photobleaching. | More photostable than fluorescein. |
| pH Sensitivity | Relatively stable | Insensitive to pH changes in a wide range. | Fluorescence is pH-dependent.[10] | Relatively stable |
Experimental Protocols
Achieving reliable and reproducible results hinges on a well-defined experimental protocol. Below are detailed methodologies for peptide labeling and subsequent mass spectrometry analysis.
Protocol 1: Peptide Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for labeling azide-modified peptides with the propargyl-functionalized this compound.
Materials:
-
Azide-modified peptide
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Solid-phase extraction (SPE) C18 cartridges
Procedure:
-
Dissolve the azide-modified peptide in PBS to a final concentration of 1 mM.
-
Prepare a stock solution of this compound in DMSO at 10 mM.
-
In a microcentrifuge tube, combine the following in order:
-
Peptide solution (1 equivalent)
-
This compound solution (1.5 equivalents)
-
Freshly prepared 50 mM sodium ascorbate in water (10 equivalents)
-
10 mM CuSO₄ with 50 mM THPTA in water (1 equivalent)
-
-
Vortex the mixture gently and incubate at room temperature for 1-2 hours in the dark.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the labeled peptide using a C18 SPE cartridge to remove excess dye and reagents.
-
Lyophilize the purified labeled peptide and store it at -20°C.
Protocol 2: Mass Spectrometry Analysis
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nanoflow liquid chromatography system.
Procedure:
-
Reconstitute the lyophilized labeled peptide in 0.1% formic acid in water to a suitable concentration (e.g., 1 pmol/µL).
-
Load the sample onto a C18 trap column and wash with 0.1% formic acid in water.
-
Elute the peptide onto a C18 analytical column using a gradient of 0.1% formic acid in acetonitrile.
-
Acquire data in positive ion mode.
-
For MS/MS analysis, use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Analyze the data using appropriate software, searching for the expected mass of the peptide plus the mass of the label (819.5 Da for this compound). Pay close attention to the fragmentation spectra for ions corresponding to the peptide backbone and any dye-specific fragments.
Visualizing the Workflow and Alternatives
To better understand the experimental process and the relationship between different labeling strategies, the following diagrams are provided.
Conclusion and Future Outlook
The selection of a fluorescent label for mass spectrometry analysis is a balancing act between the need for robust fluorescence and the desire for uncompromised mass spectrometry performance. This compound offers the advantage of near-infrared fluorescence and a convenient method for site-specific labeling via click chemistry. However, its large mass and hydrophobic nature can present challenges for mass spectrometry.
For applications where mass spectrometry is the primary readout, smaller and more hydrophilic dyes may be preferable. The development of novel ionization tags that are permanently charged and do not fragment during MS/MS analysis represents a promising avenue for improving the sensitivity of labeled peptide detection.[11][12] Ultimately, the optimal choice of fluorescent label will depend on the specific requirements of the experiment, including the nature of the peptide, the sensitivity required, and the analytical instrumentation available. Careful consideration of the factors outlined in this guide will empower researchers to make informed decisions and obtain high-quality, reliable data.
References
- 1. How to Choose the Best Peptide Labels for Research Use [smartbuy.alibaba.com]
- 2. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 3. This compound, 2107273-08-3 | BroadPharm [broadpharm.com]
- 4. lifetein.com [lifetein.com]
- 5. lifetein.com [lifetein.com]
- 6. oxfordglobal.com [oxfordglobal.com]
- 7. Late-Stage Minimal Labeling of Peptides and Proteins for Real-Time Imaging of Cellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The 5-azoniaspiro[4.4]nonyl group for improved MS peptide analysis: A novel non-fragmenting ionization tag for mass spectrometric sensitive sequencing of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison: N,N'-bis-(propargyl-PEG4)-Cy5 vs. Amine-Reactive Cy5 for Biomolecule Labeling
In the rapidly evolving landscape of biomedical research and drug development, the precise and efficient fluorescent labeling of biomolecules is paramount. This guide provides a comprehensive comparison of two prominent methods for conjugating the popular far-red fluorophore, Cy5: the bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using N,N'-bis-(propargyl-PEG4)-Cy5, and the traditional amine-reactive approach using a Cy5 N-hydroxysuccinimide (NHS) ester. We will delve into the experimental performance of each method, supported by quantitative data and detailed protocols for essential control experiments.
Performance at a Glance: Click Chemistry vs. NHS Ester Labeling
The choice between click chemistry and NHS ester labeling hinges on the specific requirements of the experiment, with each method offering distinct advantages and disadvantages.
| Feature | This compound (Click Chemistry) | Cy5-NHS Ester (Amine-Reactive) |
| Specificity | High: Bioorthogonal reaction targets specific alkyne or azide handles. | Moderate: Reacts with primary amines (lysine residues, N-terminus), leading to potential random labeling.[1] |
| Control over Labeling Site | High: Enables site-specific labeling with genetic or enzymatic introduction of handles. | Low: Labels multiple accessible amine groups, resulting in a heterogeneous population of labeled proteins.[2] |
| Reaction Conditions | Mild: Biocompatible, proceeds efficiently in aqueous buffers at physiological pH.[3] | pH-dependent: Requires alkaline pH (8.3-8.5) for optimal reactivity, which can be detrimental to sensitive proteins.[4] |
| Labeling Efficiency | High and controllable: Can achieve a high degree of labeling (DOL) with less excess dye compared to NHS esters.[3][5] | Variable: Efficiency can be influenced by the number and accessibility of amine groups and is harder to control precisely.[5] |
| Impact on Protein Function | Generally lower: Site-specific labeling away from active sites minimizes functional disruption.[6] | Potentially higher: Random labeling can interfere with protein activity if critical amine groups are modified.[7] |
| Workflow Complexity | Two-step process: Requires introduction of an azide or alkyne handle onto the biomolecule first. | One-step process: Direct reaction of the NHS ester with the biomolecule. |
In-Depth Comparison of Photophysical Properties
While the core fluorophore is the same, the conjugation strategy can subtly influence the photophysical performance of the final labeled biomolecule. For Cy5 and its spectrally similar alternative, Alexa Fluor 647, key performance metrics are outlined below. Alexa Fluor dyes are often considered a benchmark for performance.
| Parameter | Cy5 | Alexa Fluor 647 |
| Excitation Maximum (nm) | ~650 | ~650 |
| Emission Maximum (nm) | ~670 | ~670 |
| Quantum Yield | ~0.27[8] | ~0.33[8] |
| Photostability | Moderate | High[8] |
| Environmental Sensitivity | More sensitive to local environment, can lead to quenching.[8] | Less sensitive to the local chemical environment. |
Experimental Protocols: A Guide to Best Practices
To ensure reproducible and reliable results, it is crucial to follow well-defined experimental protocols. Below are detailed methodologies for labeling a generic azide-modified protein with this compound and a generic protein with Cy5-NHS ester.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol is adapted for the labeling of a protein that has been pre-functionalized with an azide group.
Materials:
-
Azide-modified protein in amine-free buffer (e.g., PBS, HEPES)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate
-
Amine-free DMSO
-
Desalting column
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
CuSO₄: 50 mM in water.
-
THPTA: 250 mM in water.
-
Sodium ascorbate: 500 mM in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-5 mg/mL.
-
Add this compound to a final concentration that is a 2-5 molar excess over the protein.
-
Prepare the catalyst premix: Combine CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA premix to the reaction to a final copper concentration of 1-2 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5-10 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove unreacted dye and catalyst components by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
-
Quantification:
-
Determine the protein concentration and Degree of Labeling (DOL) using UV-Vis spectrophotometry, measuring the absorbance at 280 nm and ~650 nm.
-
Protocol 2: Amine-Reactive Labeling with Cy5-NHS Ester
This protocol describes the labeling of a protein through its primary amines.
Materials:
-
Protein in an amine-free buffer (e.g., PBS, HEPES) at pH 8.3-8.5
-
Cy5-NHS ester
-
Amine-free DMSO
-
Desalting column
-
1 M Sodium bicarbonate, pH 8.5-9.5
Procedure:
-
Prepare Stock Solution:
-
Cy5-NHS ester: 10 mg/mL in DMSO.
-
-
Reaction Setup:
-
Incubation:
-
Incubate the reaction at room temperature for 1 hour with continuous mixing, protected from light.[7]
-
-
Purification:
-
Remove unreacted dye by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
-
Quantification:
-
Determine the protein concentration and DOL using UV-Vis spectrophotometry.
-
Essential Control Experiments
To validate the labeling process and ensure the integrity of the results, a series of control experiments are indispensable.
No-Catalyst Control (for Click Chemistry)
-
Purpose: To confirm that the labeling is dependent on the copper catalyst and not due to non-specific interactions.
-
Procedure: Set up a parallel reaction identical to the CuAAC protocol but omit the CuSO₄ and sodium ascorbate.
-
Expected Outcome: No significant fluorescence signal associated with the protein, indicating a lack of non-specific binding of the alkyne-dye.
No-Azide/Alkyne Control
-
Purpose: To assess the level of non-specific labeling of the protein with the fluorescent dye.
-
Procedure:
-
For click chemistry: Perform the full CuAAC reaction on a protein that has not been functionalized with an azide group.
-
For NHS ester labeling: This control is less relevant as all proteins have amines. However, a mock reaction with a protein known to have very few accessible amines could be informative.
-
-
Expected Outcome: Minimal to no labeling of the unmodified protein. Some studies have reported weak, copper-dependent non-specific labeling of proteins in CuAAC reactions.[9]
Functional Activity Assay
-
Purpose: To determine if the labeling process has adversely affected the biological activity of the protein.
-
Procedure: Perform a relevant functional assay (e.g., enzyme kinetics assay, binding assay) on the labeled protein and compare the results to the unlabeled protein.
-
Expected Outcome: The labeled protein should retain a high percentage of its original activity. A significant loss of function may indicate that the label is interfering with a critical site.[10]
Photostability Assay
-
Purpose: To compare the photostability of the labeled biomolecule under specific imaging conditions.
-
Procedure: Immobilize the labeled proteins on a glass slide and expose them to continuous illumination with an excitation laser. Monitor the fluorescence intensity over time.
-
Expected Outcome: A slower decay in fluorescence intensity indicates higher photostability. This is a critical parameter for single-molecule and time-lapse imaging.
Visualizing the Workflows
To better understand the logic of the labeling processes and the necessary controls, the following diagrams are provided.
Caption: Comparative workflow for click chemistry and NHS ester labeling.
Caption: Key control experiments for validating labeling procedures.
References
- 1. The influence of degree of labelling upon cellular internalisation of antibody-cell penetrating peptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cy5 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Membrane Interactions of Cy3 and Cy5 Fluorophores and Their Effects on Membrane-Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of absolute labeling efficiency at the single-protein level - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal of N,N'-bis-(propargyl-PEG4)-Cy5
Essential guidance for the safe and environmentally responsible management of N,N'-bis-(propargyl-PEG4)-Cy5 waste in laboratory settings.
Researchers and drug development professionals handling this compound must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This fluorescent dye, while integral to modern molecular analysis, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, a cautious and informed approach to its disposal is paramount to prevent environmental contamination and ensure the well-being of laboratory personnel.
The primary principle for the disposal of this compound is to prevent its release into the environment, particularly into waterways[1][2]. All disposal activities must comply with local, state, and federal regulations. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Hazard and Safety Information
A comprehensive understanding of the hazards associated with this compound is the first step toward safe handling and disposal.
| Property | Value/Information | Source |
| Chemical Name | This compound | [1][3] |
| CAS Number | 2107273-08-3 | [1][3] |
| Molecular Formula | C47H63ClN2O8 | [1][3] |
| Molecular Weight | 819.48 g/mol | [1] |
| Hazard Statements | Harmful if swallowed. Very toxic to aquatic life with long lasting effects. | [1] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant. | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
-
Consult the Safety Data Sheet (SDS): Before initiating any disposal process, carefully review the SDS for this compound[1]. The SDS provides definitive information on hazards, handling, and disposal.
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused solid this compound and any grossly contaminated items (e.g., weighing paper, pipette tips) in a clearly labeled, sealed, and chemical-resistant container designated for hazardous chemical waste.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container[2]. Never mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.
-
Sharps: Any contaminated sharps (e.g., needles, scalpels) must be placed in a designated sharps container[2].
-
-
Decontamination of Labware:
-
Reusable labware (e.g., glassware) should be decontaminated. A common procedure is to rinse the items with a suitable solvent (such as ethanol or isopropanol, if compatible with the material) to remove the fluorescent dye[2].
-
Collect the initial solvent rinse as hazardous liquid waste[2].
-
After the initial solvent rinse, wash the labware with soap and water.
-
-
Disposal of Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.
-
After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste, in accordance with institutional guidelines[4].
-
-
Final Disposal:
-
Ensure all waste containers are securely sealed and properly labeled with the chemical name and associated hazards[2].
-
Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste disposal contractor[1][2]. All waste must be disposed of at an approved waste disposal plant[1].
-
Key Experimental Protocol: Waste Assessment
In a laboratory setting, the primary "experiment" to determine the correct disposal route is the assessment of the waste's characteristics.
-
Materials: Waste container with this compound, knowledge of all processes that contributed to the waste stream, Safety Data Sheets for all potential contaminants.
-
Procedure:
-
Identify all substances that have been mixed with the this compound.
-
Consult the SDS for each of these added substances.
-
Given that this compound is classified as hazardous, the entire waste mixture must be managed as hazardous waste[1][5].
-
When in doubt, always err on the side of caution and manage the waste as hazardous. Contact your EHS department for guidance.
-
Disposal Workflow
Caption: Decision workflow for this compound disposal.
References
Essential Safety and Operational Guide for Handling N,N'-bis-(propargyl-PEG4)-Cy5
This guide provides crucial safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with N,N'-bis-(propargyl-PEG4)-Cy5. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.
I. Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. All laboratory personnel must handle this compound with care, utilizing appropriate personal protective equipment (PPE) and following established safety procedures.
Summary of Hazards:
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Precautionary Statements:
| Code | Statement |
| P264 | Wash skin thoroughly after handling.[1] |
| P270 | Do not eat, drink or smoke when using this product.[1] |
| P273 | Avoid release to the environment.[1] |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| P330 | Rinse mouth.[1] |
| P391 | Collect spillage.[1] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |
II. Personal Protective Equipment (PPE)
A comprehensive assessment of potential hazards should be conducted to determine the appropriate PPE for any procedure involving this compound.[2] The minimum required PPE includes:
-
Body Protection: A standard laboratory coat is required to protect clothing and skin from potential splashes.[2][3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are mandatory.[2] If direct contact occurs, gloves should be removed and replaced immediately, followed by hand washing. For tasks with a higher risk of exposure, double-gloving may be appropriate.[2]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[2] When there is a significant risk of splashing, a face shield should be worn in addition to safety glasses or goggles.[2][3]
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory.[3]
III. Experimental Protocols: Handling and Storage
A. General Handling Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
B. Storage
-
Store this compound at -20°C in a tightly sealed container.[4][5]
-
Protect the compound from light, as cyanine dyes are light-sensitive.[6][7]
C. First Aid Measures
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, while holding the eyelids open. Seek prompt medical attention.[1][5]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water. If irritation persists, seek medical attention.[1][5]
-
Ingestion: If swallowed, rinse the mouth with water. Call a poison control center or seek medical attention immediately.[1][5]
-
Inhalation: Move the individual to fresh air. If breathing becomes difficult or symptoms persist, seek medical attention.[5]
IV. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation and Collection
-
Solid Waste: All solid materials contaminated with this compound, such as pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container.[8] Do not dispose of this chemical down the drain. [8]
B. Decontamination of Labware
-
Reusable labware, such as glassware, should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol, if compatible) to remove the fluorescent dye.[8]
-
The solvent rinse should be collected as hazardous liquid waste.[8]
-
Following the solvent rinse, wash the labware with soap and water.[8]
C. Final Disposal
-
All waste containers must be securely sealed and clearly labeled with the chemical name and associated hazards.[8]
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[8]
Disposal Pathway
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. This compound, 2107273-08-3 | BroadPharm [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 8. benchchem.com [benchchem.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
